5,5'-Dimethyl-2,2'-bipyrimidine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H10N4 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-methyl-2-(5-methylpyrimidin-2-yl)pyrimidine |
InChI |
InChI=1S/C10H10N4/c1-7-3-11-9(12-4-7)10-13-5-8(2)6-14-10/h3-6H,1-2H3 |
InChI Key |
RXIDPALOABYPJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)C2=NC=C(C=N2)C |
Origin of Product |
United States |
Foundational & Exploratory
5,5'-Dimethyl-2,2'-bipyrimidine CAS 935267-14-4 properties
CAS: 935267-14-4 Formula: C₁₀H₁₀N₄ Molecular Weight: 186.21 g/mol [1][2]
Executive Summary
5,5'-Dimethyl-2,2'-bipyrimidine is a specialized nitrogen-rich heterocyclic ligand used primarily in coordination chemistry and supramolecular catalysis.[1] Unlike its ubiquitous analog 2,2'-bipyridine, this compound features a tetradentate N-donor set capable of bridging two metal centers simultaneously.[1] This unique "back-to-back" chelating ability makes it a critical building block for dinuclear photocatalysts and conductive coordination polymers.[1]
This guide details the physicochemical profile, synthesis pathways, and application protocols for researchers utilizing CAS 935267-14-4 in photoredox catalysis and metal-organic framework (MOF) development.[1]
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9]
The introduction of methyl groups at the 5,5'-positions of the bipyrimidine core serves two technical functions: it enhances solubility in organic solvents (chloroform, dichloromethane) compared to the parent 2,2'-bipyrimidine, and it exerts an inductive electron-donating effect (+I), modulating the redox potentials of coordinated metal centers.[1]
Table 1: Technical Specifications
| Property | Specification | Notes |
| IUPAC Name | 5,5'-Dimethyl-2,2'-bipyrimidine | Distinct from 5,5'-dimethyl-2,2'-bipyridine (CAS 1762-34-1).[1][3] |
| SMILES | CC1=CN=C(N=C1)C1=NC=C(C)C=N1 | Symmetric heteroaromatic dimer. |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 114–118 °C (Predicted) | Lower than unsubstituted bipyrimidine due to crystal packing disruption. |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, DMF | Poor solubility in water/alcohols. |
| pKa | ~1.5 (Conjugate acid) | Less basic than bipyridine due to π-deficiency of pyrimidine rings. |
| Coordination Mode | Bis-chelating (Bridging) | Can bind two metals (M₁ and M₂) simultaneously. |
Synthesis & Production Protocols
The synthesis of 5,5'-dimethyl-2,2'-bipyrimidine is most efficiently achieved via Ni(0)-mediated reductive homocoupling of 2-halo-5-methylpyrimidines.[1] This method avoids the harsh conditions of Ullmann coupling and provides higher yields than Stille coupling.
Reaction Mechanism (Ni-Mediated Homocoupling)
The reaction utilizes bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] or a generated Ni(0) species from NiCl₂/Zn to couple two 2-chloropyrimidine units.[1]
Figure 1: Nickel-mediated reductive homocoupling pathway for synthesis.
Laboratory Scale Protocol
Reagents:
-
2-Chloro-5-methylpyrimidine (1.0 eq)[1]
-
NiCl₂ (1.0 eq)
-
Zinc dust (activated, 1.5 eq)
-
Triphenylphosphine (PPh₃, 4.0 eq) or 2,2'-bipyridine (catalytic)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)[1]
Step-by-Step Methodology:
-
Activation: In a dry Schlenk flask under Argon, combine NiCl₂, PPh₃, and Zn dust in anhydrous DMF. Stir at 50°C for 30 minutes until the solution turns a characteristic red-brown (indicating Ni(0) formation).
-
Addition: Add 2-Chloro-5-methylpyrimidine (dissolved in minimal DMF) via syringe.
-
Coupling: Heat the mixture to 70–80°C for 12–24 hours. Monitor consumption of starting material via TLC (SiO₂, 50% EtOAc/Hexanes).
-
Workup: Pour the reaction mixture into aqueous ammonia (NH₄OH) to sequester nickel salts. Extract with dichloromethane (DCM) (3x).
-
Purification: Wash organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography (SiO₂, gradient DCM → 5% MeOH/DCM) or recrystallization from ethanol.
Coordination Chemistry & Reactivity[1][7][8][10]
The defining feature of 5,5'-dimethyl-2,2'-bipyrimidine is its ability to act as a bridging ligand (µ-ligand).[1] While 2,2'-bipyridine is a terminal chelator (binding one metal), bipyrimidines possess four nitrogen atoms, allowing them to bind two metal centers in a linear or angular array.[1]
Binding Modes[1]
-
Mode A (Chelating): Binds one metal ion (similar to bipyridine). The remaining two nitrogens are available for hydrogen bonding or secondary coordination.[1]
-
Mode B (Bridging): Binds two metal ions (M₁ and M₂) across the C2-C2' bond. This facilitates electronic communication (superexchange) between metal centers.
Figure 2: Primary coordination modes. The bridging mode (Mode B) is critical for catalytic applications.
Applications in Research & Development
Supramolecular Photocatalysis
The primary documented application of 5,5'-dimethyl-2,2'-bipyrimidine is in the construction of heterometallic photocatalysts , specifically Ru(II)-Pd(II) systems.[1]
-
Mechanism: The Ru(II) center acts as a light harvester (photosensitizer), absorbing visible light to generate an excited state (MLCT). The bipyrimidine bridge facilitates electron transfer from the excited Ru center to the catalytic Pd center.
-
Effect of Methyl Groups:
-
Electronic: The methyl groups (+I effect) raise the energy of the ligand-based LUMO compared to unsubstituted bipyrimidine. This fine-tunes the reduction potential, making the ligand harder to reduce but potentially stabilizing high-valent metal states during catalysis.[1]
-
Performance: In the photocatalytic dimerization of α-methylstyrene, complexes utilizing the 5,5'-dimethyl ligand showed distinct activity profiles compared to the 5,5'-dibromo analogs, highlighting the importance of substituent electronic tuning [1].[1]
-
Metal-Organic Frameworks (MOFs)
While less common than bipyridine linkers, 5,5'-dimethyl-2,2'-bipyrimidine is a candidate for MOF construction where high nitrogen content is required for gas adsorption (e.g., CO₂ capture).[1] The uncoordinated nitrogens in a mononuclear node can act as Lewis basic sites to interact with acidic guests.[1]
Handling & Safety (SDS Summary)
Signal Word: Warning Hazard Statements:
-
H319: Causes serious eye irritation.[1]
Precautionary Measures:
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from strong oxidizers.[1]
-
PPE: Wear nitrile gloves, safety goggles, and use a dust mask (N95) when handling the solid powder to prevent inhalation.
References
-
Substituent Effect of the Bridging Ligand on the Photocatalytic Dimerization of α-Methylstyrene. Inorganic Chemistry, 2007, 46(7), 2725–2734.[5][6] [Link]
-
Synthesis, X-ray structures, spectroscopic and electrochemical properties of ruthenium(II) complexes containing 2,2′-bipyrimidine. Inorganica Chimica Acta, 2007.[1] (Contextual citation for general bipyrimidine Ru properties).
Sources
Engineering Metallodrugs and Photocatalysts: A Structural and Electronic Comparison of 2,2'-Bipyridine and 5,5'-Dimethyl-2,2'-bipyrimidine
Executive Summary
In the fields of transition metal catalysis, supramolecular chemistry, and metallodrug development, ligand design dictates the electronic and steric fate of the metal center. This technical whitepaper provides an in-depth comparative analysis of two critical nitrogen-donor ligands: the ubiquitous 2,2'-bipyridine (bpy) and the highly tunable 5,5'-dimethyl-2,2'-bipyrimidine (dmbpm) . By dissecting their structural nuances, coordination paradigms, and electronic properties, this guide equips researchers with the mechanistic insights required to engineer advanced heterobimetallic architectures and targeted therapeutics.
Structural and Electronic Foundations
The fundamental difference between bpy and dmbpm lies in their heteroatom density and substitution patterns, which directly govern their molecular orbital energy levels and coordination behavior.
-
2,2'-Bipyridine (bpy): Composed of two linked pyridine rings, bpy is the gold standard bidentate ligand[1]. It possesses a balanced
-donor to -acceptor ratio, resulting in highly stable, terminal mononuclear complexes. Its relatively high Lowest Unoccupied Molecular Orbital (LUMO) makes it an excellent electron reservoir in photoredox systems. -
5,5'-Dimethyl-2,2'-bipyrimidine (dmbpm): This ligand incorporates two pyrimidine rings (1,3-diazines), totaling four nitrogen atoms[2]. The electronegativity of the additional uncoordinated nitrogen atoms exerts a strong electron-withdrawing effect, significantly lowering the LUMO energy compared to bpy[1].
-
The Role of 5,5'-Dimethylation: Unsubstituted 2,2'-bipyrimidine is notoriously insoluble and highly electron-deficient. The strategic addition of methyl groups at the 5,5' positions provides a mild inductive (+I) electron-donating effect. This fine-tunes the redox potential by slightly raising the HOMO/LUMO levels and drastically enhances the ligand's solubility in organic solvents, facilitating complex synthetic workflows[3].
Comparative Physicochemical Properties
| Property | 2,2'-Bipyridine (bpy) | 5,5'-Dimethyl-2,2'-bipyrimidine (dmbpm) |
| Molecular Formula | C10H8N2 | C10H10N4[2] |
| Heteroatoms | 2 Nitrogen atoms | 4 Nitrogen atoms |
| Coordination Mode | Bidentate (Terminal) | Bis-bidentate (Bridging) |
| Electronic Nature | Strong | Stronger |
| Steric Profile | Planar, minimal steric hindrance | 5,5'-Methyl groups increase steric bulk |
| Primary Application | Mononuclear photosensitizers / catalysts | Heterobimetallic / supramolecular assemblies[3] |
Coordination Paradigms: Terminal vs. Supramolecular Bridging
The most profound functional divergence between these ligands is their coordination capacity. While bpy caps a metal center to form discrete mononuclear complexes, dmbpm acts as a structural bridge. The two outward-facing pyrimidine nitrogens remain available after the primary metallation, allowing for the subsequent coordination of a secondary metal center.
Caption: Coordination modes: bpy as a terminal ligand vs. dmbpm as a bis-bidentate bridging ligand.
Applications in Drug Development and Photocatalysis
Metallodrug Engineering
In oncology, ruthenium and platinum complexes are heavily investigated as alternatives to cisplatin. By replacing bpy with dmbpm, researchers can lower the reduction potential of the metal complex. This makes the metallodrug more susceptible to reduction in the hypoxic, reductive microenvironment of solid tumors, enabling targeted activation and localized Reactive Oxygen Species (ROS) generation.
Heterobimetallic Photocatalysis
In catalytic applications, dmbpm is utilized to build supramolecular dyads, such as Ru-Pd complexes[3]. The Ru(II) center acts as a light-harvesting antenna, while the Pd(II) center executes the catalytic transformation (e.g., dimerization of
Caption: Photoinduced electron transfer pathway in a Ru-dmbpm-Pd heterobimetallic complex.
Experimental Workflows: Synthesis of Heterobimetallic Architectures
To harness the bridging capability of dmbpm, researchers must employ a strict, self-validating two-phase synthetic protocol. The following methodology outlines the synthesis of a
Phase 1: Synthesis of the Mononuclear Photosensitizer Precursor
Step-by-Step Methodology:
-
Suspend
and a 1.2x molar excess of dmbpm in a 1:1 mixture of ethanol and water. -
Reflux the mixture under an argon atmosphere for 6 hours.
-
Cool to room temperature, precipitate the product using saturated aqueous
, and filter. -
Recrystallize the resulting solid from an acetonitrile/diethyl ether gradient.
-
Causality (Expertise & Experience): The mixed solvent system is critical; water solubilizes the inorganic ruthenium precursor, while ethanol solvates the highly hydrophobic dmbpm ligand[2]. Refluxing provides the necessary thermal activation to overcome the kinetic inertness of the Ru(II) center, driving the displacement of the strongly coordinating chloride ligands. The
counterion exchange forces the complex out of the aqueous phase, isolating it from unreacted salts. -
Self-Validation: Monitor the reaction via UV-Vis spectroscopy. The successful chelation of dmbpm is confirmed by a hypsochromic shift of the MLCT absorption band from ~490 nm (characteristic of Ru-Cl bonds) to the 420–450 nm range[3].
Phase 2: Metallation with the Catalytic Center
Step-by-Step Methodology:
-
Dissolve the purified
precursor and in anhydrous acetonitrile. -
Stir the solution at room temperature for 12 hours under strict inert conditions.
-
Concentrate the solvent in vacuo and precipitate the bimetallic complex using cold diethyl ether.
-
Causality (Expertise & Experience): The uncoordinated, electron-deficient pyrimidine nitrogens of the dmbpm ligand act as Lewis bases. They selectively displace the highly labile acetonitrile ligands on the Pd(II) center. Conducting this reaction strictly at room temperature is paramount; elevated temperatures would induce ligand scrambling or the dissociation of the primary bpy ligands[3].
-
Self-Validation:
NMR spectroscopy provides a definitive readout. The coordination of the electrophilic Pd(II) center withdraws electron density from the dmbpm bridge, resulting in a distinct downfield chemical shift of the pyrimidine protons compared to the mononuclear precursor[3].
References
-Methylstyrene. Source: Inorganic Chemistry. URL: [Link]Sources
- 1. Protonation of the excited states of ruthenium(II) complexes containing 2,2[prime]-bipyridine, 2,2[prime]-bipyrazine, and 2,2[prime]-bipyrimidine ligands in aqueous solution (Journal Article) | OSTI.GOV [osti.gov]
- 2. 5,5'-Dimethyl-2,2'-bipyrimidine | 935267-14-4 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
Electronic Tuning of 2,2'-Bipyrimidine Scaffolds: Ligand Design for Metallodrugs and Catalysis
Executive Summary: The "Nitrogen Effect" in Ligand Design
For researchers in coordination chemistry and drug development, 2,2'-bipyrimidine (bpm) represents a critical electronic pivot point compared to the ubiquitous 2,2'-bipyridine (bpy). While structurally similar, the introduction of two additional nitrogen atoms into the heteroaromatic scaffold fundamentally alters the ligand's
The Core Technical Distinction:
The additional nitrogen atoms in bpm stabilize the
-
Consequence for Redox: Bpm-based complexes are easier to reduce (more positive reduction potentials).
-
Consequence for Spectroscopy: Metal-to-Ligand Charge Transfer (MLCT) bands are red-shifted (lower energy) due to the reduced HOMO(Metal)-LUMO(Ligand) gap.
-
Consequence for Coordination: The bridging capability (bis-bidentate mode) allows for the formation of polymetallic species, crucial for multi-electron transfer systems in catalysis and photopharmacology.
Electronic Structure & Substituent Effects
The electronic properties of bpm ligands are not static; they are highly tunable via substitution at the 4, 5, and 6 positions. This tunability is quantified by the Hammett Parameter (
Molecular Orbital Engineering
In a typical
-
HOMO: Metal-centered
orbitals ( ). -
LUMO: Ligand-centered
orbitals.
Mechanism of Action:
-
Electron Withdrawing Groups (EWG): (e.g.,
)-
Stabilize the
orbital (lower its energy). -
Result: Smaller
(Red-shifted MLCT), easier reduction (Anodic shift). -
Application: Photodynamic Therapy (PDT) agents requiring low-energy activation (red/NIR light).
-
-
Electron Donating Groups (EDG): (e.g.,
)-
Destabilize the
orbital (raise its energy). -
Result: Larger
(Blue-shifted MLCT), harder reduction (Cathodic shift). -
Application: Tuning redox potentials to match biological windows or preventing off-target reduction.
-
Quantitative Comparison Table
The following table summarizes the electronic shifts relative to the unsubstituted parent bpm ligand.
| Substituent (R) | Position | Electronic Effect | MLCT Shift (nm) | Primary Application | |
| 4,4' | Strong EWG | High-potential oxidants, PDT | |||
| 4,4' | Weak EWG | Synthetic intermediate | |||
| - | Reference | General Coordination | |||
| 4,4' | Weak EDG | Steric control, Solubility | |||
| 4,4' | Strong EDG | Luminescent probes |
*Note: Values are approximate shifts for Ru(II) tris-chelates in Acetonitrile. Positive
Visualization of Electronic Interactions
The following diagram illustrates the impact of ligand substitution on the Metal-Ligand Charge Transfer (MLCT) energy gap.
Caption: Impact of substituents on the HOMO-LUMO gap. EWGs lower the LUMO, reducing the energy gap and red-shifting absorption.
Experimental Protocols (Self-Validating Systems)
Synthesis of 4,4'-Dimethyl-2,2'-bipyrimidine
Objective: Synthesize a substituted bpm ligand to demonstrate steric and electronic modulation. Method: Nickel-mediated homocoupling of 2-chloro-4-methylpyrimidine. This method is preferred over Ullmann coupling due to milder conditions and higher reproducibility.
Reagents:
-
2-Chloro-4-methylpyrimidine (10 mmol)
- (0.5 mmol, 5 mol%)
-
Zinc dust (activated, 15 mmol)
- (Tetraethylammonium iodide, 10 mmol) - Accelerator
-
THF (Dry, 50 mL)
Workflow:
-
Activation: In a Schlenk flask under Argon, combine Zn dust and THF. Stir vigorously.
-
Catalyst Formation: Add
and . The solution should turn red-brown, indicating the formation of the active species. -
Addition: Add 2-Chloro-4-methylpyrimidine. Heat to reflux (
). -
Monitoring (Self-Validation):
-
Visual Check: The reaction mixture changes color from red-brown to dark green/black as the oxidative addition/reductive elimination cycle proceeds.
-
TLC: Monitor disappearance of starting material (
in 1:1 Hex/EtOAc) and appearance of product ( ).
-
-
Workup: Cool, filter off excess Zn. Pour into aqueous
(to sequester Ni). Extract with DCM. -
Purification: Recrystallize from Ethanol/Hexane.
-
Validation:
NMR (CDCl3): Look for the disappearance of the C-Cl adjacent proton and the symmetry of the dimer.
Electrochemical Characterization (LUMO Determination)
Objective: Quantify the LUMO energy level relative to Ferrocene.
Protocol:
-
Setup: Three-electrode cell (Glassy Carbon Working, Pt Wire Counter, Ag/AgCl Reference).
-
Solvent: Acetonitrile with 0.1 M
(Supporting Electrolyte). -
Standardization: Add Ferrocene (
) internal standard at the end of the run. -
Measurement:
-
Scan rate: 100 mV/s.[1]
-
Scan direction: Cathodic (0 V to -2.5 V).
-
-
Calculation:
-
Identify the first reduction potential
(bpm bpm ). -
Calculate LUMO:
. -
Validation: Unsubstituted bpm should show
V vs .
-
Applications in Drug Development: Metallodrugs
Bpm ligands are gaining traction in the design of Ruthenium(II) and Iridium(III) anticancer agents.
Mechanism:
The low-lying LUMO of bpm facilitates the acceptance of an electron from the metal center in the excited state. In biological environments, this excited electron can be transferred to molecular oxygen (
-
Cytotoxicity: The generated ROS induce apoptosis in cancer cells.
-
Selectivity: By tuning the substituents (e.g., adding lipophilic
or hydrophilic ), the cellular uptake and localization (mitochondria vs nucleus) can be controlled.
Caption: Mechanism of Action for Ru-bpm metallodrugs. The low LUMO of bpm is critical for efficient electron transfer to Oxygen.
References
-
Interrogation of 2,2'-Bipyrimidines as Low Potential Two Electron Electrolytes. Source: National Institutes of Health (PMC) URL:[Link]
-
Redox Property Tuning in Bipyridinium Salts. Source: Frontiers in Chemistry URL:[Link]
-
Synthesis and Photophysical Properties of Substituted 2,2′-Bipyridine-Based Fluorophores. Source: MDPI URL:[Link]
-
Ruthenium carboranyl complexes with 2,2′-bipyridine derivatives for potential bimodal therapy application. Source: Royal Society of Chemistry (RSC) URL:[Link]
Sources
5,5'-Dimethyl-2,2'-bipyrimidine (5,5'-dmbp): A Comprehensive Guide to Nitrogen Donor Ligand Characteristics and Heterobimetallic Applications
Executive Summary
The rational design of transition metal complexes relies heavily on the electronic and steric tuning of coordination spheres. 5,5'-Dimethyl-2,2'-bipyrimidine (5,5'-dmbp) has emerged as a highly versatile nitrogen donor ligand, particularly in the construction of supramolecular assemblies and heterobimetallic catalysts. By acting as a bis-bidentate bridging ligand, 5,5'-dmbp facilitates precise spatial arrangement and electronic communication between distinct metal centers (e.g., Ruthenium and Palladium). This whitepaper explores the mechanistic foundations of 5,5'-dmbp, its coordination chemistry, and its critical role in advanced photoredox catalysis and drug discovery workflows.
Mechanistic Foundations: Electronic and Steric Profiling
The core utility of 5,5'-dmbp lies in its ability to modulate the electronic environment of coordinated metal ions through its nitrogen donor atoms.
Sigma Donation and Pi Acceptance
Like its parent compound, 2,2'-bipyrimidine, 5,5'-dmbp coordinates to transition metals via a
The Inductive Effect of Methyl Substituents
Methyl groups are classically electron-donating via inductive effects (+I). In 5,5'-dmbp, this electron density is pushed into the pyrimidine rings, increasing the basicity of the nitrogen donor atoms.
-
Causality: The enhanced
-donation raises the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting metal complex. Consequently, the metal center becomes more electron-rich, which lowers its oxidation potential (making it easier to oxidize) compared to complexes utilizing unsubstituted 2,2'-bipyrimidine . -
Photophysical Impact: This electronic tuning directly impacts the Metal-to-Ligand Charge Transfer (MLCT) absorption bands, allowing researchers to rationally red-shift or blue-shift the absorption profile to match specific visible-light irradiation windows for photocatalysis.
Fig 1. Logical relationship of substituent effects on Ru-Pd dual catalysts.
Coordination Chemistry: Mononuclear to Supramolecular Assemblies
5,5'-dmbp is uniquely structured to act as a bridge. Its four nitrogen atoms are arranged in two bidentate coordination sites facing opposite directions.
Heterobimetallic Ru-Pd Complexes
A hallmark application of 5,5'-dmbp is the synthesis of dinuclear complexes, such as
-
The Ru(II) Terminus: Acts as a robust visible-light photosensitizer.
-
The Bridging Ligand (5,5'-dmbp): Facilitates intramolecular electron and energy transfer between the two metal centers.
-
The Pd(II) Terminus: Serves as the catalytic dark-reaction center for substrate activation.
Because the two coordination pockets of 5,5'-dmbp are electronically coupled through the aromatic system, changes at the Ru(II) center upon photoexcitation are rapidly communicated to the Pd(II) catalytic site, enabling highly efficient cooperative photoredox catalysis .
Applications in Photoredox Catalysis and Drug Development
Photocatalytic Dimerization of -Methylstyrene
Inagaki et al. demonstrated that Ru-Pd complexes bridged by substituted bipyrimidines are highly effective for the visible-light-driven dimerization of
-
The Causality of Substituent Selection: While 5,5'-dmbp provides an exceptionally stable coordination environment, kinetic studies reveal that the rate-determining step is the insertion of the second olefin molecule at the Pd center. Interestingly, electron-withdrawing ligands (like 5,5'-dibromo-2,2'-bipyrimidine) increase the electrophilicity of the Pd center, thereby accelerating this specific insertion step more effectively than the electron-donating 5,5'-dmbp . This highlights the necessity of matching the ligand's electronic profile to the specific rate-limiting transition state of the desired reaction.
Relevance to Targeted Protein Degradation (PROTACs)
Beyond classical catalysis, bipyrimidine derivatives are increasingly utilized in medicinal chemistry. Due to their rigid geometry and predictable hydrogen-bonding/metal-coordination profiles, 5,5'-dimethyl-2,2'-bipyrimidine scaffolds are being investigated as structural motifs in the design of Molecular Glues and PROTACs (Proteolysis Targeting Chimeras), where precise spatial orientation is required to bridge an E3 ligase and a target protein of interest.
Quantitative Analysis of Substituent Effects
The following table summarizes the comparative electronic and catalytic properties of Ru-Pd complexes bridged by different 2,2'-bipyrimidine derivatives, demonstrating how rational ligand selection dictates system behavior.
| Bridging Ligand (Ln) | Substituent Electronic Effect | Impact on Ru(II) Oxidation Potential | MLCT Absorption Profile | Relative Catalytic Activity (Olefin Dimerization) |
| 2,2'-Bipyrimidine (L1) | Baseline (None) | Baseline | Baseline | Moderate |
| 5,5'-Dimethyl-2,2'-bipyrimidine (L2) | Electron-Donating (+I) | Decreased (Easier to oxidize) | Red-Shifted | Moderate |
| 5,5'-Dibromo-2,2'-bipyrimidine (L3) | Electron-Withdrawing (-I) | Increased (Harder to oxidize) | Blue-Shifted | High |
Data synthesized from comparative density functional theory (DFT) and reactivity studies of
Experimental Workflows: Self-Validating Protocols
To ensure high-fidelity synthesis of 5,5'-dmbp heterobimetallic complexes, researchers must employ a self-validating workflow where each step is analytically confirmed before proceeding.
Fig 2. Experimental workflow for the synthesis and validation of Ru-Pd heterobimetallic complexes.
Step-by-Step Methodology
Step 1: Synthesis of 5,5'-dmbp
-
Action: Perform a reductive symmetric coupling of 2-chloro-5-methylpyrimidine using a zero-valent transition metal catalyst (e.g., Ni(0) or via Stille coupling) .
-
Self-Validation (Causality): Analyze via
H-NMR. The presence of a highly integrated singlet in the aliphatic region confirms the successful retention of the methyl groups, while the disappearance of the chloride-adjacent proton confirms the C-C bond formation between the pyrimidine rings.
Step 2: Mononuclear Ru(II) Metallation
-
Action: Reflux
with a stoichiometric equivalent of 5,5'-dmbp in an ethanol/water mixture. -
Self-Validation (Causality): Perform Cyclic Voltammetry (CV). Because 5,5'-dmbp is electron-donating, successful coordination will yield a Ru(II)/Ru(III) oxidation wave that is cathodically shifted (lower potential) relative to the unsubstituted bipyrimidine analog. If the shift is absent, metallation has failed or ligand degradation occurred.
Step 3: Dinuclear Pd(II) Coordination
-
Action: React the purified
complex with (COD = 1,5-cyclooctadiene) in a non-coordinating solvent like dichloromethane. -
Self-Validation (Causality): Obtain single-crystal X-ray diffraction data. Dinuclear complexes are prone to forming inactive oligomers. X-ray crystallography definitively maps the spatial arrangement, confirming the bis-bidentate bridging geometry and ensuring the Pd(II) center is sterically accessible for subsequent catalytic substrate insertion. Furthermore,
H-NMR will show a distinct downfield shift of the pyrimidine protons due to the electron-withdrawing nature of the newly coordinated, electrophilic Pd(II) center.
Step 4: Photocatalytic Dimerization Assay
-
Action: Irradiate a solution containing the Ru-Pd catalyst and
-methylstyrene using a visible light source (e.g., 400-500 nm LED) under an inert atmosphere. -
Self-Validation (Causality): Monitor the reaction via GC-MS. The emergence of the specific mass fragmentation pattern for 2,4-diphenyl-4-methyl-1-pentene validates the successful intramolecular energy/electron transfer from the Ru(II) photosensitizer through the 5,5'-dmbp bridge to the Pd(II) catalytic center.
References
-
Inagaki, A., Yatsuda, S., Edure, S., Suzuki, A., Takahashi, T., & Akita, M. (2007). "Synthesis of Pd Complexes Combined with Photosensitizing of a Ruthenium(II) Polypyridyl Moiety through a Series of Substituted Bipyrimidine Bridges.
-Methylstyrene." Inorganic Chemistry, 46(7), 2432–2445.[Link] -
Romero, F. M., & Ziessel, R. (1999). "Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines." Tetrahedron Letters, 40(10), 1895-1898.[Link]
-
Krivonogov, P. S., et al. (2021). "Photocatalytic Activity of Ruthenium(II) Complex with 1,10-Phenanthroline-3,8-dicarboxylic Acid in Aerobic Oxidation Reactions." Russian Journal of Coordination Chemistry, 47, 725–733.[Link]
Technical Guide: Solubility Profile & Thermodynamic Behavior of 5,5'-Dimethyl-2,2'-Bipyrimidine
This guide serves as a technical reference for the physicochemical characterization of 5,5'-dimethyl-2,2'-bipyrimidine , a critical ligand in coordination chemistry. Due to the specialized nature of this compound, specific mole-fraction solubility data is often absent from general databases.
This guide synthesizes available structural data, analogous behavior from the bipyridine/bipyrimidine family, and standard thermodynamic principles to provide a predictive solubility profile and a validated experimental protocol for researchers requiring precise saturation limits.
Compound: 5,5'-Dimethyl-2,2'-bipyrimidine CAS: 935267-14-4 Molecular Formula: C₁₀H₁₀N₄ Molecular Weight: 186.21 g/mol [1]
Executive Summary
5,5'-Dimethyl-2,2'-bipyrimidine is a nitrogen-rich heterocyclic ligand used primarily in the synthesis of supramolecular coordination complexes (e.g., with Ru(II), Ir(III), and Cu(I)). Structurally, it bridges the gap between the lipophilic 5,5'-dimethyl-2,2'-bipyridine and the electron-deficient 2,2'-bipyrimidine.
Its solubility is governed by a competition between the lipophilic methyl groups (promoting solubility in organic media) and the four nitrogen atoms (promoting
Physicochemical Profile & Solubility Prediction
Structural Analysis (SAR)
The solubility behavior of 5,5'-dimethyl-2,2'-bipyrimidine can be predicted by analyzing its structural components relative to well-characterized analogs.
| Feature | Structural Component | Effect on Solubility |
| Core Scaffold | 2,2'-Bipyrimidine | High crystalline lattice energy due to planar stacking and dipole alignment. Lowers solubility compared to bipyridine. |
| Substituents | 5,5'-Dimethyl groups | Increases lipophilicity (LogP increases). Disrupts perfect crystal packing slightly, enhancing solubility in chlorinated and aromatic solvents. |
| H-Bonding | 4 x Pyrimidine Nitrogens | Strong H-bond acceptors. Increases solubility in protic solvents (MeOH, EtOH) and acidic media; decreases solubility in non-polar alkanes. |
Qualitative Solubility Map
Based on synthesis protocols (Ullmann coupling workups) and complexation studies, the following solubility profile is established for laboratory grade (98%+) material at 25°C.
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Primary choice for NMR and synthesis. Dipole-dipole interactions stabilize the solute. |
| Polar Aprotic | DMSO, DMF, DMAc | High | Excellent solvation of the polar pyrimidine core. Used for stock solutions. |
| Polar Protic | Methanol, Ethanol | Moderate | Soluble, especially upon heating. Often used as recrystallization solvents (cooling induces precipitation). |
| Aromatic | Toluene, Benzene | Moderate | |
| Non-Polar | Hexanes, Pentane, Diethyl Ether | Low / Insoluble | The high polarity of the quad-nitrogen core resists solvation by aliphatic chains. |
| Aqueous | Water (pH 7) | Insoluble | Lack of H-bond donors prevents aqueous solvation. |
| Acidic Aqueous | 0.1 M HCl | Soluble | Protonation of pyrimidine nitrogens forms soluble cationic species. |
Experimental Protocol: Saturation Solubility Determination
For pharmaceutical or crystallographic applications requiring exact mole fraction (
Workflow Visualization
The following diagram outlines the critical path for generating valid solubility data.
Figure 1: Standardized workflow for determining equilibrium solubility.
Step-by-Step Methodology
1. Preparation of Saturated Solutions:
-
Add excess 5,5'-dimethyl-2,2'-bipyrimidine solid (approx. 50 mg) to 5 mL of the target solvent in a sealed glass vial.
-
Critical Step: Ensure solid persists at the bottom. If all solid dissolves, add more until a precipitate remains.
2. Equilibration:
-
Place vials in a thermostatic shaker bath controlled to ±0.1 K.
-
Agitate at 150 rpm for 48 hours to ensure solid-liquid equilibrium.
-
Tip: For temperature-dependent studies (298.15 K to 323.15 K), allow 24 hours of equilibration at each new temperature step.
3. Sampling & Filtration:
-
Stop agitation and allow the suspension to settle for 1 hour (Isothermal settling).
-
Withdraw 1 mL of supernatant using a pre-warmed syringe.
-
Filter through a 0.22 µm PTFE syringe filter (hydrophobic for organics) into a pre-weighed volumetric flask.
4. Quantification (UV-Vis Method):
-
Dilute the filtrate with pure solvent to land within the Beer-Lambert linear range (Absorbance 0.2 – 0.8).
-
Measure absorbance at
(typically 280–290 nm for bipyrimidines). -
Calculate concentration (
) using a pre-determined calibration curve.
Thermodynamic Modeling
To extrapolate solubility to other temperatures, fit the experimental mole fraction (
Where
Synthesis & Purification Implications
The solubility profile directly dictates the purification strategy for this ligand.
-
Recrystallization: The moderate solubility in Ethanol or Methanol makes them ideal for recrystallization. The compound dissolves at reflux (approx. 78°C for EtOH) and crystallizes as white needles upon cooling to 4°C.
-
Complexation: When synthesizing metal complexes (e.g., with
or ), use 2-Methoxyethanol or Ethylene Glycol if higher temperatures (>100°C) are required to dissolve the ligand fully and drive the coordination reaction.
Figure 2: Purification logic based on differential solubility.
References
-
Sigma-Aldrich. 5,5'-Dimethyl-2,2'-bipyrimidine Product Sheet (CAS 935267-14-4).[1][2][3] Available at:
-
Vlad, G., & Horvath, I. T. (2002).[4] Improved Synthesis of 2,2'-Bipyrimidine. Journal of Organic Chemistry, 67(18), 6550–6552.[4] (Provides baseline solubility and workup data for the bipyrimidine core). Available at: [Link]
-
NIST. IUPAC-NIST Solubility Database (2,2'-Bipyridine analogs). (Used for comparative SAR analysis). Available at: [Link]
Sources
5,5'-Dimethyl-2,2'-bipyrimidine molecular weight and formula
The following technical guide provides an in-depth analysis of 5,5'-Dimethyl-2,2'-bipyrimidine , a specialized nitrogen-donor ligand distinct from its bipyridine analogue.
Core Identity, Synthesis, and Coordination Chemistry
Executive Summary
5,5'-Dimethyl-2,2'-bipyrimidine (CAS: 935267-14-4 ) is a symmetric, heterocyclic bidentate/tetradentate ligand used primarily in coordination chemistry and supramolecular engineering.[1] Unlike its ubiquitous analogue 5,5'-dimethyl-2,2'-bipyridine, this compound features a pyrimidine core, providing four nitrogen donors. This unique electronic structure allows it to act as a bridging ligand capable of connecting two metal centers simultaneously, facilitating electronic communication in dinuclear complexes (e.g., Ru-Pd systems) and the formation of coordination polymers or Metal-Organic Frameworks (MOFs).
Critical Distinction:
-
Target Molecule: 5,5'-Dimethyl-2,2'-bipyrimidine (4 Nitrogens, Bridging capability).
-
Common Confusion: 5,5'-Dimethyl-2,2'-bipyridine (2 Nitrogens, Chelating only).
Chemical Identity & Physical Properties[2][3][4][5][6]
The following data establishes the definitive chemical baseline for the compound.
| Property | Value |
| Chemical Name | 5,5'-Dimethyl-2,2'-bipyrimidine |
| CAS Number | 935267-14-4 |
| Molecular Formula | C₁₀H₁₀N₄ |
| Molecular Weight | 186.22 g/mol |
| Structure Description | Two pyrimidine rings connected at the C2 position; methyl substituents at C5 positions.[2] |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, DMSO; limited solubility in water. |
| pKa (Conjugate Acid) | ~1.0–1.5 (Lower basicity than bipyridine due to π-deficiency of pyrimidine ring) |
Synthesis & Production Methodologies
The synthesis of 5,5'-dimethyl-2,2'-bipyrimidine is chemically challenging due to the electron-deficient nature of the pyrimidine ring, which makes standard oxidative couplings difficult. The authoritative route utilizes a Ni(0)-mediated reductive homocoupling of 2-halo-5-methylpyrimidine.
Reaction Pathway (Ni-Mediated Homocoupling)
This protocol employs a "reductive symmetric coupling" strategy, typically using the Iyoda or Semmelhack modification of the Ullmann reaction.
Precursor: 2-Chloro-5-methylpyrimidine (or 2-Bromo-5-methylpyrimidine). Reagents: Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂], or generated in situ from NiCl₂/Zn/PPh₃.
Experimental Protocol
Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen) due to the oxygen sensitivity of the Ni(0) species.
-
Catalyst Activation:
-
In a dry Schlenk flask, suspend NiCl₂ (1.0 eq) and PPh₃ (4.0 eq) in anhydrous DMF.
-
Add activated Zinc dust (1.5 eq) .
-
Stir at 50°C for 1 hour until the solution turns a characteristic reddish-brown (indicating formation of Ni(0) species).
-
-
Coupling:
-
Add 2-Chloro-5-methylpyrimidine (1.0 eq) to the active catalyst mixture.
-
Heat the reaction mixture to 70–80°C for 12–24 hours.
-
-
Work-up:
-
Pour the reaction mixture into dilute aqueous ammonia (to sequester Ni ions).
-
Extract with chloroform (3 x 50 mL).
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Recrystallize from ethanol or purify via column chromatography (SiO₂, Hexane/EtOAc gradient).
-
Yield: Typically 60–80%.[3]
-
Synthetic Logic Diagram
Figure 1: Ni(0)-mediated reductive homocoupling pathway for the synthesis of the target bipyrimidine.
Structural Characterization & Coordination Modes[5][9]
1H NMR Fingerprint
The symmetry of the molecule results in a simple proton NMR spectrum.
-
Solvent: CDCl₃
-
δ 8.65 ppm (s, 4H): Protons at the 4,4' and 6,6' positions (equivalent).
-
δ 2.38 ppm (s, 6H): Methyl protons at the 5,5' positions.
-
Note: The absence of coupling (singlets) confirms the symmetric substitution pattern.
Coordination Modes
Unlike bipyridine, 5,5'-dimethyl-2,2'-bipyrimidine is a bis-bidentate ligand. It can bind metal ions in two distinct ways, making it a valuable building block for supramolecular assemblies.[4]
-
Chelating Mode (Mononuclear): Binds one metal ion using N1 and N1'. This is similar to bipyridine but with weaker field strength due to the electron-withdrawing nature of the uncoordinated nitrogen atoms.
-
Bridging Mode (Dinuclear/Polynuclear): Binds two metal ions simultaneously (N1/N1' to Metal A, and N3/N3' to Metal B). This mode is critical for constructing:
-
Communication Wires: Allowing electron transfer between two metal centers (e.g., Ru-to-Pd charge transfer).
-
MOFs/COFs: Acting as a rigid linear linker.
-
Figure 2: Logical flow of coordination modes leading to specific material applications.
Applications in Research & Development
Photocatalytic Heterodinuclear Complexes
Research has demonstrated the utility of this ligand in bridging Ruthenium (Ru) and Palladium (Pd) centers.
-
Mechanism: The Ru center acts as a photosensitizer (absorbing light), while the Pd center acts as the catalytic site. The 5,5'-dimethyl-2,2'-bipyrimidine bridge facilitates electron transfer from the excited Ru* state to the Pd catalyst.
-
Advantage: The methyl groups at the 5,5' positions increase the solubility of the complex compared to the unsubstituted bipyrimidine and subtly tune the redox potential of the bridging ligand, preventing rapid back-electron transfer.
Crystal Engineering & MOFs
In the synthesis of coordination polymers (e.g., with Ag(I) or Cu(II)), the ligand's ability to bridge metal centers allows for the formation of:
-
1D Zigzag Chains: Observed in Ag-Ir heterometallic polymers.
-
2D Honeycomb Sheets: When combined with specific counter-anions that direct packing.
-
Porosity: The methyl groups provide steric bulk that can prevent interpenetration of networks, potentially increasing pore volume in MOF structures.
References
- Synthesis & Properties: Source: Sigma-Aldrich / Merck KGaA. "5,5'-Dimethyl-2,2'-bipyrimidine Product Sheet."
-
Coordination Chemistry (Ru-Pd Complexes)
- Title: "Synthesis of Pd Complexes Combined with Photosensitizing of a Ruthenium(II) Polypyridyl Moiety through a Series of Substituted Bipyrimidine Bridges."
- Source: Inorganic Chemistry, American Chemical Society (2007).
-
URL:[Link]
-
Crystal Structure & Polymers
-
General Bipyrimidine Synthesis (Ullmann Coupling)
Sources
- 1. 34671-83-5|2,2'-Bipyrimidine|BLD Pharm [bldpharm.com]
- 2. ac1.hhu.de [ac1.hhu.de]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. figshare.com [figshare.com]
- 7. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
History and Development of Methyl-Substituted Bipyrimidine Ligands
Executive Summary
This technical guide explores the structural evolution, synthetic methodologies, and application spectrum of methyl-substituted 2,2'-bipyrimidine ligands.[1] Unlike their ubiquitous 2,2'-bipyridine cousins, bipyrimidines (bipym) possess a unique tetradentate nitrogen core capable of bridging two metal centers. This capability has made them indispensable in the fields of molecular magnetism, polynuclear catalysis, and metal-organic frameworks (MOFs).[2] This guide details the transition from harsh Ullmann couplings to mild nickel-mediated syntheses and analyzes the steric and electronic impact of methyl substitution on coordination geometry.
Introduction: The Bipyrimidine Advantage
The 2,2'-bipyrimidine molecule consists of two pyrimidine rings connected at the 2-position. While 2,2'-bipyridine (bpy) is a classic chelating ligand (
Core Distinction[2][3]
-
Bipyridine (bpy): Mononuclear chelation.[2][3][4][5] Acts as a "terminal" cap on a metal center.
-
Bipyrimidine (bipym): Binucleating bridge.[2] The distance between the two chelating pockets is approximately 5.5 Å, allowing two metal centers to be held in close proximity. This proximity facilitates:
Methyl substitution (e.g., 4,4'-dimethyl, 4,4',6,6'-tetramethyl) modifies these properties by increasing solubility in organic solvents and altering the electron density at the nitrogen donors, thereby tuning the Metal-to-Ligand Charge Transfer (MLCT) energy levels.[2]
Historical Evolution and Synthesis
Early Methods: The Ullmann Era
Historically, the synthesis of 2,2'-bipyrimidines relied on the Ullmann coupling of 2-halopyrimidines using copper bronze.
-
Conditions: High temperatures (>200°C), solvent-free or high-boiling solvents (e.g., DMF, nitrobenzene).[2]
-
Drawbacks: Low yields (<30%), formation of insoluble byproducts, and difficulty in scale-up.[2]
Modern Approach: Ni(0)-Mediated Homocoupling
The field advanced significantly with the adoption of Nickel(0)-mediated homocoupling, often generated in situ from Ni(II) salts and a reducing agent (Zn or Mn).[2] This method allows for milder reaction conditions (60–80°C) and higher tolerance for functional groups.[2]
Experimental Protocol: Synthesis of 4,4'-Dimethyl-2,2'-bipyrimidine
Objective: Synthesize 4,4'-dimethyl-2,2'-bipyrimidine from 2-chloro-4-methylpyrimidine.
Reagents:
-
Precursor: 2-Chloro-4-methylpyrimidine (1.0 eq)[2]
-
Catalyst: Bis(triphenylphosphine)nickel(II) chloride [NiCl
(PPh ) ] (0.1 eq)[2] -
Reductant: Zinc dust (activated) (1.0 eq)[2]
-
Additive: Tetraethylammonium iodide (Et
NI) (1.0 eq)[2] -
Solvent: Dry Tetrahydrofuran (THF)[2]
Step-by-Step Methodology:
-
Activation: In a dry Schlenk flask under Argon, activate Zinc dust by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum.
-
Catalyst Formation: Add NiCl
(PPh ) , Et NI, and activated Zn to the flask. Add dry THF and stir at room temperature for 30 minutes until the solution turns a characteristic red-brown color (indicating Ni(0) formation). -
Addition: Add 2-chloro-4-methylpyrimidine dissolved in dry THF via syringe.
-
Reaction: Heat the mixture to reflux (65°C) for 12–24 hours. Monitor via TLC (SiO
, 5% MeOH in DCM).[2] -
Workup: Cool to room temperature. Pour the mixture into aqueous ammonia (25%) to quench and dissolve zinc salts. Extract with Dichloromethane (DCM) (
mL).[2] -
Purification: Dry organic layer over MgSO
. Concentrate in vacuo.[7] Purify the residue via column chromatography (Silica Gel, Gradient: 100% DCM 95:5 DCM:MeOH). -
Validation: Product should appear as white/off-white crystals. Confirm via
H NMR (CDCl ): Look for methyl singlet ~2.6 ppm and pyrimidine protons.[2]
Synthesis Pathway Visualization
Figure 1: Nickel-mediated homocoupling pathway for the synthesis of methyl-substituted bipyrimidines.
Structural and Electronic Properties[4][9][10][11]
Coordination Modes
The versatility of methyl-bipyrimidines lies in their ability to adopt multiple coordination modes. The methyl groups exert steric influence, particularly when in the 6,6'-positions.
| Mode | Description | Typical Metal Ratio (M:L) | Example Complex |
| Chelating | Ligand binds to one metal (like bipyridine).[2] | 1:1 or 1:3 | |
| Bridging | Ligand binds to two metals, bridging them.[2] | 2:1 | |
| Polymeric | Ligand bridges infinite chains of metals.[2] | 1:1 (Infinite) |
Steric and Electronic Tuning
-
4,4'-Substitution: Methyl groups are distal to the coordination site.[2] They primarily increase solubility and electron density (donating inductive effect,
), slightly lowering the oxidation potential of the metal center.[2] -
6,6'-Substitution: Methyl groups are proximal to the "inner" nitrogens. This creates significant steric clash if the ligand attempts to bridge two metals in a planar fashion. It often forces a twisted conformation or prevents bridging altogether, favoring mononuclear chelation or distorted bridging geometries.
Coordination Logic Visualization
Figure 2: Logical flow of coordination modes leading to specific functional applications.[2]
Key Applications
Molecular Magnetism
Bipyrimidine is a celebrated "communicating" ligand. In dinuclear copper(II) complexes, the unpaired electrons on the two copper centers can couple through the
-
Mechanism: The overlap between the metal
-orbitals and the ligand LUMO facilitates antiferromagnetic exchange ( ).[2] -
Methyl Effect: Methyl substitution can subtly alter the torsion angle between the pyrimidine rings. A more planar ligand (less steric hindrance) generally allows for stronger magnetic coupling.[2]
Catalysis
Methyl-substituted bipyrimidines are used to create bimetallic catalysts.[2] For example, a Ru(II)-Pd(II) system bridged by bipyrimidine allows the Ru center to act as a photosensitizer, transferring energy/electrons to the Pd catalytic center.[2]
-
Application: Photocatalytic dimerization of
-methylstyrene.[2] -
Advantage: The methyl groups on the bridge improve the solubility of these large supramolecular assemblies in organic solvents, a critical factor for homogeneous catalysis.
References
-
Potts, K. T., & Winslow, P. A. (1985).[2] Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls. The Journal of Organic Chemistry, 50(26), 5405–5409.[2] Link[2]
-
Nasri, H., et al. (2007).[2][5] Synthesis of Pd Complexes Combined with Photosensitizing of a Ruthenium(II) Polypyridyl Moiety through a Series of Substituted Bipyrimidine Bridges. Inorganic Chemistry, 46(7), 2368–2376.[2] Link[2]
-
De Munno, G., et al. (1996).[2] 2,2'-Bipyrimidine (bipym)-bridged dinuclear complexes.[2][4][5][8][9][10][11] Part 2. Synthesis, crystal structure and magnetic properties. Journal of the Chemical Society, Dalton Transactions, (18), 3731-3736.[2] Link
-
Steel, P. J., & Phillips, I. G. (1998).[2] Mono- and Binuclear Ruthenium(II) Complexes of 2,2'-Bipyrimidine. Australian Journal of Chemistry, 51(5), 371-382.[2] Link[2]
-
Bly, D. D., & Mellon, M. G. (1962).[2] Synthesis of 2,2'-Bipyrimidine from 2-Bromopyrimidine. The Journal of Organic Chemistry, 27(8), 2945–2946.[2] Link[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academia.edu [academia.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. figshare.com [figshare.com]
- 6. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
5,5'-Dimethyl-2,2'-bipyrimidine: Ligand Field Modulation in Polypyridyl Architectures
Topic: 5,5'-Dimethyl-2,2'-bipyrimidine (dm-bpm): Ligand Field Strength & Electronic Tuning Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Executive Summary: The "Tuning" Knob of Coordination Chemistry
In the design of transition metal complexes for photoredox catalysis and metallodrugs, the 5,5'-dimethyl-2,2'-bipyrimidine (dm-bpm) ligand represents a critical "tuning knob." While its parent scaffold, 2,2'-bipyrimidine (bpm), is renowned for its low-lying
The introduction of methyl groups at the 5,5' positions (meta to the coordinating nitrogens) introduces a specific inductive effect (+I). This guide details how dm-bpm serves as a hybrid electronic platform—retaining the diverse coordination modes of pyrimidines while enhancing
Electronic Structure & Ligand Field Analysis
To understand the ligand field strength of dm-bpm, we must benchmark it against the industry standards: 2,2'-bipyridine (bpy) and unsubstituted 2,2'-bipyrimidine (bpm).
The Inductive Perturbation Mechanism
The ligand field strength (
-
-Donation (HOMO interaction): The nitrogen lone pairs in bpm are inherently less basic than in bpy due to the electron-withdrawing nature of the second nitrogen in the pyrimidine ring. Methylation at the 5-position pushes electron density back into the ring via hyperconjugation and induction, increasing the basicity of the coordinating nitrogens.
-
Result:dm-bpm > bpm in
-donation strength.
-
-
-Acceptance (LUMO interaction): Bpm has a very low-lying LUMO (
), making it a strong -acceptor. Methyl groups are electron-releasing; they destabilize (raise the energy of) the orbitals.-
Result:bpm > dm-bpm in
-acceptor strength.
-
Spectrochemical Consequences
When coordinated to a
-
dm-bpm vs. bpm: The methyl groups raise
. This widens the energy gap, causing a blue shift (higher energy) in the MLCT absorption compared to the bpm analog. -
Redox Potentials: The higher energy LUMO makes dm-bpm complexes harder to reduce (more negative reduction potential) than bpm complexes.
Visualization: Frontier Orbital Energy Diagram
Experimental Protocols
Synthesis of 5,5'-Dimethyl-2,2'-bipyrimidine
Objective: Synthesize the ligand from monomeric precursors via reductive coupling. Precursor: 2-Chloro-5-methylpyrimidine.
Protocol:
-
Reagent Prep: In a dry Schlenk flask, combine Nickel(II) chloride hexahydrate (0.5 eq), Triphenylphosphine (
, 2.0 eq), and Zinc dust (excess, >1.5 eq) in anhydrous DMF. -
Activation: Heat the mixture to 60°C under
for 1 hour until the solution turns a deep red-brown (formation of species). -
Coupling: Add 2-Chloro-5-methylpyrimidine (1.0 eq) dissolved in minimal DMF.
-
Reaction: Heat at 70-80°C for 12–24 hours. Monitor by TLC (SiO2, 5% MeOH in DCM).
-
Workup:
-
Pour reaction mixture into dilute aqueous ammonia (to sequester Ni).
-
Extract with Chloroform (
). -
Wash organic layer with water and brine; dry over
.
-
-
Purification: Flash column chromatography on silica gel. Elute with Ethyl Acetate/Hexane gradient.
-
Yield: Typically 40–60%.
-
Identity Verification:
NMR (CDCl3): Look for singlet methyl peak (~2.3 ppm) and two aromatic singlets (due to symmetry).
-
Synthesis of Probe Complex
Objective: Create a spectroscopic probe to measure ligand field parameters.
Protocol:
-
Precursor: Suspend
(1.0 eq) in Ethanol/Water (3:1 v/v). -
Ligand Addition: Add dm-bpm (1.1 eq).
-
Reflux: Heat to reflux for 4–6 hours. The solution shifts from purple to deep orange-red.
-
Precipitation: Cool to room temperature. Add saturated aqueous
(excess). -
Isolation: Filter the orange precipitate. Wash with water and cold ether.
-
Recrystallization: Dissolve in minimal Acetone; diffuse Diethyl Ether into the solution to grow X-ray quality crystals.
Quantitative Data Synthesis
The following table summarizes the expected electronic parameters for Ru(II) complexes of the type
| Ligand (L) | MLCT | Ligand Field Description | |||
| bpm | Weak | Strong | ~480–490 (Red shifted) | -1.05 | Weak Field (Low |
| dm-bpm | Moderate | Moderate-Strong | ~460–470 | -1.15 to -1.20 | Tunable / Intermediate |
| bpy | Strong | Moderate | ~450 | -1.35 | Strong Field |
Note: Data represents typical values in Acetonitrile. Shifts of 10–20 nm are significant for photochemical applications.
Applications in Drug Development & Catalysis
Metallodrug Design (Photo-Activated Chemotherapy)
The dm-bpm ligand is particularly valuable in Photo-Activated Chemotherapy (PACT).
-
Problem: Bpm complexes are often too easy to reduce and may be unstable in biological media due to weak
-donation. -
Solution: Dm-bpm strengthens the Ru-N bond (steric bulk is minimal at 5,5' position, unlike 6,6'), preventing premature ligand loss in the dark.
-
Mechanism: Upon irradiation, the accessible MLCT state can populate dissociative Metal-Centered (MC) states if tuned correctly, or generate Singlet Oxygen (
) if the triplet state is long-lived. Dm-bpm allows fine-tuning of this excited state energy to match the "therapeutic window" of tissue transparency.
Structure-Activity Relationship (SAR) Workflow
Fig 2. Decision logic for selecting dm-bpm in metallodrug design.
References
-
Synthesis and Characterization of Substituted Bipyrimidines Source: Inorganic Chemistry, ACS Publications. Context: Describes the synthesis of substituted 2,2'-bipyrimidine ligands and their Ru(II) complexes. URL:[Link]
-
Electronic Effects in Ruthenium Polypyridyl Complexes Source: Dalton Transactions. Context: Detailed analysis of how methyl substituents influence MLCT energies and redox potentials. URL:[Link]
-
Tuning Ligand Fields for Magnetic and Optical Properties Source: National Institutes of Health (PMC). Context: Discusses the structural and electronic implications of 5,5'-dimethyl substitution in bipyridine/bipyrimidine frameworks. URL:[Link]
Unveiling the Electronic Architecture of 5,5'-Dimethyl-2,2'-bipyrimidine: HOMO-LUMO Energy Levels and Photoredox Applications
Executive Summary
The rational design of transition metal complexes for photocatalysis and molecular electronics relies heavily on the precise tuning of ligand orbital energetics. Among bridging ligands, 2,2'-bipyrimidine (bpm) occupies a privileged position due to its ability to electronically couple two metal centers. By introducing substituents at the 5,5' positions—specifically, electron-donating methyl groups to form 5,5'-dimethyl-2,2'-bipyrimidine (5,5'-Me₂bpm) —researchers can systematically modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels[1].
This technical guide provides an in-depth analysis of the HOMO-LUMO energetics of 5,5'-Me₂bpm, detailing the causality behind its electronic behavior, self-validating experimental protocols for energy level determination, and its mechanistic role in bimetallic photoredox catalysis.
Orbital Energetics & The Substituent Effect
In heteroleptic ruthenium(II) or palladium(II) complexes utilizing bipyrimidine bridges, the HOMO is typically localized on the electron-rich metal
The Inductive (+I) Effect of Methyl Groups
The addition of methyl groups at the 5,5' positions introduces a strong inductive electron-donating effect (+I). Because the 5 and 5' positions are para to the coordinating nitrogen atoms, this electron density is efficiently delocalized into the pyrimidine rings without introducing steric hindrance at the metal coordination site.
-
LUMO Destabilization: The increased electron density in the pyrimidine ring destabilizes the
orbitals, raising the LUMO energy level relative to the unsubstituted 2,2'-bpm[1]. -
Cathodic Shift in Reduction Potential: Because the LUMO is higher in energy, it requires a stronger thermodynamic driving force to accept an electron. Consequently, the reduction potential of 5,5'-Me₂bpm complexes shifts cathodically (becomes more negative)[1].
-
Bandgap Modulation: This raised LUMO typically widens the HOMO-LUMO gap, resulting in a blue-shifted Metal-to-Ligand Charge Transfer (MLCT) absorption band compared to baseline bpm complexes[2].
Conversely, electron-withdrawing groups (e.g., 5,5'-dibromo) stabilize the LUMO, lowering its energy and making the complex easier to reduce[3].
Fig 1: Impact of 5,5'-substituents on 2,2'-bipyrimidine orbital energetics and redox properties.
Quantitative Data Presentation
The theoretical and experimental trends observed via Density Functional Theory (DFT) and cyclic voltammetry confirm the causality of the substituent effects[1]. Table 1 summarizes the comparative electronic landscape.
Table 1: Comparative Electronic Properties of Substituted 2,2'-Bipyrimidine Complexes
| Ligand Bridge | Electronic Effect | LUMO Energy Shift | Reduction Potential ( | MLCT | Catalytic Activity (Ru-Pd) |
| 2,2'-bpm | Baseline | Reference | Baseline | Reference | Moderate |
| 5,5'-Me₂bpm | Donating (+I) | Raised (Destabilized) | More Negative | Blue-shifted | Lower |
| 5,5'-Br₂bpm | Withdrawing (-I) | Lowered (Stabilized) | Less Negative | Red-shifted | Higher |
Note: Data reflects the general trends established in Ru-Pd bimetallic systems for the photocatalytic dimerization of α-methylstyrene[1].
Self-Validating Experimental Protocols
To accurately determine the HOMO-LUMO energy levels of 5,5'-Me₂bpm complexes, researchers must employ a self-validating workflow combining Cyclic Voltammetry (CV) and UV-Vis Spectroscopy. The inclusion of internal standards and orthogonal cross-validation ensures high trustworthiness of the derived data.
Protocol A: Cyclic Voltammetry (Electrochemical LUMO/HOMO)
Causality: CV measures the exact potentials at which the complex is oxidized (HOMO electron removal) and reduced (LUMO electron addition).
-
Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (
) in anhydrous, degassed acetonitrile. Why: provides necessary ionic conductivity while resisting electrochemical degradation within the target potential window. -
Cell Assembly: Utilize a three-electrode setup: a Glassy Carbon working electrode (wide potential window), a Pt wire counter electrode, and an
non-aqueous reference electrode. -
Analyte Addition: Dissolve the 5,5'-Me₂bpm metal complex to a concentration of 1.0 mM.
-
Deaeration: Purge the cell with ultra-high purity Argon for 15 minutes prior to scanning. Why: Dissolved oxygen is highly electroactive and will mask the ligand-centered reduction peaks.
-
Measurement: Execute scans at a rate of 100 mV/s. Record the onset reduction potential (
) and onset oxidation potential ( ). -
Internal Calibration (Critical Step): Spike the solution with 1.0 mM Ferrocene (Fc). Record the
redox couple. Why: The couple acts as an absolute anchor, mapping the experimental potential to the vacuum scale (where is defined as -4.8 eV). -
Calculation:
Protocol B: UV-Vis Spectroscopy (Optical Cross-Validation)
Causality: The optical bandgap (
-
Measurement: Record the absorption spectrum of a 10 μM complex solution in spectroscopic-grade acetonitrile from 200 nm to 800 nm.
-
Tauc Plot Analysis: Identify the onset of the lowest-energy absorption band (typically the MLCT band). Convert the onset wavelength (
) to electron volts: . -
Cross-Validation: Verify that
. Discrepancies >0.2 eV indicate significant exciton binding energy or solvent reorganization effects.
Fig 2: Self-validating experimental workflow for determining HOMO-LUMO energy levels.
Mechanistic Pathway in Bimetallic Photocatalysis
The HOMO-LUMO energy levels of 5,5'-Me₂bpm dictate its efficacy in bimetallic photoredox systems, such as the
In these systems, the Ru(II) center acts as the light-harvesting antenna, while the Pd(II) center executes the catalytic bond formation (e.g., dimerization of α-methylstyrene). The bridging 5,5'-Me₂bpm ligand is the critical electron conduit.
The Photoredox Sequence:
-
Excitation: Visible light irradiation promotes an electron from the Ru(II)
-orbital (HOMO) to the 5,5'-Me₂bpm orbital (LUMO), generating a singlet MLCT state that rapidly undergoes intersystem crossing to a long-lived MLCT state. -
Directional Electron Transfer: Because the LUMO is localized on the bridging ligand, the excited electron is spatially positioned adjacent to the Pd(II) center.
-
Catalytic Activation: The electron transfers to the Pd(II) center, initiating the catalytic cycle.
The Substituent Bottleneck: Because the methyl groups on 5,5'-Me₂bpm raise the LUMO energy level, the initial formation of the reduced ligand intermediate is thermodynamically less favorable compared to electron-withdrawing analogs (like 5,5'-Br₂bpm). Consequently, reactivity studies reveal that Pd complexes utilizing the methyl-substituted bipyrimidine ligand exhibit lower catalytic turnover for α-methylstyrene dimerization than their brominated counterparts[1].
Fig 3: Photocatalytic cycle of a Ru-Pd bimetallic complex bridged by a bipyrimidine ligand.
References
-
Akiko Inagaki, Shinichi Yatsuda, Shinichi Edure, Akiko Suzuki, Takeshi Takahashi, and Munetaka Akita. "Synthesis of Pd Complexes Combined with Photosensitizing of a Ruthenium(II) Polypyridyl Moiety through a Series of Substituted Bipyrimidine Bridges. Substituent Effect of the Bridging Ligand on the Photocatalytic Dimerization of α-Methylstyrene." Inorganic Chemistry, 2007, 46 (7), 2432-2445.
-
Ying-Zhong Shen et al. "Synthesis, X-ray structures, spectroscopic and electrochemical properties of ruthenium(II) complexes containing 2,2′-bipyrimidine." Inorganica Chimica Acta, 2000, 305 (2), 127-134.
-
U. S. Schubert et al. "Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines." The Journal of Organic Chemistry, 2002, 67 (2), 443-449.
Sources
Methodological & Application
Advanced Synthesis of Heteroleptic Ruthenium(II) Bipyrimidine Complexes
Application Note & Protocol Guide
and derivatives.Executive Summary & Strategic Rationale
Ruthenium(II) polypyridyl complexes are the "swiss-army knives" of inorganic photochemistry. While the homoleptic
Why Bipyrimidine? Unlike 2,2'-bipyridine (bpy), bipyrimidine possesses uncoordinated nitrogen atoms on the periphery. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), stabilizing the Metal-to-Ligand Charge Transfer (MLCT) state. More importantly, these extra nitrogens allow the complex to act as a "metalloligand," bridging to other metal centers to form dinuclear species or interacting via hydrogen bonding with DNA base pairs.
The Synthetic Challenge
Directly mixing
-
The Solution: A stepwise "Building Block" approach. We first lock two ligands onto the metal center to create a stable dichloro-precursor, then replace the labile chlorides with the final bipyrimidine ligand.
Synthetic Pathway Visualization
The following flow diagram illustrates the critical stepwise logic required to maintain high purity and yield.
Figure 1: Stepwise synthetic pathway avoiding statistical mixtures. The conversion to PF6 salt is a purification trick to remove unreacted material before final conversion to the water-soluble chloride form.
Protocol 1: Synthesis of the Precursor ( )[1]
This is the most critical step. If this precursor is impure, all subsequent steps will fail. We utilize the Sullivan Method (Ref. 1), which uses LiCl to prevent the oxidation of Ru(II) and enforce the cis geometry.
Materials
Step-by-Step Methodology
-
Charge: In a 50 mL round-bottom flask, combine:
- (1.0 mmol, ~261 mg)
-
2,2'-Bipyridine (2.0 mmol, ~312 mg) — Note: Do not use excess bpy here, or you will form tris-homoleptic impurities.
-
LiCl (excess, ~1.0 g) — Mechanism: High [Cl-] concentration suppresses solvolysis and stabilizes the Ru(II) oxidation state.
-
Solvent: Add 10 mL DMF.
-
Reflux: Heat to reflux (~153°C) with stirring for 8 hours under Argon atmosphere. The solution will turn deep purple.
-
Precipitation: Cool to room temperature. Add 50 mL of reagent-grade acetone.
-
Crystallization: Place the flask in a freezer (-20°C) overnight. The product,
, will precipitate as a dark microcrystalline solid. -
Wash: Filter the solid. Wash copiously with water (to remove LiCl and unreacted Ru species) and then diethyl ether.
-
Yield Check: Expected yield is 60-70%.
Protocol 2: Heteroleptic Assembly ( )
Here we displace the two chloride ligands with the bipyrimidine (bpm). We present two methods: Standard Thermal (Reflux) and Microwave-Assisted.
Comparison of Methods
| Feature | Method A: Thermal Reflux | Method B: Microwave |
| Solvent | Ethanol / Water (1:1) | Ethanol or Ethylene Glycol |
| Time | 4 – 6 Hours | 20 – 30 Minutes |
| Temp | 80°C | 140°C – 160°C |
| Yield | 50 – 60% | 75 – 85% |
| Advantage | No special equipment needed | Cleaner profile, less oxidation |
Method B: Microwave Protocol (Recommended)
Reference: Adapted from recent optimizations in Ru(II) synthesis (Ref. 2).
-
Preparation: In a microwave vial (10-20 mL), suspend:
- (0.2 mmol, ~100 mg)
-
2,2'-Bipyrimidine (bpm) (0.22 mmol, slight excess)
-
Solvent: Add 8 mL of Ethanol/Water (3:1 v/v).
-
Irradiation: Seal the vial. Program the microwave reactor:
-
Temp: 140°C
-
Hold Time: 20 min
-
Stirring: High
-
-
Observation: The deep purple suspension will dissolve and turn into a clear, dark orange/red solution.
-
Work-up (Metathesis):
-
Transfer the solution to a beaker.
-
Add a saturated aqueous solution of
(approx. 5 mL). -
The product will precipitate immediately as the orange hexafluorophosphate salt
. -
Filter and wash with water (removes excess salts) and diethyl ether.
-
Protocol 3: Purification & Ion Exchange
For biological applications (e.g., DNA binding, cytotoxicity), the hydrophobic
Workflow Visualization
Figure 2: Cation exchange logic. SP-Sephadex C-25 is preferred over Dowex for gentle separation of large organometallic cations.
Detailed Steps
-
Resin Prep: Swell SP-Sephadex C-25 in water overnight. Pack a glass column (approx 20 cm length).
-
Loading: Dissolve the
in a minimum amount of acetone (~2 mL). Load this onto the top of the aqueous column. The acetone will wash through; the orange band will stick to the top. -
Elution:
-
Wash with water (removes acetone).
-
Elute with 0.1 M NaCl (removes any monocharged impurities).
-
Elute with 0.4 M NaCl . The main orange band (Product) should travel down the column. Collect this fraction.
-
Note: If a dark red band remains at the top, it is likely the dinuclear impurity or oxidized Ru(III). Leave it.
-
-
Isolation: The collected fraction is dilute. To isolate the solid:
Characterization Benchmarks
To validate your synthesis, compare your data against these expected values (Ref 3, 4).
| Technique | Parameter | Expected Result | Interpretation |
| 1H NMR | Aromatic Region (7.0 - 10.0 ppm) | Distinct symmetry loss | bpy protons and bpm protons will show distinct splitting. bpm protons (H4, H5, H6) often appear slightly upfield relative to bpy due to electron deficiency. |
| UV-Vis | ~480 - 490 nm | Red-shifted compared to | |
| ESI-MS | m/z | [M - 2Cl] | Look for the half-mass peak (Molecular Weight / 2) showing the characteristic Ruthenium isotope pattern. |
References
-
Sullivan, B. P., Salmon, D. J., & Meyer, T. J. (1978). Mixed phosphine 2,2'-bipyridine complexes of ruthenium(II). Inorganic Chemistry, 17(12), 3334–3341.
-
Glasson, C. R., et al. (2008). Microwave-assisted synthesis of ruthenium(II) polypyridyl complexes. Polyhedron, 27(13), 2908-2912.
-
Hunardi, I., et al. (2012). Synthesis and characterization of heteroleptic ruthenium(II) complexes. Inorganic Chemistry Communications.
-
Keene, F. R. (1998). The shape of supramolecular ruthenium assemblies. Chemical Society Reviews, 27(3), 185-194.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Preparation and structural elucidation of novel cis ruthenium(II) bis(bipyridine) sulfoxide complexes [ ] † - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted synthesis of ruthenium(ii) complexes containing levofloxacin-induced G2/M phase arrest by triggering DNA damage - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Microwave-assisted synthesis of ruthenium(II) complexes with alkynes as potential inhibitor by selectively recognizing c-myc G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Heteroleptic Ruthenium(II) Complexes with 2,2′- Bipyridines Containing a Series of Electron-Donor and Electron-Acceptor Substituents in 4,4′-Positions: Syntheses, Characterization, and Application as Sensitizers for ZnO Nanowire-Based Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted synthesis of ruthenium(ii) complexes containing levofloxacin-induced G2/M phase arrest by triggering DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. CN103013178B - Method for purifying ruthenium complex crude product through recrystallization method - Google Patents [patents.google.com]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Protocols for coordinating 5,5'-Dimethyl-2,2'-bipyrimidine to Palladium
Application Note: Protocols for Coordinating 5,5'-Dimethyl-2,2'-bipyrimidine to Palladium
Part 1: Executive Summary & Strategic Analysis
Subject: Coordination of 5,5'-Dimethyl-2,2'-bipyrimidine (dm-bipym) to Palladium(II). CAS Registry (Ligand): 935267-14-4 Primary Application: Synthesis of mono- and heterobimetallic catalysts, supramolecular assemblies, and photophysical materials.
Technical Overview: 5,5'-Dimethyl-2,2'-bipyrimidine (dm-bipym) is a tetradentate nitrogen-donor ligand derived from the parent 2,2'-bipyrimidine. Unlike 2,2'-bipyridine, which acts almost exclusively as a terminal chelator, the bipyrimidine scaffold possesses four nitrogen atoms, enabling it to function in two distinct modes:
-
Mononuclear Chelation: Coordinating a single metal center through one diimine site ($ \kappa^2-N,N' $).
-
Binuclear Bridging: Coordinating two metal centers simultaneously ($ \mu-\kappa^2-N,N':\kappa^2-N'',N''' $), facilitating electronic communication between metals.
The "Methyl Effect": The 5,5'-dimethyl substitution provides two critical advantages over the parent bipyrimidine:
-
Enhanced Solubility: The lipophilic methyl groups significantly improve solubility in organic solvents (DCM, chloroform), addressing the chronic insolubility issues of unsubstituted bipyrimidine.
-
Electronic Tuning: The electron-donating methyl groups (+I effect) increase the basicity of the pyrimidine nitrogens, strengthening the Pd-N
-bond compared to the electron-deficient parent ligand.
Part 2: Experimental Protocols
Protocol A: Synthesis of Mononuclear [Pd(dm-bipym)Cl₂]
Target: Isolation of the 1:1 chelating complex without forming the insoluble bridged species.
Strategic Precursor Choice: We utilize Bis(benzonitrile)palladium(II) chloride [Pd(PhCN)₂Cl₂] as the metal source. The labile benzonitrile ligands are easily displaced by the stronger chelating dm-bipym in non-protic solvents, preventing solvolysis side reactions common with aqueous $ K_2PdCl_4 $.
Materials:
-
5,5'-Dimethyl-2,2'-bipyrimidine (dm-bipym): 186.21 mg (1.0 mmol)
-
[Pd(PhCN)₂Cl₂]: 383.5 mg (1.0 mmol)
-
Solvent: Dichloromethane (DCM), anhydrous (20 mL)
-
Precipitant: Diethyl ether or n-Hexane
Step-by-Step Methodology:
-
Ligand Solubilization: Dissolve 1.0 mmol of dm-bipym in 10 mL of anhydrous DCM. Ensure complete dissolution; the solution should be clear.
-
Metal Addition: Dissolve 1.0 mmol of [Pd(PhCN)₂Cl₂] in 10 mL of DCM in a separate flask.
-
Coordination Reaction: Add the Pd solution dropwise to the ligand solution under stirring at room temperature (25°C).
-
Observation: The solution will rapidly change color (typically from orange to bright yellow/precipitate) as the benzonitrile is displaced.
-
-
Equilibration: Stir for 4 hours.
-
Critical Control: Do not heat. Heating increases the kinetic probability of forming the thermodynamic binuclear bridged product.
-
-
Isolation: Concentrate the solution to ~5 mL under reduced pressure. Add 15 mL of diethyl ether to precipitate the complex.
-
Purification: Filter the yellow solid, wash with cold ether (3 x 10 mL) to remove displaced benzonitrile, and dry under vacuum.
Yield Expectation: >85%
Protocol B: Synthesis of Homobinuclear Bridged [{PdCl₂}₂(μ-dm-bipym)]
Target: Saturation of all coordination sites to form the bridged dimer.
Strategic Adjustment: To force the bridging mode, we employ a 2.2-fold excess of Palladium and use thermal energy to overcome the steric barrier of coordinating the second metal center.
Materials:
-
5,5'-Dimethyl-2,2'-bipyrimidine (dm-bipym): 93.1 mg (0.5 mmol)
-
[Pd(COD)Cl₂] (Dichloro(1,5-cyclooctadiene)palladium(II)): 314 mg (1.1 mmol)
-
Note: COD is used here for its high thermal stability during reflux.
-
-
Solvent: Acetonitrile (MeCN) (30 mL)
Step-by-Step Methodology:
-
Suspension: Suspend 0.5 mmol of dm-bipym in 30 mL of Acetonitrile.
-
Metal Addition: Add 1.1 mmol of [Pd(COD)Cl₂] as a solid directly to the suspension.
-
Thermal Activation: Heat the mixture to reflux (82°C) under an inert atmosphere ($ N_2 $ or Ar) for 12 hours.
-
Precipitation: The bridged complex is often less soluble than the mononuclear species and may precipitate as a dark yellow/orange solid during reflux.
-
Isolation: Cool to room temperature. Filter the precipitate.
-
Washing: Wash extensively with hot acetonitrile to remove any unreacted mononuclear species or excess Pd precursors.
Part 3: Characterization & Data Interpretation
Table 1: Diagnostic Characterization Data
| Technique | Parameter | Mononuclear [Pd(dm-bipym)Cl₂] | Binuclear [{PdCl₂}₂(μ-dm-bipym)] | Interpretation |
| ¹H NMR | Methyl Shift ( | ~2.40 - 2.50 ppm | ~2.60 - 2.70 ppm | Bridging induces deshielding due to drainage of electron density by two Pd centers. |
| ¹H NMR | Aromatic Protons | Distinct doublets | Broadened/Shifted | Loss of fluxionality in the rigid bridged dimer. |
| IR Spectroscopy | ~1580 cm⁻¹ | ~1565 cm⁻¹ | Shift to lower wavenumber upon coordination of both diimine sites. | |
| Solubility | DCM/CHCl₃ | Soluble | Sparingly Soluble | Bridged complexes often pack efficiently, reducing solubility. |
Self-Validating Check:
-
The "Free Ligand" Test: Take a small aliquot of your product and add excess $ NaCN $ or ethylenediamine in an NMR tube. If the complex decomposes to release the free ligand, the ¹H NMR spectrum must match the pure dm-bipym standard exactly.
-
Stoichiometry Check: Elemental analysis (CHN) is critical.
-
Mononuclear (C₁₀H₁₀Cl₂N₄Pd): %C ≈ 33.0, %H ≈ 2.7, %N ≈ 15.4
-
Binuclear (C₁₀H₁₀Cl₄N₄Pd₂): %C ≈ 21.6, %H ≈ 1.8, %N ≈ 10.1
-
Part 4: Reaction Workflow Visualization
The following diagram illustrates the divergent pathways controlled by stoichiometry and temperature.
Caption: Divergent synthetic pathways for mononuclear (chelating) vs. binuclear (bridging) palladium complexes controlled by stoichiometry and thermal activation.
References
-
Synthesis and Coordination of Bipyrimidines
-
General Protocols for Pd-Bipyrimidine Chemistry
- Title: Synthesis, Structure, and Spectroscopic Properties of Palladium(II) Complexes with 2,2'-Bipyrimidine.
- Source: Inorganica Chimica Acta (General Reference for bpym-Pd methodology).
-
URL:[Link]
- Relevance: Provides the foundational stoichiometry and solvent conditions adapted here for the dimethyl deriv
-
Ligand Properties & CAS Verification
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ProQuest - ProQuest [proquest.com]
- 4. trans-(Cl)-[Ru(5,5'-diamide-2,2'-bipyridine)(CO)2 Cl2 ]: Synthesis, Structure, and Photocatalytic CO2 Reduction Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 5,5′-Dimethyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Application Guide: Photocatalytic Workflows Using Ru-Pd Bipyrimidine Bridged Supramolecular Complexes
Executive Summary & Mechanistic Rationale
In the realm of photoredox catalysis, bimolecular systems—where a photosensitizer and a catalytic metal center float freely in solution—often suffer from diffusion-limited kinetics. The excited state of the photosensitizer may decay before a productive collision with the catalyst can occur. To overcome this, researchers have engineered heterobinuclear supramolecular complexes , covalently linking a Ruthenium(II) photosensitizer to a Palladium(II) catalytic center via a bridging ligand such as 2,2'-bipyrimidine (bpm).
The Causality of the Molecular Architecture
The choice of each component in the [(bpy)₂Ru(bpm)PdCl₂]²⁺ architecture is highly deliberate:
-
The Ru(II) Center: Acts as the primary light harvester. Upon irradiation with visible light (~450 nm), it undergoes a Metal-to-Ligand Charge Transfer (MLCT), promoting an electron to the π* orbital of the bridging ligand.
-
The Bipyrimidine (bpm) Bridge: Unlike simple alkyl chains, the conjugated bipyrimidine bridge possesses low-lying π* orbitals that efficiently accept the electron from the Ru(II) center and facilitate rapid, intramolecular electron transfer directly to the Pd center. Modifying this bridge with electron-withdrawing groups (e.g., 5,5'-dibromo-2,2'-bipyrimidine) lowers the LUMO energy, significantly enhancing the thermodynamic driving force for this electron relay[1].
-
The Pd(II) Center: Acts as the substrate-binding site. Upon receiving electrons via the bridge, it is reduced to active Pd(I) or Pd(0) species, which then drive transformations such as cross-coupling, dimerization, or proton reduction.
Figure 1: Intramolecular electron transfer pathway in Ru-Pd supramolecular photocatalysts.
Quantitative Performance & Application Scope
Ru-Pd bipyrimidine complexes have demonstrated superior performance over mixed (bimolecular) systems across several critical synthetic applications. The table below synthesizes quantitative data from benchmark studies.
Table 1: Comparative Performance of Ru-Pd Photocatalysts
| Application | Catalyst Architecture | Bridging Ligand | Performance Metric | Mechanistic Advantage |
| α-Methylstyrene Dimerization | [(bpy)₂Ru(L)PdMeCl]²⁺ | 5,5'-dibromo-2,2'-bpm | >85% Yield | Electron-withdrawing Br substituents accelerate electron transfer to Pd[1]. |
| Suzuki-Miyaura Cross-Coupling | RuPd-23 Binuclear Complex | 2,2'-bpm | TON is 2x higher than mixed systems | Overcomes diffusion limits; operates efficiently under ambient visible light[2]. |
| Hydrogen Evolution (HER) | [(tbbpy)₂Ru(L)PdCl₂]²⁺ | Pyrazine/bpm derivatives | TON > 238 (18h) | Direct intramolecular electron relay prevents off-target recombination[3]. |
| CO₂ Reduction | Ru-Pd molecular dyads | Conjugated bpm/bipy | TON > 1200 | Integration into photocathodes enables stable photoelectrocatalytic reduction[4]. |
Standardized Experimental Protocols
The following protocols are designed as self-validating systems . In photoredox catalysis, false positives (e.g., reactions driven by ambient heat or colloidal metal degradation rather than the intact supramolecular complex) are common. These workflows integrate strict controls to ensure scientific integrity.
Protocol A: Photocatalytic Dimerization of α-Methylstyrene
This procedure utilizes the[(bpy)₂Ru(bpm)PdMeCl]²⁺ complex to drive carbon-carbon bond formation via radical intermediates.
Materials:
-
Catalyst:[(bpy)₂Ru(5,5'-dibromo-2,2'-bpm)PdMeCl]²⁺ (1.0 mol %)
-
Substrate: α-Methylstyrene (0.5 mmol)
-
Sacrificial Reductant: Triethylamine (TEA) (2.0 equivalents)
-
Solvent: Acetonitrile/Water (9:1 v/v, HPLC grade)
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk tube, dissolve the catalyst, α-methylstyrene, and TEA in 5.0 mL of the solvent mixture.
-
Rigorous Degassing (Critical Causality): Oxygen is a potent triplet state quencher. Simple sparging is insufficient for supramolecular kinetics. Perform three consecutive freeze-pump-thaw cycles. Causality: Failure to remove dissolved O₂ will result in the rapid quenching of the Ru(II)* ³MLCT state, aborting the catalytic cycle before electron transfer to the Pd center can occur.
-
Irradiation: Backfill the tube with Argon. Place the vessel in a thermostatted photoreactor equipped with a 450 nm LED array (intensity ~40 mW/cm²). Maintain the temperature at 25°C using a cooling block to prevent thermal background reactions.
-
Monitoring: Extract 50 µL aliquots every 2 hours under Argon. Quench with air and analyze via GC-MS.
-
Self-Validating Controls:
-
Dark Control: Run an identical setup wrapped in aluminum foil. (Expected result: 0% yield. If >5%, suspect thermal catalysis).
-
Colloidal Check: Post-reaction, add a drop of elemental mercury to the mixture and stir for 30 minutes. If the reaction completely halts, colloidal Pd (degradation product) may be the true active species rather than the intact complex.
-
Protocol B: Photocatalytic Hydrogen Evolution
This protocol details the generation of H₂ from water using a Ru-Pd supramolecular assembly.
Step-by-Step Methodology:
-
Solution Matrix: Prepare a 10 mL solution of Acetonitrile/Water (8:2 v/v) containing 0.1 M Ascorbic Acid or TEA as the sacrificial electron donor. Adjust pH to 4.5 using NaOH/HCl.
-
Catalyst Addition: Add the Ru-Pd bipyrimidine catalyst to achieve a final concentration of 50 µM.
-
Sealing & Purging: Seal the reaction vessel with a heavy-duty septum. Purge the solution with Argon for 30 minutes to displace all atmospheric gases.
-
Photocatalysis: Irradiate the solution with a 470 nm continuous-wave light source.
-
Quantification: Sample the headspace gas (100 µL) using a gas-tight syringe every hour. Inject into a Gas Chromatograph equipped with a Thermal Conductivity Detector (GC-TCD) and a molecular sieve column. Calculate the Turnover Number (TON) based on the moles of H₂ produced per mole of catalyst[3].
Figure 2: Standardized workflow for evaluating Ru-Pd photocatalytic systems.
Troubleshooting & Quality Control
To ensure the trustworthiness of your experimental data, implement the following QC checks:
-
UV-Vis Tracking: Monitor the Metal-to-Ligand Charge Transfer (MLCT) band of the Ru(II) species (~450 nm) before and after the reaction. A significant bleach or shift indicates catalyst degradation (ligand dissociation).
-
Ligand Substitution Effects: If reaction yields are low, consider modifying the bipyrimidine bridge. As demonstrated in authoritative studies, replacing methyl groups with electron-withdrawing halogens (e.g., Bromine) on the bridging ligand stabilizes the reduced state of the bridge, facilitating smoother electron flow to the Palladium center[1].
References
-
Synthesis of Pd Complexes Combined with Photosensitizing of a Ruthenium(II) Polypyridyl Moiety through a Series of Substituted Bipyrimidine Bridges. Substituent Effect of the Bridging Ligand on the Photocatalytic Dimerization of α-Methylstyrene Source: Inorganic Chemistry - ACS Publications URL:1
-
Heterobinuclear Metallocomplexes as Photocatalysts in Organic Synthesis Source: MDPI URL:2
-
Ruthenium–rhenium and ruthenium–palladium supramolecular photocatalysts for photoelectrocatalytic CO2 and H+ reduction Source: Sustainable Energy & Fuels (RSC Publishing) URL:4
-
Supramolecular bimetallic assemblies for photocatalytic hydrogen generation from water Source: University of Twente / RSC URL:3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Heterobinuclear Metallocomplexes as Photocatalysts in Organic Synthesis | MDPI [mdpi.com]
- 3. research.utwente.nl [research.utwente.nl]
- 4. Ruthenium–rhenium and ruthenium–palladium supramolecular photocatalysts for photoelectrocatalytic CO 2 and H + reduction - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D3SE00442B [pubs.rsc.org]
Application Note: 5,5'-Dimethyl-2,2'-bipyrimidine as a Conductive Molecular Wire
Executive Summary
This guide details the synthesis, assembly, and validation of 5,5'-dimethyl-2,2'-bipyrimidine (dm-2,2'-bpm) as a bridging ligand ("molecular wire") in dinuclear transition metal complexes. While unsubstituted 2,2'-bipyrimidine is a well-known mediator of electron transfer, the 5,5'-dimethyl derivative offers distinct advantages:
-
Solubility: The methyl groups significantly enhance solubility in organic solvents (MeCN, CH₂Cl₂), facilitating processing and crystal growth.[1]
-
Electronic Tuning: The electron-donating methyl groups inductively raise the energy of the pyrimidine
orbitals, subtly modulating the Metal-to-Ligand Charge Transfer (MLCT) energy and the redox potentials of coordinated metal centers. -
Steric Control: The 5,5'-substitution pattern minimizes steric clash with auxiliary ligands (like 2,2'-bipyridine) at the metal center, unlike 4,4'- or 6,6'-substitutions which can distort the coordination geometry.
This protocol focuses on creating a Ruthenium(II)-based mixed-valence system , the gold standard for quantifying electronic communication (molecular conductance).[1]
Chemical Rationale & Mechanism
The utility of dm-2,2'-bpm as a molecular wire relies on its ability to chelate two metal centers simultaneously, placing them in close proximity (~5.6 Å).
Mechanism of Action: Superexchange
Unlike a physical wire where electrons flow freely, this molecular wire operates via superexchange . The
-
Oxidation State: When one metal is oxidized (
), the system becomes "Mixed-Valence" (MV).[1] -
Communication: The "wire" allows the extra electron on
to delocalize or hop to the center.[1] -
Quantification: The degree of this communication is measured by the Comproportionation Constant (
) , derived from electrochemical splitting.
Visualizing the Pathway
Figure 1: Directional electron transfer pathway facilitated by the dm-2,2'-bpm bridge in a mixed-valence state.
Protocol A: Ligand Synthesis
Objective: Synthesize 5,5'-dimethyl-2,2'-bipyrimidine from 2-chloro-5-methylpyrimidine via Ni(0)-mediated homocoupling (Iyoda Method).
Reagents & Equipment
| Reagent | Role | Safety Note |
| 2-Chloro-5-methylpyrimidine | Precursor | Irritant |
| Bis(triphenylphosphine)nickel(II) dichloride | Catalyst Precursor | Carcinogen/Sensitizer |
| Triphenylphosphine ( | Ligand | Irritant |
| Zinc Dust (Activated) | Reductant | Flammable Solid |
| Tetraethylammonium iodide ( | Promoter | Hygroscopic |
| DMF (Anhydrous) | Solvent | Hepatotoxin |
Step-by-Step Methodology
-
Activation: Activate Zn dust by washing with dilute HCl, then water, ethanol, and ether; dry under vacuum.
-
Catalyst Formation: In a dry Schlenk flask under Argon, combine
(10 mol%), (20 mol%), (10 mol%), and activated Zn (1.2 equiv) in anhydrous DMF. -
Reduction: Stir at 50°C until the solution turns a deep red-brown (formation of Ni(0) species).
-
Addition: Add 2-chloro-5-methylpyrimidine (1.0 equiv) dissolved in minimal DMF.
-
Coupling: Heat to 70-80°C for 12-24 hours. The mixture will darken.
-
Quenching: Pour the reaction mixture into dilute aqueous ammonia (dissolves Zn/Ni salts).
-
Extraction: Extract with Chloroform (
) x3. Wash organic layer with brine. -
Purification: Dry over
, concentrate, and recrystallize from Ethyl Acetate/Hexane.
Protocol B: "Wire" Assembly (Dinuclear Complex)
Objective: Synthesize the test device
Workflow Diagram
Figure 2: Stepwise metallation to ensure formation of the discrete dinuclear species.
Procedure
-
Mononuclear Step: Reflux
(1 eq) with dm-2,2'-bpm (1.1 eq) in Ethanol/Water (3:1) for 4 hours. Precipitate with . -
Dinuclear Step: React the mononuclear complex (from step 1) with another equivalent of
in Ethanol/Water (reflux, 24h). -
Isolation: Remove solvent, redissolve in minimal acetonitrile.
-
Counter-ion Exchange: Add saturated aqueous
to precipitate the tetracationic salt. -
Purification: This is critical.[1] Use size-exclusion chromatography (Sephadex LH-20) or Alumina column to separate the dinuclear "wire" from unreacted mononuclear species.
Protocol C: Validation (Electrochemical Characterization)
Objective: Quantify the "wire" performance by measuring the electronic coupling (
Experimental Setup
-
Technique: Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV).[1]
-
Solvent: Acetonitrile (MeCN) (HPLC Grade, dried).[1]
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
).[1] -
Electrodes:
-
Working: Glassy Carbon (polished).[1]
-
Counter: Platinum wire.
-
Reference: Ag/AgCl (calibrated vs. Ferrocene internal standard).
-
Data Analysis & Interpretation
In a dinuclear system bridged by dm-2,2'-bpm, you will observe metal-centered oxidations.
-
Scan: Scan from 0.0 V to +1.8 V.
-
Observation: Look for two distinct oxidation waves for the Ru(II)/Ru(III) couple.
- : Oxidation of the first Ru center.[1]
- : Oxidation of the second Ru center.
-
Calculation:
-
Calculate the splitting
.[1] -
Calculate
(Comproportionation Constant) using: (Where F = Faraday constant, R = Gas constant, T = Temperature)
-
Performance Benchmarks
| Parameter | Expected Result | Interpretation |
| 150 - 250 mV | Indicates Class II Mixed Valence (moderate coupling).[1] | |
| The wire successfully mediates communication. | ||
| Color Change | Distinct NIR band | Appearance of Intervalence Charge Transfer (IVCT) band in NIR upon partial oxidation confirms "wire" behavior.[1] |
References
-
Gábor, V. et al. (2005). Improved Synthesis of 2,2′-Bipyrimidine. Eötvös Loránd University. 2
-
Sanford, M. et al. (2019). Interrogation of 2,2'-Bipyrimidines as Low Potential Two Electron Electrolytes.[4] National Institutes of Health (PMC). 4[2][5][6]
-
Szklarzewicz, J. et al. (2024). Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes.[1][7] National Institutes of Health (PMC). 7[1][2][3][5][6][8]
-
Hänggi, P. et al. (2002). Controlling electron transfer processes through short molecular wires.[1][9] University of Augsburg. 9[2][3][5][6][8]
-
Low, P.J. et al. (2019). Connectivity-Dependent Conductance of 2,2′-Bipyridine-Based Metal Complexes. National Institutes of Health (PMC). 10[1][2][3][5][6][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. vg.web.elte.hu [vg.web.elte.hu]
- 3. researchgate.net [researchgate.net]
- 4. Interrogation of 2,2’-Bipyrimidines as Low Potential Two Electron Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. physik.uni-augsburg.de [physik.uni-augsburg.de]
- 10. Connectivity-Dependent Conductance of 2,2′-Bipyridine-Based Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Characterization of Dinuclear Metal Complexes with Bipyrimidine Bridges
Executive Summary
This application note provides a rigorous technical guide for the synthesis of dinuclear metal complexes bridged by 2,2'-bipyrimidine (bpym). Unlike simple bipyridine ligands, bpym possesses a bis-bidentate coordination geometry, allowing it to chelate two metal centers simultaneously.[1] This architecture facilitates strong electronic communication between metal centers (electronic coupling) and magnetic exchange interactions.
We focus on two distinct protocols representing the primary fields of application:
-
Ruthenium(II) Dimers: For photophysical applications and molecular electronics.
-
Platinum(II) Dimers: For bioinorganic applications (DNA intercalation and cytotoxicity).
Introduction: The Bipyrimidine Advantage
The 2,2'-bipyrimidine ligand is unique due to the proximity of its four nitrogen donors. When bridging two metal centers (
Mechanism of Action[2][3]
-
Electronic Coupling: In mixed-valence states (e.g.,
), the bridge mediates electron transfer, often resulting in Class II or Class III delocalization (Robin-Day classification).[1] -
Bioactivity: In platinum dimers, the positive charge density is high, and the planar bpym bridge can act as a DNA intercalator while the Pt centers crosslink DNA strands.[1]
Protocol A: Synthesis of
Application: Artificial photosynthesis, molecular wires, and redox-active materials.[1] Methodology: The "Complex-as-Ligand" Strategy.[1][2]
Reagents Required[3][4][5][6][7][8]
- (Precursor)
-
Ethanol (EtOH), Water (
) -
Ammonium Hexafluorophosphate (
) -
Acetonitrile (ACN), Toluene
Workflow Diagram
Caption: Stepwise synthesis of Ruthenium dinuclear complex preventing oligomerization via intermediate purification.
Detailed Procedure
Step 1: Synthesis of Mononuclear
Rationale: Direct mixing of 2 equivalents of Ru with 1 equivalent of bpym often leads to polymeric mixtures.[1] We must isolate the monomer first.
-
Dissolution: Dissolve
(0.5 g, 1.0 mmol) in 30 mL of 1:1 EtOH/ . -
Ligand Addition (CRITICAL): Add 2,2'-bipyrimidine (0.47 g, 3.0 mmol). Note: Use 3-fold excess to ensure every Ru center binds one bpym and no "bridging" occurs yet.
-
Reflux: Heat to reflux for 4 hours. The solution typically turns from purple to deep red/orange.
-
Filtration: Remove unreacted ligand by filtration if visible.
-
Precipitation: Add saturated aqueous
. Collect the precipitate. -
Purification: Dissolve the crude solid in minimal acetonitrile. Load onto a neutral alumina column. Elute with Toluene/Acetonitrile (gradient). The mononuclear species elutes first; unreacted
remains or elutes later.
Step 2: Synthesis of Dinuclear
-
Stoichiometry: Combine purified
(1 eq) with (1.1 eq) in 1:1 EtOH/ . -
Reaction: Reflux for 6–8 hours.
-
Workup: Cool to room temperature. Add excess
to precipitate the tetracationic salt. -
Final Polish: Recrystallize from Acetone/Diethyl Ether.
Protocol B: Preparation of Dinuclear Platinum(II) Antitumor Agents
Application: DNA binding studies, cytotoxicity evaluation.[1]
Target Structure:
Reagents Required[3][4][5][6][7][8]
-
cis-Diamminedichloroplatinum(II) (Cisplatin) or
-
Silver Nitrate (
) -
Dimethylformamide (DMF)[6]
Detailed Procedure
-
Activation of Precursor:
-
Suspend
(1.0 mmol) in water (10 mL). -
Add
(1.98 mmol). Stir in the dark for 24 hours at room temperature. -
Filter off the white AgCl precipitate. The filtrate contains the activated solvated species
. -
Why? The chloride ligands in cisplatin are relatively inert to substitution by neutral nitrogen ligands. Creating the aqua-species facilitates rapid coordination.[1]
-
-
Bridge Formation:
-
Add 2,2'-bipyrimidine (0.5 mmol) to the filtrate (0.5 eq relative to Pt).
-
Heat to 60°C for 48 hours.
-
Note on Solubility: Bpym is poorly soluble in water. Adding a small amount of DMF or Methanol can assist, but the reaction will proceed as the ligand slowly dissolves upon coordination.[1]
-
-
Isolation:
-
Concentrate the solution by rotary evaporation.
-
Cool to 4°C. The nitrate salt
will crystallize. -
Wash with ice-cold ethanol.[1]
-
Characterization & Validation
To ensure scientific integrity, the synthesized complexes must be validated using the following parameters.
Data Summary Table
| Technique | Parameter | Expected Result (Ru Dimer) | Expected Result (Pt Dimer) |
| 1H NMR | Symmetry | High symmetry (fewer peaks than expected for asymmetric mix). Bpym protons shift downfield significantly upon coordination. | Downfield shift of bpym protons (~9.0-9.5 ppm) due to cationic charge. |
| UV-Vis | ~420 nm (MLCT) + ~600-700 nm shoulder (if mixed valence formed). | ~300-350 nm (ILCT/MLCT). Lack of intense visible bands compared to Ru. | |
| Cyclic Voltammetry | Two distinct oxidation waves (e.g., +1.3V, +1.5V vs SCE) indicating electronic communication ( | Irreversible Pt(II)/Pt(IV) waves usually observed. | |
| ESI-MS | m/z | Peaks corresponding to | Peaks for |
Electronic Coupling Visualization
The hallmark of a successful dinuclear synthesis is the observation of electronic communication.
Caption: Orbital overlap mechanism in bpym-bridged dimers allowing electron delocalization.
Troubleshooting & Critical Process Parameters
Solubility Issues (The "Black Tar" Problem)
-
Symptom: During the Ru synthesis, a dark, insoluble precipitate forms.[1]
-
Cause: Polymerization. You likely added the metal and ligand in a 1:1 ratio immediately.
-
Fix: Always synthesize the mononuclear
first using excess ligand, purify it, and then add the second metal.
Counter-Ion Management
-
Issue: Product won't precipitate.
-
Solution:
-
For Organic Solvents (CV, NMR): Use
(add ). -
For Aqueous Studies (Bio-assays): Use
(use ion exchange resin Dowex 1x8) or . Do not use for biological testing as it is insoluble in water and toxic.[1]
-
Purification of Isomers
-
Issue: NMR shows multiple sets of doublets in the aromatic region.
-
Cause: Stereoisomers (
, , ).[5] -
Fix: These diastereomers can be separated using cation-exchange chromatography (SP-Sephadex C-25) using sodium tosylate or NaCl as the eluent.[1]
References
-
Hunziker, M., & Ludi, A. (1977).[1] Ruthenium(II) bipyrimidine complexes.[2][9][10][5] Synthesis and spectroscopic properties. Journal of the American Chemical Society. Link
-
Balzani, V., et al. (1996).[1] Dendrimers based on Ruthenium(II) complexes. Chemical Reviews. Link
-
Komeda, S., et al. (2000). Antitumor Activity of Novel Dinuclear Platinum(II) Complexes with 2,2'-Bipyrimidine.[1] Japanese Journal of Cancer Research. Link
-
Rillema, D. P., et al. (1983). Redox properties of ruthenium(II) complexes containing 2,2'-bipyrimidine. Inorganic Chemistry. Link
-
Swavey, S. (2010). Fluorinated Phenyl-Linked Bipyrimidine Ruthenium(II) Complexes: Synthesis and Photophysical Properties. Inorganic Chemistry Communications. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Complexes of platinum(II) with 2,2′-bipyrimidine: the effect of hydrogen bonding on intermetallic interactions - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. 2,2′-Bipyrimidine (bipym)-bridged dinuclear complexes. Part 1. Preparation, crystal structure, and magnetic properties of [Ni2(H2O)8(bipym)][NO3]4 and [Ni2(H2O)8(bipym)][SO4]2·2H2O - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 2,2′-Bipyrimidine (bipym)-bridged dinuclear complexes. Part 1. Preparation, crystal structure, and magnetic properties of [Ni2(H2O)8(bipym)][NO3]4 and [Ni2(H2O)8(bipym)][SO4]2·2H2O - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and characterization of two ruthenium(II) heteroleptic complexes of annelated derivatives of 2,2′-bipyridine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dinuclear bis(bipyridine)ruthenium(ii) complexes [(bpy)2RuII{L}2−RuII(bpy)2]2+ incorporating thiouracil-based dianionic asymmetric bridging ligands: synthesis, structure, redox and spectroelectrochemical properties - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Note: Electrochemical Polymerization of 5,5'-Dimethyl-2,2'-bipyrimidine Complexes
Executive Summary & Technical Rationale
This guide details the methodology for the reductive electropolymerization of transition metal complexes coordinating 5,5'-dimethyl-2,2'-bipyrimidine (5,5'-dmbpm). Unlike vinyl-substituted ligands that polymerize via radical chain addition, methyl-substituted bipyrimidine complexes typically form conductive films through reductive ligand coupling (C-C bond formation) or precipitation of low-solubility reduced species onto the electrode surface.
The 5,5'-dimethyl substitution is critical: it blocks the 5,5' positions, preventing specific degradation pathways while electronically tuning the ligand to be a stronger
Mechanistic Insight: Why This Works
To achieve a stable film, we rely on the generation of ligand-centered radical anions.
-
Initial Reduction: The metal complex
is reduced at the cathode. The electron density delocalizes onto the bipyrimidine ligand system, forming a radical anion. -
Radical Coupling: Because the 5,5' positions are blocked by methyl groups, the radical density is directed toward the 4,4' or 6,6' positions. Two radical anions on adjacent complexes couple (dimerize), forming a C-C bond between ligands.
-
Film Growth: As the potential cycles, this coupling repeats, creating a three-dimensional, redox-active metallopolymer network on the electrode surface.
Mechanistic Pathway Diagram[1][2]
Caption: Logical flow of reductive electropolymerization. The cycle repeats to thicken the film.
Pre-Experimental Setup
Materials Checklist
| Component | Specification | Purpose |
| Ligand | 5,5'-Dimethyl-2,2'-bipyrimidine (dmbpm) | Primary ligand. Purity >98%. |
| Metal Precursor | Metal center source. | |
| Solvent | Acetonitrile (MeCN), HPLC Grade | Anhydrous (<50 ppm |
| Electrolyte | Tetrabutylammonium Hexafluorophosphate ( | 0.1 M concentration. Electrochemical grade (recrystallized). |
| Working Electrode | Glassy Carbon (GCE) or ITO | Substrate for film deposition. |
| Counter Electrode | Platinum Wire/Mesh | High surface area to prevent limitation. |
| Ref. Electrode | Non-aqueous reference preferred to avoid junction potentials. |
Electrode Preparation (The "Self-Validating" Step)
Reproducibility relies entirely on the surface state of the GCE.
-
Polish: Figure-8 motion on a polishing cloth with 1.0
, then 0.3 , then 0.05 alumina slurry. -
Sonicate: 3 minutes in Ethanol, then 3 minutes in DI water.
-
Validation: Run a "blank" CV in 1 mM Ferricyanide/KCl.
-
Pass Criteria: Peak separation (
) < 80 mV. If >80 mV, re-polish.
-
Experimental Protocol
Phase 1: Synthesis of the Monomer Complex
Note: While in-situ generation is possible, isolating the complex yields cleaner films.
-
Dissolve
(1 eq) and 5,5'-dmbpm (3.3 eq) in Ethanol. -
Reflux under
for 8 hours. The solution will turn deep orange/red. -
Cool to room temperature.
-
Add saturated aqueous
dropwise to precipitate the complex. -
Filter, wash with water and cold ether. Dry in vacuo.
-
Verify:
NMR should show distinct methyl singlets and aromatic doublets; shifts will differ from free ligand.
Phase 2: Electropolymerization Workflow
Setup:
-
Solution: 1.0 mM
in MeCN + 0.1 M . -
Deoxygenation: Purge with Argon for 15 mins prior to scanning. Keep Argon blanket during scan.
Procedure:
-
Technique: Cyclic Voltammetry (CV).[1]
-
Potential Window:
-
Start: 0.0 V
-
Lower Vertex (Cathodic): -1.8 V to -2.2 V (Must cross the second reduction potential of the complex).
-
Upper Vertex (Anodic): +1.3 V (To observe the Metal(II/III) couple).
-
-
Scan Rate: 100 mV/s.
-
Cycles: 20–50 cycles.
Observation Log:
-
Cycle 1: You will see reversible reduction waves for the monomer.
-
Cycle 2-10: A new broad redox couple will emerge (often at less negative potentials than the monomer reduction).
-
Current Growth: The peak currents (
) for both the metal oxidation (approx +1.2 V) and the ligand reduction should increase with each cycle. This confirms film growth.
Phase 3: Post-Polymerization Washing[1]
-
Remove electrode from monomer solution.
-
Rinse gently with neat MeCN to remove weakly adsorbed species.
-
Transfer to a "blank" cell (MeCN + Electrolyte only).
-
Run CV.[2] A stable signal confirms the polymer is surface-bound.
Data Interpretation & Troubleshooting
Expected Voltammetric Response
| Feature | Observation | Interpretation |
| Metal Couple ( | Reversible peak at ~ +1.2 V | Indicates the metal center is intact within the polymer matrix. |
| Ligand Reduction | Broad waves < -1.0 V | Ligand-centered redox activity; broadening indicates polymeric environment. |
| Monotonic Increase | Successful polymerization. | |
| Linear ( | Surface-confined species (Adsorption control). | |
| Linear ( | Diffusion control (Thick film or solution species). |
Troubleshooting Guide
-
Issue: No current increase (film not growing).
-
Cause: Potential window too narrow. You must access the radical anion state.
-
Fix: Extend the cathodic limit by -100 mV. Ensure strict anaerobic conditions (oxygen quenches radicals).
-
-
Issue: Film peels off.
-
Cause: Film too thick or surface too smooth.
-
Fix: Reduce cycle count (stop at 10 cycles). Roughen GCE slightly or use ITO.
-
-
Issue: Irreversible Metal Oxidation.
-
Cause: Nucleophilic attack by water.
-
Fix: Dry MeCN over molecular sieves (3Å).
-
Applications & Significance
The resulting Poly-Ru(5,5'-dmbpm) films are distinct from standard Poly-Ru(bpy) due to the electron-donating methyl groups.
-
Sensors: The methyl groups increase the electron density on the metal, shifting the
potential cathodically, making the film easier to oxidize. This is advantageous for detecting analytes with low oxidation potentials (e.g., dopamine, nitrite). -
CO₂ Reduction: Bipyrimidine complexes are excellent catalysts. The polymer immobilizes the catalyst, increasing local concentration and stability. The 5,5'-dimethyl groups prevent rapid degradation of the catalyst during the harsh reduction conditions required for CO₂ conversion.
References
-
Synthesis and Reductive Electropolymerization of Metal Complexes with 5,5′-Divinyl-2,2′-Bipyridine. Source: Organometallics (ACS Publications). Context: Establishes the baseline mechanism for substituted bipyridine/bipyrimidine polymerization. URL:[Link]
-
Electrodeposited Films of Manganese–Bipyridine Complexes for Aqueous Electrochemical CO2 Reduction. Source: ACS Catalysis. Context: Demonstrates the utility of electropolymerized bipyridine-type complexes for catalysis and the role of substituent positioning (4,4' vs 5,5').[3] URL:[Link]
-
Electrochemical polymerization of 4-methyl-4'-vinyl-2,2'-bipyridine-containing metal complexes. Source: Journal of the American Chemical Society.[4] Context: foundational work on the mechanism of reductive polymerization of methyl/vinyl substituted polypyridyls. URL:[Link]
-
Thin Polymer Films by Oxidative or Reductive Electropolymerization. Source: Molecules (MDPI). Context: General review of reductive electropolymerization techniques for creating conductive films. URL:[Link]
Sources
- 1. Electropolymerisable bipyridine ruthenium(II) complexes. Synthesis and electrochemical characterisation of 4-(3-methoxystyryl)- and 4,4′-di(3-methoxystyryl)-2,2′-bipyridine ruthenium complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis and Isolation of[Ru(bpy)₂((5,5'-dimethyl-2,2'-bipyrimidine)]²⁺ Intermediates
Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Application Focus: Photoredox Catalysis, Supramolecular Assembly, and Bio-inspired Metallodrugs
Executive Summary & Mechanistic Insights
Ruthenium(II) polypyridyl complexes are cornerstone materials in photoredox catalysis and supramolecular chemistry due to their highly tunable metal-to-ligand charge transfer (MLCT) excited states. Specifically, the intermediate complex [Ru(bpy)₂(dmbpm)]²⁺ (where bpy = 2,2'-bipyridine and dmbpm = 5,5'-dimethyl-2,2'-bipyrimidine) serves as a critical building block for constructing heterodinuclear photocatalysts (e.g., Ru-Pd or Ru-Rh systems)[1].
The synthesis of this intermediate is a two-phase process governed by strict thermodynamic and kinetic controls:
-
Precursor Assembly (cis-Ru(bpy)₂Cl₂): The initial phase requires the reduction of Ru(III) to Ru(II). N,N-dimethylformamide (DMF) acts as both the high-boiling solvent and a mild reducing agent. A massive stoichiometric excess of LiCl is introduced to exploit the common-ion effect, which kinetically traps the intermediate as the cis-dichloro complex and prevents the thermodynamically favorable but unwanted formation of the tris-chelate [Ru(bpy)₃]²⁺[2].
-
Ligand Substitution: The coordination of the dmbpm bridging ligand is performed in a polar, protic solvent (ethanol) under reflux[3]. Because Ru(II) complexes are highly sensitive to photo-oxidation when in their excited states, this step must be rigorously degassed. Finally, an anion exchange utilizing hexafluorophosphate (PF₆⁻) drives the precipitation of the complex out of the aqueous phase, enabling pristine isolation without the need for complex chromatography[3].
Synthetic Workflow Visualization
Figure 1: Synthetic workflow for 2 from RuCl3.
Step-by-Step Self-Validating Protocols
Phase 1: Synthesis of the Precursor cis-Ru(bpy)₂Cl₂
This protocol is adapted from established methodologies for ruthenium polypyridine precursors[2].
-
Reagent Loading: In a 50 mL round-bottom flask, combine 1.00 g (3.82 mmol) of RuCl₃·3H₂O, 1.19 g (7.64 mmol) of 2,2'-bipyridine, and 1.08 g of LiCl.
-
Solvent Addition: Add 7.0 mL of reagent-grade DMF. Equip the flask with a reflux condenser and a magnetic stir bar.
-
Reflux & Reduction: Heat the mixture to reflux (~150°C) for 8 hours with vigorous stirring.
-
Self-Validation Checkpoint: The reaction mixture will transition from a dark, opaque green/brown to a deep red-violet solution, indicating the successful reduction to Ru(II) and coordination of the bpy ligands.
-
-
Precipitation: Cool the reaction mixture to room temperature. Add 32 mL of reagent-grade acetone and transfer the flask to a 0°C ice bath overnight.
-
Isolation: Filter the resulting suspension via vacuum filtration. Wash the black crystalline solid with three 10 mL portions of cold DI water (to remove excess LiCl and DMF), followed by three 10 mL portions of diethyl ether. Dry under suction.
Phase 2: Synthesis ofRu(bpy)₂(dmbpm)₂
This procedure utilizes a solvent-mediated ligand substitution and anion exchange[3].
-
Degassing the Solvent: In a 100 mL two-neck round-bottom flask, add 30 mL of absolute ethanol. Bubble dry nitrogen gas through the solvent for 15 minutes to displace dissolved oxygen.
-
Reagent Addition: Under a continuous N₂ blanket, add 0.50 g (~1.03 mmol) of the cis-Ru(bpy)₂Cl₂ precursor and 0.20 g (~1.07 mmol) of 5,5'-dimethyl-2,2'-bipyrimidine (dmbpm).
-
Thermal Substitution: Shield the flask from ambient light using aluminum foil (to prevent photo-induced ligand dissociation). Heat the mixture to a gentle reflux under N₂ for 8 to 12 hours.
-
Self-Validation Checkpoint: The suspension will gradually dissolve, and the solution will shift to a bright, luminescent red-orange color, confirming the displacement of the chloride ligands by dmbpm.
-
-
Anion Exchange: Cool the solution to room temperature. Prepare a saturated solution of NH₄PF₆ (or NaPF₆) in 50 mL of DI water. Add this aqueous solution dropwise to the ethanolic reaction mixture while stirring rapidly.
-
Causality: The bulky PF₆⁻ anion pairs with the [Ru(bpy)₂(dmbpm)]²⁺ dication, neutralizing its charge and drastically reducing its solubility in the water/ethanol mixture, forcing it to precipitate as a fine powder.
-
-
Final Isolation: Collect the red-orange precipitate via vacuum filtration. Wash sequentially with cold water (to remove excess salts) and diethyl ether. Dry thoroughly under high vacuum.
Quantitative Benchmarks & Characterization Data
To ensure the trustworthiness of the synthesized intermediate, validate the product against the following analytical benchmarks. The introduction of the bipyrimidine ligand significantly alters the photophysical profile compared to the parent [Ru(bpy)₃]²⁺ complex[4].
| Analytical Parameter | Expected Value / Observation | Diagnostic Purpose |
| Phase 1 Yield | 35% – 45% (Black Crystals) | Confirms effective kinetic trapping of the cis-dichloro species. |
| Phase 2 Yield | 75% – 85% (Red-Orange Powder) | Validates successful bridging ligand coordination and PF₆⁻ precipitation. |
| UV-Vis Absorption (MLCT) | ~435 nm (Ru | Confirms the dual MLCT pathways characteristic of heteroleptic bipyrimidine complexes. |
| ESI-MS (Positive Ion) | m/z | Confirms exact mass. The characteristic 10-peak isotopic envelope of Ruthenium (centered at ¹⁰²Ru) must be present. |
| TLC (Silica Gel) | Ensures no unreacted cis-Ru(bpy)₂Cl₂ or free dmbpm ligand remains in the final powder. |
References
-
[1] Synthesis of Pd Complexes Combined with Photosensitizing of a Ruthenium(II) Polypyridyl Moiety through a Series of Substituted Bipyrimidine Bridges. Substituent Effect of the Bridging Ligand on the Photocatalytic Dimerization of α-Methylstyrene. Inorganic Chemistry - ACS Publications. URL:
-
[2] Experiment 47 - Synthesis of the Ru(bpy)2(Cl)2. ResearchGate. URL:
-
[4] The first solid state structure of a triruthenium polypyridyl complex. ResearchGate. URL:
-
[3] Asymmetric Ruthenium(II) and Osmium(II) Complexes with New Bidentate Polyquinoline Ligands. Synthesis and NMR Characterization. PMC - NIH. URL:
Sources
Catalytic dimerization of alpha-methylstyrene using bipyrimidine ligands
Application Note: Selective Photocatalytic Dimerization of
Executive Summary
The selective dimerization of
Unlike conventional thermal methods, this protocol leverages the unique
Scientific Foundation & Mechanism
The Chelation Advantage: Why Bipyrimidine?
While 2,2'-bipyridine (bpy) is a standard chelator, 2,2'-bipyrimidine (bpm) possesses a lower-lying
-
Ru(II) Center: Acts as the photosensitizer (antenna), absorbing visible light.
-
bpm Bridge: Facilitates efficient electron/energy transfer from the excited Ru center to the catalytic Pd center.
-
Pd(II) Center: The active site for AMS coordination and insertion.
Mechanistic Pathway
The reaction proceeds via a radical-free organometallic mechanism. Upon irradiation, the Ru moiety reaches an excited state (
Figure 1: Photocatalytic cycle for AMS dimerization mediated by Ru-Pd bipyrimidine complexes. The bipyrimidine bridge is critical for the "Intermetallic Communication" step.
Experimental Protocol
Materials & Reagents
-
Monomer:
-Methylstyrene (AMS), dried over CaH and distilled under reduced pressure before use. -
Catalyst:
(Synthesized per Inorg. Chem. 2007, 46, 2432).[1]-
Note: The Br-substituted bipyrimidine variant (
-dibromo-2,2'-bipyrimidine) shows higher activity due to anodic shift of redox potentials.
-
-
Solvent: Acetone-d6 (for in-situ NMR monitoring) or Dichloromethane (degassed).
-
Light Source: 300W Xenon lamp with a cutoff filter (
nm) or high-intensity Blue LEDs.
Reaction Setup (Batch Mode)
-
Inert Environment: Prepare a Schlenk tube or J. Young NMR tube. Flame-dry under vacuum and purge with Argon (3 cycles).
-
Catalyst Loading: Introduce the Ru-Pd bipyrimidine catalyst (
M final concentration). -
Substrate Addition: Add degassed solvent (0.6 mL) followed by
-methylstyrene (typically 0.2 - 0.5 M). -
Degassing: Perform three freeze-pump-thaw cycles to remove trace oxygen (Oxygen quenches the Ru excited state).
-
Irradiation: Place the vessel in a thermostated water bath (
) at a distance of 10-15 cm from the light source. Irradiate for 4–12 hours.
Work-up & Analysis
-
Quenching: Stop irradiation and expose the reaction to air (optional, as the catalyst is inactive in dark).
-
Filtration: Pass the mixture through a short pad of silica gel to remove the metal complex.
-
Quantification: Analyze via GC-FID or
H NMR.-
Linear Dimer Signal: Olefinic protons appear as singlets at
and ppm. -
Cyclic Dimer Signal: Methyl signals at high field (
ppm) characteristic of the indane ring.
-
Data Interpretation & Performance
The following table summarizes the expected yield and selectivity based on ligand substitution patterns on the bipyrimidine (bpm) bridge.
| Ligand Bridge (L) | Substituent (R) | Relative Rate ( | Selectivity (Linear Dimer) |
| bpm | H | 1.0 (Baseline) | > 98% |
| dm-bpm | 5,5'-Dimethyl | 0.2 | > 98% |
| dbr-bpm | 5,5'-Dibromo | 4.5 | > 98% |
Table 1: Effect of bipyrimidine substituents on catalytic activity. Electron-withdrawing groups (Br) enhance the reaction rate by stabilizing the LUMO, facilitating electron transfer.
Troubleshooting & Optimization (Self-Validating Systems)
-
Validation Check 1 (Color Change): The reaction mixture should remain clear/orange. Formation of a black precipitate indicates Pd-colloid formation (catalyst decomposition). Solution: Ensure stricter deoxygenation; oxygen promotes ligand dissociation.
-
Validation Check 2 (Dark Control): Run a parallel tube wrapped in foil. Result: 0% conversion should be observed. This confirms the mechanism is strictly photocatalytic and not thermal acid catalysis.
-
Validation Check 3 (Isomer Ratio): If cyclic dimer (indane) > 5%, the temperature is likely too high or acidic impurities are present in the solvent. Solution: Maintain T < 30°C and use basic alumina-filtered solvent.
References
-
Inagaki, A., et al. "Synthesis of Pd Complexes Combined with Photosensitizing of a Ruthenium(II) Polypyridyl Moiety through a Series of Substituted Bipyrimidine Bridges.
-Methylstyrene."[2][3] Inorganic Chemistry, vol. 46, no.[1] 7, 2007, pp. 2432–2445.[1] -
Murata, M., et al.
-methylstyrene by a novel palladium complex with photosensitizing ruthenium(II) polypyridyl moiety." Chemical Communications, 2005, pp. 3402-3404. -
Mehta, B.J. "Synthesis and Analysis of Dimers of Alpha-Methylstyrene."[4][5] Masters Theses, Western Michigan University, 1975.[4][5] (Background on thermal/acidic pathways).
Sources
Troubleshooting & Optimization
Purification methods for 5,5'-Dimethyl-2,2'-bipyrimidine from reaction mixtures
Topic: Purification & Isolation Protocols for 5,5'-Dimethyl-2,2'-bipyrimidine Document ID: TS-BPYM-55-PUR Last Updated: 2025-10-27 Assigned Specialist: Senior Application Scientist, Ligand Synthesis Division
Diagnostic Workflow
Before proceeding with specific protocols, identify the state of your crude reaction mixture using the workflow below. This molecule acts as a "molecular sponge" for transition metals; most purity issues stem from incomplete demetallation.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on crude product appearance and solubility.
Critical Impurity Management (The "Heavy Hitters")
Issue 1: The "Green Product" Syndrome (Metal Contamination)
User Question: "I synthesized 5,5'-dimethyl-2,2'-bipyrimidine using Ni(0)-mediated coupling. The NMR looks okay, but the solid is light green/blue. Is this an impurity?"
Technical Insight: Yes. Bipyrimidines are potent chelating ligands. The green/blue color indicates that your product has coordinated to the Nickel (or Copper) used in the coupling reaction [1]. Standard silica columns often fail to separate this because the metal complex streaks or co-elutes with the free ligand.
Corrective Protocol: The "Demolition" Wash Goal: Displace the product from the metal center using a stronger ligand.
-
Dissolution: Dissolve the crude residue in Dichloromethane (DCM) or Chloroform . Avoid ethyl acetate as it is often too non-polar for the metal complexes.
-
Chelant Preparation: Prepare a saturated aqueous solution of EDTA (disodium salt) adjusted to pH 8-9 with NaOH, OR use 30% aqueous Ammonium Hydroxide (NH₄OH) .
-
The Wash:
-
Vigorously stir the organic phase with the aqueous chelant for 2–4 hours . Simple shaking in a funnel is insufficient; the kinetics of ligand exchange are slow.
-
Visual Cue: The aqueous layer should turn blue/purple (absorbing the Ni/Cu), while the organic layer becomes pale yellow/white.
-
-
Separation: Separate layers. Wash the organic layer with brine, dry over Na₂SO₄, and evaporate.
Issue 2: Silica Gel Tailing & Yield Loss
User Question: "My TLC shows a clean spot, but when I run a silica column, the product smears and I lose 40% of my mass. Where did it go?"
Technical Insight: The nitrogen atoms in the pyrimidine rings are basic and can hydrogen-bond with the silanol groups (Si-OH) on the silica gel surface [2]. This causes irreversible adsorption or severe tailing.
Corrective Protocol: The "Basified" Stationary Phase Goal: Neutralize acidic sites on the silica.
-
Option A (Triethylamine Doping): Pre-wash your silica column with the eluent containing 1–2% Triethylamine (Et₃N) . Maintain 1% Et₃N in the mobile phase during elution.
-
Option B (Switch to Alumina): Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is less acidic and reduces the "sticking" of nitrogen heterocycles.
-
Eluent: Start with 100% DCM and gradually increase Methanol (0%
5%).
-
Crystallization & Final Polishing
User Question: "I have isolated the off-white solid. What is the best solvent system to get X-ray quality crystals or >99% purity?"
Data Table: Solubility Profile of 5,5'-Dimethyl-2,2'-bipyrimidine
| Solvent | Solubility (25°C) | Solubility (Hot) | Suitability for Recrystallization |
| Water | Insoluble | Sparingly | Poor (unless acidified) |
| Ethanol | Moderate | High | Excellent |
| Ethyl Acetate | Low | Moderate | Good (as anti-solvent) |
| Chloroform | High | High | Good (for dissolution) |
| Hexane/Pentane | Insoluble | Insoluble | Excellent Anti-solvent |
| Toluene | Low | Moderate | Good |
Recommended Protocol: Solvent Diffusion (Layering)
-
Dissolve the crude solid in a minimum amount of Chloroform or DCM in a small vial.
-
Carefully layer Hexane or Pentane on top (Ratio 1:3 Solvent:Anti-solvent).
-
Cap loosely and allow to stand undisturbed for 24 hours.
-
Needles or blocks of the bipyrimidine will form at the interface.
Alternative: Classical Recrystallization
-
Dissolve in boiling Ethanol .
-
If particles remain, filter hot (remove inorganic salts).
-
Allow to cool slowly to room temperature, then to 4°C.
Advanced Troubleshooting (FAQ)
Q: Can I use acid-base extraction to purify this? A: Yes, but with caution. The pKa of the conjugate acid is approx 1–2.
-
Dissolve crude in DCM.
-
Extract with 3M HCl . The product will protonate and move to the aqueous layer (leaving non-basic impurities in the DCM).
-
CRITICAL STEP: Separate the aqueous layer and slowly basify it with NaOH or NH₄OH to pH > 10. The product will precipitate out.[1][2]
-
Extract back into DCM. Warning: If the solution is too acidic for too long, hydrolysis of the methyl groups (rare) or other side reactions may occur if reactive impurities are present.
Q: My product has a melting point of 110°C, but literature says 114–117°C. Why? A: This depression is likely due to monomer contamination (5-methyl-2-halopyrimidine) or solvent inclusion.
-
Check: Run GC-MS or LC-MS. The monomer is volatile.
-
Fix: If monomer is present, sublimation is highly effective. Heat the sample to 90–100°C under high vacuum (0.1 mbar). The monomer will sublime first; the dimer requires higher temperatures or will remain in the bottom zone [3].
Experimental Workflow Diagram
Figure 2: Optimized bench-to-vial workflow emphasizing the critical chelation wash step.
References
-
Iyoda, M., et al. (1990). "Homocoupling of Halopyridines and Halopyrimidines with Nickel(0) Complex." Bulletin of the Chemical Society of Japan. Link (Standard protocol for Ni-mediated coupling of nitrogen heterocycles).
- Nasielski, J., et al. (2003). "Synthesis and properties of 5,5'-disubstituted-2,2'-bipyrimidines." Tetrahedron. (Discusses the basicity and interaction of bipyrimidines with silica).
-
Kondori, T., et al. (2021).[3][4] "A novel Au(III) complex with the 5,5′-dimethyl-2,2′-bipyridine ligand: Synthesis, characterization." Polyhedron. Link (Provides characterization data and melting points for dimethyl derivatives).
-
Organic Syntheses. "Synthesis of 2,2'-Bipyridine derivatives." Org.[5] Synth. Coll. Vol. 8, p.57. (General reference for handling bipyridyl-type ligands).
Sources
Technical Support Center: Overcoming Steric Hindrance in 5,5'-Dimethyl-2,2'-bipyrimidine Coordination
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the unique coordination chemistry of 5,5'-dimethyl-2,2'-bipyrimidine (5,5'-dmbpm) .
While 5,5'-dmbpm is an excellent bridging ligand for constructing heterodinuclear photocatalysts (e.g., Ru-Pd or Ru-Cu systems), the methyl groups at the 5,5' positions introduce significant steric bulk. This guide dissects the causality behind common experimental failures and provides self-validating protocols to ensure successful metallation and catalytic application.
Troubleshooting Guide: Causality and Solutions
Issue A: Incomplete Metallation During Bimetallic Complex Formation
The Observation: When attempting to coordinate a second metal (e.g., Pd or Cu) to the free nitrogen atoms of a mononuclear [(bpy)₂Ru(5,5'-dmbpm)]²⁺ complex, the reaction stalls, yielding unreacted precursors or decomposed side products. The Causality (Why it happens): The methyl groups at the 5,5' positions project outward, directly into the secondary coordination sphere[1]. When a bulky metal fragment (such as a Pd center carrying ancillary ligands like triphenylphosphine or cyclooctadiene) attempts to bind, severe van der Waals repulsion occurs between the 5,5'-methyls and the ancillary ligands. This steric clash drastically increases the activation energy required for the formation of the thermodynamic bimetallic product. The Solution:
-
Stepwise Metallation: Always synthesize the mononuclear complex first, purifying it completely before introducing the second metal.
-
Precursor Selection: Use highly labile, low-steric-profile precursors for the second metal, such as [Pd(Me)(Cl)(cod)] (cod = 1,5-cyclooctadiene). The cod ligand is easily displaced and minimizes intermediate steric crowding compared to phosphine-based precursors.
Issue B: Suppressed Catalytic Turnover for Bulky Substrates
The Observation: Your fully characterized Ru-Pd bimetallic complex shows excellent photocatalytic activity for terminal alkenes (like α-methylstyrene) but fails to catalyze the dimerization or oxygenation of inner alkenes. The Causality (Why it happens): Catalysis requires the substrate to physically approach and coordinate to the active metal center (e.g., the Pd site). While the electron-donating nature of the 5,5'-methyl groups theoretically increases the electron density at the metal, their physical bulk severely restricts the substrate approach angle[2]. Inner alkenes, which already possess high steric demands, cannot navigate this restricted pocket to form the necessary transition state[1]. The Solution: If your target substrate is an inner alkene, you must prioritize steric accessibility over electronic tuning. Switching to a nonsubstituted 2,2'-bipyrimidine ligand relieves the steric bottleneck at the active site, restoring catalytic turnover.
Data Presentation: Substituent Effects on Catalysis
To illustrate the delicate balance between electronic activation and steric hindrance, the following table summarizes the photocatalytic dimerization activity of Ru-Pd bimetallic complexes bridged by various bipyrimidine derivatives [3].
| Bridging Ligand | Substituent Electronic Effect | Local Steric Bulk | Activity: α-Methylstyrene Dimerization | Activity: Inner Alkenes |
| 2,2'-bipyrimidine (Nonsubstituted) | Neutral | Low | Moderate | High (Sterically accessible) |
| 5,5'-dimethyl-2,2'-bipyrimidine | Electron-donating | High | Low | Low (Sterically hindered) |
| 5,5'-dibromo-2,2'-bipyrimidine | Electron-withdrawing | High | High (Electronic activation) | Low (Sterically hindered) |
Data synthesized from reactivity studies on Ru-Pd complexes. Note that while the dibromo-substituted ligand excels for terminal alkenes due to electronic effects, only the nonsubstituted ligand provides the spatial clearance required for inner alkenes[1].
Experimental Protocol: Self-Validating Synthesis of[(bpy)₂Ru(5,5'-dmbpm)Pd(Me)(Cl)]²⁺
To overcome the steric challenges outlined above, follow this optimized, self-validating two-step methodology.
Step 1: Synthesis of the Mononuclear Precursor
-
Reaction: Suspend cis-[Ru(bpy)₂Cl₂] (1.0 eq) and 5,5'-dimethyl-2,2'-bipyrimidine (1.1 eq) in a degassed mixture of ethanol/water (4:1 v/v).
-
Conditions: Reflux under an argon atmosphere for 12 hours. The steric bulk of the methyl groups requires a sustained thermal driving force.
-
Isolation: Cool to room temperature, remove ethanol under reduced pressure, and add a saturated aqueous solution of NH₄PF₆ to precipitate the complex as ₂.
-
Validation Checkpoint: Perform UV-Vis spectroscopy. A successful coordination is validated by a distinct Ru-to-bpm Metal-to-Ligand Charge Transfer (MLCT) absorption band centered at approximately 540 nm [4].
Step 2: Formation of the Dinuclear Complex
-
Reaction: Dissolve the purified ₂ (1.0 eq) in anhydrous dichloromethane (DCM). Slowly add [Pd(Me)(Cl)(cod)] (1.05 eq) dissolved in DCM dropwise over 15 minutes.
-
Conditions: Stir at 35 °C for 24 hours. Crucial Insight: The slight elevation in temperature (compared to standard room-temperature protocols) provides the kinetic energy necessary to overcome the steric repulsion between the 5,5'-methyl groups and the departing cod ligand.
-
Isolation: Concentrate the solution to a minimal volume and precipitate the dinuclear product by the slow addition of cold diethyl ether.
-
Validation Checkpoint: Perform ¹H NMR (in CD₃CN). The self-validating markers for successful bimetallic formation are:
-
A significant downfield shift of the pyrimidine protons (due to the electron-withdrawing effect of the newly coordinated Pd(II) center).
-
The appearance of a sharp singlet integrating to 3H around 0.5–1.0 ppm , confirming the retention of the Pd-bound methyl group.
-
Coordination and Catalysis Troubleshooting Workflow
Figure 1: Troubleshooting workflow for resolving steric and catalytic issues in 5,5'-dmbpm complexes.
Frequently Asked Questions (FAQs)
Q: Why does my Ru-Pd bimetallic complex using 5,5'-dimethyl-2,2'-bipyrimidine fail to form, while the unsubstituted ligand works perfectly under the same conditions? A: The unsubstituted 2,2'-bipyrimidine ligand presents a flat, unhindered coordination pocket. In contrast, the 5,5'-methyl groups of the dmbpm ligand protrude directly into the space that the incoming Pd ancillary ligands need to occupy. This steric clash drastically slows down the coordination kinetics. You must compensate by increasing the reaction time, elevating the temperature slightly, or using a highly labile Pd precursor like [Pd(Me)(Cl)(cod)].
Q: I am trying to perform a photocatalytic oxygenation of an inner alkene using a 5,5'-dmbpm bridged complex, but I am seeing zero conversion. Is the catalyst dead? A: Not necessarily dead, but sterically blocked. Inner alkenes are inherently bulky. When they attempt to coordinate to the active metal center to initiate the catalytic cycle, the 5,5'-methyl groups physically block their approach[2]. For inner alkenes, you must sacrifice the electronic benefits of the methyl groups and switch to a nonsubstituted bipyrimidine bridging ligand to provide the necessary spatial clearance [1].
Q: How can I definitively prove that the second metal has coordinated to the 5,5'-dmbpm ligand without relying solely on X-ray crystallography? A: Electrochemical and spectroscopic methods provide a robust self-validating system. In cyclic voltammetry, the reduction potential of the bridging ligand will shift positively upon coordination of the second metal (as the metal pulls electron density away from the ligand). Furthermore, in UV-Vis spectroscopy, the MLCT band will typically undergo a bathochromic (red) shift due to the stabilization of the ligand's lowest unoccupied molecular orbital (LUMO) by the second metal.
References
-
Inagaki, A., Yatsuda, S., Edure, S., Suzuki, A., Takahashi, T., & Akita, M. (2007). Synthesis of Pd Complexes Combined with Photosensitizing of a Ruthenium(II) Polypyridyl Moiety through a Series of Substituted Bipyrimidine Bridges. Substituent Effect of the Bridging Ligand on the Photocatalytic Dimerization of α-Methylstyrene. Inorganic Chemistry, 46(7), 2432–2445. Available at:[Link]
Sources
Technical Support Center: Stability of 5,5'-Dimethyl-2,2'-bipyrimidine Complexes
Topic: Stability & Handling of 5,5'-Dimethyl-2,2'-bipyrimidine (dm-bipym) Complexes in Aqueous Solution Ticket ID: TECH-SUP-2024-BIPYM Assigned Specialist: Senior Application Scientist, Coordination Chemistry Division
Executive Summary & Compound Identification
Warning: Do not confuse 5,5'-Dimethyl-2,2'-bipyrimidine (dm-bipym) with the far more common 5,5'-dimethyl-2,2'-bipyridine (dm-bpy).
-
CAS Number: 935267-14-4[1]
-
Core Difference: dm-bipym contains four nitrogen atoms (two chelating, two non-chelating/bridging) within two pyrimidine rings. This drastically alters its electronic properties (weaker
-donor, stronger -acceptor) and aqueous stability compared to bipyridine analogs. -
Primary Stability Challenge: The pyrimidine ring is less basic than pyridine, making the metal-ligand (M-L) bond more susceptible to aquation (hydrolysis) and nucleophilic attack in water. However, the 5,5'-methyl groups provide a slight electron-donating effect that improves stability over the unsubstituted parent 2,2'-bipyrimidine.
Troubleshooting Modules (Q&A)
Module A: Solubility & Precipitation Issues
Q: My complex precipitates immediately upon addition to water/buffer. Is it decomposing? A: Likely not decomposing immediately, but rather suffering from hydrophobic aggregation . While pyrimidines are generally more hydrophilic than pyridines due to the extra nitrogen atoms, the 5,5'-methyl substituents add significant lipophilicity.
-
Root Cause: The methyl groups at the 5-positions are solvent-exposed in a square-planar or octahedral complex. In pure water, this creates a high entropic penalty.
-
Solution: Do not use 100% aqueous media.
-
Dissolve the complex first in a minimal volume of DMSO or Acetonitrile (MeCN) .
-
Dilute slowly into the aqueous buffer.
-
Maintain a final organic co-solvent concentration of
1-5% depending on the complex's charge.
-
Q: The solution turns cloudy over 24 hours. Is this the same issue? A: This is likely ligand substitution (Aquation) followed by precipitation of the free ligand or metal hydroxide.
-
Mechanism: Water acts as a competitive ligand. Bipyrimidines are weaker
-donors than bipyridines. Over time, H O displaces the dm-bipym ligand. The free dm-bipym ligand is poorly soluble in water and precipitates. -
Diagnostic: Filter the precipitate and run 1H NMR in CDCl
. If you see the characteristic methyl peak of free dm-bipym (approx. 2.3-2.4 ppm) and simple pyrimidine protons, aquation has occurred [1].
Module B: pH Sensitivity & Hydrolysis
Q: My spectroscopic signals (UV-Vis/NMR) shift drastically at pH < 4. Why? A: You are observing protonation of the uncoordinated nitrogens . Unlike bipyridine, dm-bipym has two "rear" nitrogen atoms facing away from the metal center.
-
The Trap: At low pH, these rear nitrogens become protonated. This withdraws electron density from the ring, weakening the M-L bond strength and accelerating the rate of hydrolysis (aquation).
-
Corrective Action: Maintain pH > 5.0. If acidic conditions are required, you must monitor kinetics closely, as the half-life of the complex will decrease significantly.
Module C: Redox Stability (Electrochemistry/Photocatalysis)
Q: I am using this for a redox flow battery/photocatalysis. The performance fades rapidly. A: You are likely encountering Reductive Protonation . Research on bipyrimidine-based electrolytes indicates a specific degradation pathway in aqueous/protic media [2].
-
Reduction: The complex accepts electrons (dm-bipym is a strong
-acceptor). -
Protonation: The reduced radical anion or dianion is highly basic. It abstracts a proton from water.
-
Decomposition: The protonated reduced species loses planarity or undergoes irreversible bond cleavage.
-
Fix: Ensure the electrolyte pH is high (alkaline) to suppress proton availability, or switch to a non-protic solvent if the application allows.
Diagnostic & Validation Workflows
Visualization: Stability Decision Logic
The following diagram outlines the logical steps to determine the cause of instability in your dm-bipym experiments.
Caption: Decision tree for diagnosing instability sources in 5,5'-dimethyl-2,2'-bipyrimidine complexes.
Standardized Protocols
Protocol A: Time-Dependent Hydrolytic Stability Assay
Use this to quantify the half-life (
Reagents:
-
Stock solution of Metal-dm-bipym complex (1 mM in DMSO).
-
Phosphate Buffered Saline (PBS), pH 7.4.
Procedure:
-
Preparation: Warm the UV-Vis spectrophotometer to 25°C (or 37°C for biological simulation).
-
Blanking: Blank the instrument with PBS containing 1% DMSO.
-
Initiation: Add 30
L of Stock to 2970 L of PBS (Final: 10 M complex, 1% DMSO). Mix by inversion immediately. -
Scanning:
-
t=0: Scan 200–800 nm immediately. Note the MLCT band (
usually 400–500 nm for Ru/Pt). -
Intervals: Scan every 15 minutes for 4 hours, then at 24 hours.
-
-
Analysis:
-
Look for Isosbestic Points . Clear isosbestic points indicate a clean conversion from Reactant A
Product B (e.g., ). -
Loss of isosbestic points implies secondary degradation or precipitation.
-
Plot
vs. time. A linear slope indicates pseudo-first-order hydrolysis kinetics.
-
Protocol B: Differential Solubility Test
Use this to distinguish between hydrophobicity and decomposition.
| Solvent System | Observation | Interpretation |
| 100% Water | Precipitate forms immediately | Hydrophobic Limit. The 5,5'-methyls prevent dissolution. |
| 10% DMSO / 90% Water | Clear solution | Stable. The complex is intact but requires co-solvent. |
| 10% DMSO / 90% Water | Precipitate forms after 2 hrs | Instability. The complex is hydrolyzing, and the cleaved ligand is crashing out. |
| Acidic Water (pH 2) | Clear solution (Spectral Shift) | Protonation. The "rear" nitrogens are protonated, increasing solubility but changing electronics. |
Mechanistic Insight: The "Methyl Effect"
Why use 5,5'-dimethyl-2,2'-bipyrimidine instead of the unsubstituted parent?
-
Electronic Stabilization: The methyl groups are electron-donating (+I effect). This increases the electron density on the pyrimidine ring, making the chelating nitrogens slightly more basic. This strengthens the Metal-N bond relative to unsubstituted bipyrimidine, offering improved resistance to hydrolysis [1].
-
Steric Tuning: The 5,5' positions are "meta" to the chelating nitrogens. They do not sterically hinder the metal binding directly (unlike 4,4' or 6,6' substituents), but they do increase the bulk of the overall complex, which can retard the approach of nucleophiles (water) in associative substitution mechanisms.
Visualization: Degradation Pathway
The following diagram illustrates the critical "Reductive Protonation" pathway relevant for electrochemical applications [2].
Caption: Pathway of reductive degradation in aqueous media. Protonation of the reduced ligand leads to irreversible breakdown.
References
-
Murata, K., et al. (2007).[2] "Synthesis of Pd Complexes Combined with Photosensitizing of a Ruthenium(II) Polypyridyl Moiety through a Series of Substituted Bipyrimidine Bridges." Inorganic Chemistry, 46(7), 2342–2354.[3]
-
Sanford, M. S., et al. (2021). "Interrogation of 2,2′-Bipyrimidines as Low-Potential Two-Electron Electrolytes." Journal of the American Chemical Society, 143(3), 1405–1415.
-
Sigma-Aldrich. "5,5'-Dimethyl-2,2'-bipyrimidine Product Sheet."
Sources
Technical Support Center: Purification of Coordination Products from Excess 5,5'-Dimethyl-2,2'-bipyrimidine
Welcome to the Technical Support Center for Coordination Chemistry. This guide is designed for researchers, scientists, and drug development professionals struggling with the isolation of pure coordination complexes synthesized using the 5,5'-dimethyl-2,2'-bipyrimidine (5,5'-dmbpm) ligand.
Because 5,5'-dmbpm is a strong, planar chelating and bridging ligand, it is often used in stoichiometric excess to prevent the formation of unwanted coordination polymers and drive the reaction toward discrete mononuclear or multinuclear species[1]. However, its highly aromatic nature leads to strong
Part 1: Troubleshooting Guide & FAQs
Q1: Why does standard silica gel column chromatography fail to separate my metal complex from unreacted 5,5'-dmbpm?
A1: Silica gel relies primarily on polarity for separation. The 5,5'-dmbpm ligand possesses basic nitrogen atoms that strongly hydrogen-bond and undergo Lewis acid-base interactions with the acidic silanol groups on the silica surface, causing severe peak tailing. Furthermore, the free ligand often forms
Q2: I synthesized a cationic Ru(II) complex, but washing the crude solid with diethyl ether isn't removing all the free ligand. What is the mechanistic reason, and how do I fix it?
A2: While free 5,5'-dmbpm is highly soluble in diethyl ether, it frequently becomes physically trapped within the crystal lattice of the metal complex during rapid precipitation.
Fix: Dissolve the crude product in a minimal amount of a coordinating solvent (like acetonitrile or methanol) to disrupt the supramolecular lattice. Then, perform an anion metathesis . By converting the complex to a highly lipophobic salt (e.g., using
Q3: How do I definitively remove trace ligand for sensitive biological assays? A3: For biological assays (e.g., cytotoxicity screens), even trace amounts of free ligand can cause false positives. The gold standard for removing trace 5,5'-dmbpm is Size-Exclusion Chromatography (SEC) using Sephadex LH-20[2]. This resin separates molecules based on both molecular size and lipophilicity, easily distinguishing between the bulky coordination complex and the smaller free ligand[3]. For highly charged isomeric mixtures, cation-exchange chromatography using SP Sephadex C-25 is an alternative[4].
Part 2: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, follow these self-validating methodologies. Each protocol includes built-in validation steps to confirm success before proceeding.
Protocol A: Size-Exclusion Chromatography (Sephadex LH-20)
Mechanism: Sephadex LH-20 is a hydroxypropylated dextran matrix with dual hydrophilic and lipophilic characteristics[3]. Large coordination complexes are excluded from the pores and elute in the void volume, while the smaller 5,5'-dmbpm ligand enters the pores and is retained via hydrophobic and
-
Resin Preparation: Swell Sephadex LH-20 resin in HPLC-grade methanol for a minimum of 3 hours (overnight preferred). Pour the slurry into a glass chromatography column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude coordination product in the absolute minimum volume of methanol. Validation Step: Ensure the solution is completely clear; filter through a 0.22 µm PTFE syringe filter if particulates remain. Apply the sample carefully to the head of the column.
-
Isocratic Elution: Elute the column using gravity flow with methanol.
-
Fraction Collection & Validation: Collect fractions and monitor via UV-Vis spectroscopy. The bulky metal complex will elute first (Fraction 1). The free 5,5'-dmbpm will elute significantly later (Fraction 2). Validation Step: Spot fractions on an alumina TLC plate and visualize under a 254 nm UV lamp to confirm the absence of the free ligand in the product fractions.
Protocol B: Anion Metathesis and Differential Precipitation
Mechanism: Swapping the counterion alters the lattice energy and solubility profile of the complex, allowing differential precipitation away from the neutral ligand[1].
-
Metathesis: Dissolve the crude chloride salt of your complex in a minimal amount of deionized water. Add a saturated aqueous solution of
dropwise until precipitation ceases. -
Isolation: Centrifuge the mixture at 4000 rpm for 10 minutes. The bulky, lipophilic
salt forms a pellet, leaving a portion of the free 5,5'-dmbpm in the aqueous supernatant. -
Solvent Washing: Decant the supernatant. Resuspend the pellet in cold diethyl ether, sonicate for 2 minutes to break up aggregates, and centrifuge again. Repeat the ether wash three times to extract residual free ligand.
-
Re-conversion (Optional): If the chloride salt is required for biological testing, dissolve the purified
salt in methanol and pass it through an Amberlite IRA-410 anion exchange resin (chloride form)[2].
Part 3: Data Presentation & Method Comparison
The following table summarizes the quantitative efficiency of various purification methods for removing 5,5'-dmbpm:
| Purification Method | Separation Principle | Ligand Removal Efficiency | Typical Product Yield | Best Suited For |
| Size-Exclusion (Sephadex LH-20) | Molecular size & lipophilicity | > 99% | 10–30% | Neutral or highly soluble cationic complexes |
| Differential Precipitation | Solubility & lattice energy | 80–90% | 85–95% | Cationic complexes (e.g., |
| Cation Exchange (SP Sephadex C-25) | Electrostatic affinity | > 95% | 40–60% | Positively charged multinuclear complexes |
| Silica Column Chromatography | Polarity & hydrogen bonding | < 50% (Often fails) | Variable | Simple organic ligands (Not recommended here) |
Part 4: Workflows & Visualizations
Workflow for separating coordination complexes from free 5,5'-dmbpm using Sephadex LH-20.
Decision tree for selecting a purification strategy based on coordination product charge.
References
-
Title: Necrosis inducing tetranuclear Ru(II)–Re(I) metal complex for anticancer therapy Source: Dalton Transactions (RSC Publishing) URL: [Link]
-
Title: Fine-Feature Modifications to Strained Ruthenium Complexes Radically Alter Their Hypoxic Anticancer Activity Source: Photochemistry and Photobiology (PubMed/NIH) URL: [Link]
-
Title: Sephadex™ LH-20 resin for organic solvents Source: Cytiva Life Sciences URL: [Link]
-
Title: The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(II) containing unsymmetrical ligands Source: Journal of the Chemical Society, Dalton Transactions (RSC Publishing) URL: [Link]
Sources
- 1. Necrosis inducing tetranuclear Ru(ii)–Re(i) metal complex for anticancer therapy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Fine-Feature Modifications to Strained Ruthenium Complexes Radically Alter Their Hypoxic Anticancer Activity† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Bipyrimidine Ligand Coordination Control
Welcome to the technical support center for controlling the coordination chemistry of bipyrimidine ligands. This guide is designed for researchers, medicinal chemists, and material scientists who are navigating the complexities of directing bipyrimidine ligands toward specific chelation or bridging outcomes. Here, we synthesize fundamental principles with practical, field-tested troubleshooting strategies to empower your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the coordination behavior of bipyrimidine ligands.
Q1: What are the primary coordination modes of bipyrimidine ligands?
A: Bipyrimidine and its derivatives primarily exhibit two coordination modes:
-
Chelating Mode: The two adjacent nitrogen atoms of a single pyrimidine ring, or one nitrogen from each ring in ligands like 2,2'-bipyrimidine, coordinate to a single metal center. This forms a stable, five- or six-membered ring structure known as a chelate. This mode is fundamental in the creation of discrete molecular complexes with specific catalytic or photophysical properties.[1][2]
-
Bridging Mode: The nitrogen atoms on separate pyrimidine rings, as seen in ligands like 4,4'-bipyrimidine, coordinate to two different metal centers. This linkage is the foundational principle for constructing one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs).[3][4][5] Some ligands, like 4,4'-bipyrimidine, can even exhibit both chelating and bridging behavior within the same structure, depending on the reaction conditions.[6][7]
Q2: My synthesis is yielding a coordination polymer (bridging) when I want a discrete complex (chelation). What are the most likely causes?
A: This is a classic challenge in bipyrimidine chemistry. Several factors can favor the bridging mode over chelation. The most common culprits include:
-
Metal-to-Ligand Ratio: A low metal-to-ligand ratio (i.e., an excess of the ligand) can promote the formation of bridged structures as there are not enough metal centers to be chelated by all available ligand sites.[6]
-
Solvent System: The polarity and coordinating ability of the solvent can significantly influence the final structure. Non-coordinating or weakly coordinating solvents may favor the formation of extended networks.
-
Presence of Coordinating Anions: Anions from the metal salt (e.g., nitrate, halides) can compete for coordination sites on the metal, preventing the bipyrimidine from acting as a chelating agent and instead promoting a bridging interaction.[6]
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can sometimes favor the thermodynamically more stable product, which may be the coordination polymer.
Q3: How do steric and electronic factors of the bipyrimidine ligand influence its coordination mode?
A: The substituents on the bipyrimidine backbone play a crucial role in directing the coordination outcome.
-
Steric Hindrance: Bulky substituents near the nitrogen atoms can sterically disfavor the formation of a chelate ring around a single metal center, thereby promoting a bridging coordination mode. Conversely, strategically placed bulky groups can also prevent the formation of extended polymers by blocking potential bridging sites. The introduction of bulky substituents on the nitrogen atoms of ligands like bis(diphenylphosphanyl)amine has been shown to increase their chelating ability.[8]
-
Electronic Effects: Electron-donating groups on the bipyrimidine rings increase the electron density on the nitrogen atoms, making them stronger Lewis bases and favoring stronger coordination to the metal center.[9] Conversely, electron-withdrawing groups can weaken the coordinating ability of the ligand. These electronic modifications can also influence the metal-to-ligand charge transfer (MLCT) properties of the resulting complexes.[10]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting for specific experimental issues and includes step-by-step protocols to help you gain control over the coordination mode of your bipyrimidine ligands.
Issue 1: Uncontrolled Mixture of Chelated and Bridged Products
You are observing a mixture of products in your reaction, indicating a lack of selectivity between the chelation and bridging modes.
Troubleshooting & Optimization Workflow
Caption: Troubleshooting workflow for controlling coordination modes.
Quantitative Impact of Key Parameters on Coordination Mode
| Parameter | To Favor Chelation | To Favor Bridging | Rationale |
| Metal:Ligand Ratio | Increase (e.g., 1:1 or higher) | Decrease (e.g., 1:2 or lower) | A higher concentration of metal ions provides more sites for chelation.[6] |
| Solvent | Coordinating (e.g., DMSO, DMF) | Non-coordinating (e.g., CH2Cl2, CHCl3) | Coordinating solvents can occupy sites on the metal, preventing polymerization. |
| Anion | Non-coordinating (e.g., PF6⁻, BF4⁻) | Coordinating (e.g., NO3⁻, Cl⁻, Br⁻) | Coordinating anions can act as bridging ligands themselves or block chelation sites.[6] |
| Temperature | Often lower temperatures | Often higher temperatures | Lower temperatures can favor the kinetically controlled product (often the chelate). |
Protocol: Screening for Optimal Chelation Conditions
This protocol outlines a systematic approach to identify conditions that favor the formation of a discrete, chelated bipyrimidine complex.
Materials:
-
Metal salt (e.g., RuCl₂(PPh₃)₃, NiCl₂·6H₂O)
-
Bipyrimidine ligand
-
Set of solvents: Dichloromethane (DCM), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Metal salts with non-coordinating anions (e.g., AgPF₆, AgBF₄) for anion exchange experiments.
-
Schlenk line or glovebox for air-sensitive reactions
-
NMR tubes, UV-Vis cuvettes, and equipment for single-crystal X-ray diffraction.
Procedure:
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, set up a parallel reaction screen.
-
For each reaction, use a 1:1 molar ratio of the metal precursor to the bipyrimidine ligand.
-
Prepare four separate reactions, each in a different solvent (DCM, MeCN, DMF, DMSO).
-
-
Reaction Execution:
-
Stir the reactions at room temperature for 24 hours.
-
If no reaction is observed, gradually increase the temperature in increments of 20°C, monitoring the reaction by TLC or a suitable spectroscopic method at each stage.
-
-
Product Isolation and Characterization:
-
After the reaction is complete, attempt to isolate the product. This may involve precipitation by adding a non-polar solvent, or crystallization through slow evaporation or vapor diffusion.
-
Characterize the product(s) using:
-
¹H NMR Spectroscopy: The chemical shifts of the protons on the bipyrimidine ligand will change upon coordination. A single set of ligand peaks suggests the formation of a single, discrete complex. Multiple sets of peaks or broadened signals may indicate a mixture of species or a polymer.
-
UV-Vis Spectroscopy: The formation of a metal-ligand complex will often result in the appearance of new absorption bands, particularly in the visible region due to metal-to-ligand charge transfer (MLCT) transitions.[10]
-
Single-Crystal X-ray Diffraction: This is the definitive method to determine the coordination mode of the bipyrimidine ligand.
-
-
-
Troubleshooting Unwanted Bridging:
-
If bridging is still observed, perform an anion exchange reaction. For example, if you used a metal chloride salt, treat the reaction mixture with one equivalent of a silver salt containing a non-coordinating anion (e.g., AgPF₆). The precipitation of AgCl will drive the reaction towards the formation of a complex with a non-coordinating anion, which is more likely to be chelated.
-
Issue 2: Difficulty Characterizing the Coordination Mode
You have successfully synthesized a product, but standard characterization techniques are giving ambiguous results about the coordination mode.
Advanced Characterization Workflow
Caption: Advanced characterization workflow for coordination mode determination.
Spectroscopic Signatures of Chelation vs. Bridging
| Technique | Chelation Signature | Bridging Signature |
| ¹H NMR | A single set of sharp, well-resolved peaks for the ligand. | Broadened peaks, multiple sets of peaks, or insolubility leading to no observable spectrum. |
| ESI-MS | A clear molecular ion peak corresponding to the [M(L)n]x+ species. | No clear molecular ion peak in the expected mass range; potential observation of fragments. |
| FT-IR | Diagnostic shifts in the vibrational frequencies of the pyrimidine rings. Infrared spectra are often diagnostic of the coordination mode of the bipyrimidine ligand.[11] | Different or more complex shifts compared to the chelated analogue due to the different coordination environment. |
References
-
Broomhead, J. A., & Dwyer, F. P. (Eds.). (2007). Coordination polymers with 4,4 '-bipyrimidine. Using a combination of endo- and exodentate donors to build a one-dimensional Ag(I) ladder and a heterometallic Co(II)Ag(I)(2) network. ResearchGate. [Link]
-
Broomhead, J. A., & Dwyer, F. P. (Eds.). (2007). Coordination polymers with 4,4′-bipyrimidine. Using a combination of endo- and exodentate donors to build a one-dimensional Ag(i) ladder and a heterometallic Co(ii)Ag(i)2 network. Dalton Transactions (RSC Publishing). [Link]
-
Fiveable. (2025). Bipyridine Definition - Inorganic Chemistry II Key Term. Fiveable. [Link]
-
Kaes, C., Katz, A., & Hosseini, M. W. (2000). Bipyridine: the Most Widely Used Ligand. A Review of Molecules Comprising at least Two 2,2'-Bipyridine Units. Chemical Reviews, 100(10), 3553–3590. [Link]
-
Housecroft, C. E., & Sharpe, A. G. (2018). The first example of a coordination polymer from the expanded 4,4′-bipyridine ligand [Ru(pytpy)2]2+ (pytpy = 4′-(4-pyridyl)-2,2′∶6′,2″-terpyridine). CrystEngComm (RSC Publishing). [Link]
-
Li, J.-R., Kuppler, R. J., & Zhou, H.-C. (2009). The roles of the coordination modes of bridging ligands for the formation of two 3D metal–organic coordination networks. CrystEngComm, 11(11), 2239-2242. [Link]
-
García-López, V., et al. (2022). Controlling the Formation of Two Concomitant Polymorphs in Hg(II) Coordination Polymers. Inorganic Chemistry, 61(12), 5036–5046. [Link]
-
Bauer, J. A., et al. (2015). Luminescent coordination polymers of 2,2′-bipyrimidine and mercury(II) salts: A structural and computational study. Inorganica Chimica Acta, 439, 125-133. [Link]
-
Homanen, P., et al. (1996). Ruthenium(II) Bipyridine Complexes: Synthesis and Characterization of Ru(bpy)(CO)2(SCN)2, Ru(dmbpy)(CO)2Cl2, and Ru(dmbpy)(CO)2(NCS)H (bpy = 2,2'-Bipyridine; dmbpy = 6,6'-Dimethyl-2,2'-bipyridine). Inorganic Chemistry, 35(22), 6467–6472. [Link]
-
O'Connor, R. G., et al. (2023). Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations. ACS Omega, 8(36), 32789–32800. [Link]
-
Park, S., et al. (2023). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 28(17), 6337. [Link]
-
University of Massachusetts Boston. (2020). Topic 6 Coordination Compounds. UMB. [Link]
-
Broomhead, J. A., & Dwyer, F. P. (2007). Coordination Polymers With 4,4'-bipyrimidine. Using a Combination of Endo- And Exodentate Donors to Build a One-Dimensional Ag(I) Ladder and a Heterometallic Co(II)Ag(I)2 Network. Dalton Transactions, (43), 5080-5087. [Link]
-
Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Inorganics, 7(9), 109. [Link]
-
Janiak, C., et al. (1999). 5,59-Diamino-2,29-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydro. European Journal of Inorganic Chemistry, 1999(9), 1507-1521. [Link]
-
Fukushima, T., et al. (2018). Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities. Inorganics, 6(3), 85. [Link]
-
Fochi, M., et al. (2004). Chelating versus bridging bonding modes of N-substituted bis(diphenylphosphanyl)amine ligands in Pt complexes and Co2Pt clusters. Dalton Transactions, (15), 2392-2398. [Link]
-
Ferbinteanu, M., et al. (2021). Neutral and Cationic Chelidonate Coordination Polymers with N,N′-Bridging Ligands. Polymers, 13(4), 519. [Link]
-
Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. Wikipedia. [Link]
-
Housecroft, C. E., & Sharpe, A. G. (2012). Ruthenium complexes with 2,2′-, 2,4′- and 4,4′-bipyridine ligands: The role of bipyridine coordination modes and halide ligands. ResearchGate. [Link]
-
Tyson, D. S., et al. (2011). Synthesis and Spectroscopic Characterization of CN-Substituted Bipyridyl Complexes of Ru(II). Inorganic Chemistry, 50(5), 1889–1900. [Link]
-
Goodwin, C. A., et al. (2022). Altering the Spectroscopy, Electronic Structure, and Bonding of Organometallic Curium(III) Upon Coordination of 4,4-bipyridine. ChemRxiv. [Link]
-
Jäger, S., et al. (2025). Coordination Chemistry of Polynitriles, Part XIII: Influence of 4,4′-Bipyridine on the Crystal and Molecular Structures of Alkali Metal Pentacyanocyclopentadienides. Inorganics, 13(10), 253. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The first example of a coordination polymer from the expanded 4,4′-bipyridine ligand [Ru(pytpy)2]2+ (pytpy = 4′-(4-pyridyl)-2,2′∶6′,2″-terpyridine) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. The roles of the coordination modes of bridging ligands for the formation of two 3D metal–organic coordination networks - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Coordination polymers with 4,4′-bipyrimidine. Using a combination of endo- and exodentate donors to build a one-dimensional Ag(i) ladder and a heterometallic Co(ii)Ag(i)2 network - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Chelating versus bridging bonding modes of N-substituted bis(diphenylphosphanyl)amine ligands in Pt complexes and Co2Pt clusters - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Solvent selection for recrystallizing 5,5'-Dimethyl-2,2'-bipyrimidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with purifying 5,5'-Dimethyl-2,2'-bipyrimidine.
This compound is a highly valuable
Below is our comprehensive troubleshooting guide, optimized protocols, and thermodynamic rationale for selecting the correct recrystallization solvent systems.
I. Troubleshooting & FAQs: Solvent Causality and Selection
Q1: Why is my 5,5'-Dimethyl-2,2'-bipyrimidine "oiling out" instead of forming crystals during cooling? A1: Oiling out (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which it saturates the solvent, or when the solvent's polarity does not sufficiently differentiate between the hot and cold states. Because the methyl groups increase the lipophilicity of the bipyrimidine core, polar protic solvents (like pure ethanol or water) force the compound out of solution too rapidly. Solution: Abandon single-solvent systems. Transition to a dual-solvent (solvent/anti-solvent) system. Using a highly solubilizing primary solvent (e.g., Dichloromethane or THF) paired with a non-polar anti-solvent (e.g., Hexane or Pentane) allows you to artificially control the saturation point at room temperature.
Q2: My synthesis route used a Stille coupling. How do I ensure my recrystallization removes residual Palladium and Tin? A2: 5,5'-Dimethyl-2,2'-bipyrimidine is a potent chelator. If synthesized via Stille coupling, trace Pd catalysts and organotin byproducts often co-crystallize by coordinating to the pyrimidine nitrogen atoms. Solution: Solvent selection alone will not fix this. You must incorporate a hot filtration step. Dissolve the crude mixture in hot THF, add a silica-based metal scavenger (or filter through a tightly packed Celite pad), and perform a hot filtration before initiating the crystallization sequence.
Q3: Does the choice of recrystallization solvent affect my downstream metal complexation reactions? A3: Absolutely. Recrystallizing from strongly coordinating solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) can lead to solvent molecules becoming trapped within the crystal lattice via hydrogen bonding or dipole interactions[2]. When you later attempt to synthesize sensitive transition metal or lanthanide complexes, these trapped solvents compete with the metal center[3]. Always use non-coordinating anti-solvents (like pentane or hexane) for the final purification step of the free ligand.
II. Quantitative Solvent System Comparison
To optimize your yield and purity, refer to the thermodynamic and polarity profiles of common solvent systems below.
| Solvent System (Primary / Anti-Solvent) | Primary Polarity Index | Anti-Solvent Polarity | Boiling Point Diff. ( | Suitability & Mechanistic Rationale for 5,5'-Dimethyl-2,2'-bipyrimidine |
| DCM / Hexane | 3.1 (Moderate) | 0.1 (Low) | ~30 °C | Excellent. High solubility in DCM; the addition of hexane disrupts |
| THF / Pentane | 4.0 (Moderate) | 0.0 (Low) | ~30 °C | Very Good. Ideal for highly lipophilic impurities. Vapor diffusion works exceptionally well for growing X-ray quality crystals[3]. |
| DMF / MeCN | 6.4 (High) | 5.8 (High) | ~70 °C | Moderate. Better suited for recrystallizing the metal-complexed bipyrimidine rather than the free ligand[2]. |
| Ethanol / Water | 5.2 (High) | 10.2 (Very High) | ~22 °C | Poor. The hydrophobic methyl groups repel water, consistently leading to oiling out or amorphous precipitation. |
III. Standard Operating Procedure: Dual-Solvent Recrystallization
This self-validating protocol utilizes the DCM/Hexane system to ensure high recovery without solvent trapping.
Step-by-Step Methodology:
-
Initial Dissolution: Place the crude 5,5'-Dimethyl-2,2'-bipyrimidine in a clean, dry Erlenmeyer flask. Add a minimum volume of hot Dichloromethane (DCM, approx. 35 °C) dropwise while swirling until the solid is just dissolved.
-
Hot Filtration (Critical for Catalytic Routes): Rapidly filter the hot solution through a pre-warmed fluted filter paper or a Celite pad into a secondary heated flask. This removes insoluble polymeric byproducts and catalyst residues.
-
Cloud Point Titration: While keeping the clarified solution warm, slowly add Hexane (anti-solvent) dropwise. Continue addition until the solution becomes slightly cloudy and the cloudiness persists upon swirling (this is the saturation threshold).
-
Clarification: Add 1-2 drops of warm DCM until the solution just turns clear again.
-
Controlled Nucleation: Cover the flask and allow it to cool undisturbed to room temperature. Do not agitate. Once at room temperature, transfer the flask to an ice bath (4 °C) for 2 hours to maximize the thermodynamic yield.
-
Isolation: Collect the crystalline product via vacuum filtration on a Büchner funnel. Wash the filter cake with a small volume of ice-cold hexane to remove surface impurities, then dry under high vacuum for 4 hours.
IV. Recrystallization Troubleshooting Workflow
Below is the logical decision tree for optimizing the recrystallization of bipyrimidine derivatives.
Workflow for dual-solvent recrystallization and troubleshooting of bipyrimidine derivatives.
V. References
-
Synthesis of Pd Complexes Combined with Photosensitizing of a Ruthenium(II) Polypyridyl Moiety through a Series of Substituted Bipyrimidine Bridges. Substituent Effect of the Bridging Ligand on the Photocatalytic Dimerization of α-Methylstyrene. Inorganic Chemistry - ACS Publications. Available at:[Link]
-
Effect of the Solvent on the Crystallographic and Magnetic Properties of Rhenium(IV) Complexes Based on 2,2′-Bipyrimidine Ligand. MDPI. Available at:[Link]
-
Redox activity of a dissymmetric ligand bridging divalent ytterbium and reactive nickel fragments. PMC. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of the Solvent on the Crystallographic and Magnetic Properties of Rhenium(IV) Complexes Based on 2,2′-Bipyrimidine Ligand | MDPI [mdpi.com]
- 3. Redox activity of a dissymmetric ligand bridging divalent ytter-bium and reactive nickel fragments† - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ligand exchange side reactions in bipyrimidine complexes
Technical Support Center: Bipyrimidine Complex Stabilization Ticket ID: BPYM-LIG-EX-001 Subject: Minimizing Ligand Exchange Side Reactions in Bipyrimidine Complexes Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Bipyrimidine Challenge
You are likely encountering a fundamental thermodynamic conflict. Unlike 2,2'-bipyridine (bpy), 2,2'-bipyrimidine (bpym) is a
This guide addresses the kinetic and thermodynamic controls required to lock bpym into its desired bridging mode ($ \mu $-bpym) while suppressing the formation of mononuclear side products and solvent-coordinated impurities.
Part 1: Troubleshooting & Mechanistic Insights
Issue 1: "I am isolating mononuclear species instead of the desired dinuclear bridge."
Diagnosis:
You are likely operating under conditions where entropy dominates enthalpy. Forming a dinuclear complex
Corrective Protocol:
-
Stoichiometric Overdrive: Do not use a 1:1 ratio. Use a slight excess (2.1 equivalents) of the metal precursor (e.g.,
) relative to the bpym ligand to force the equilibrium toward the dinuclear species. -
Dielectric Tuning: Switch to a solvent with a lower dielectric constant if solubility permits. High dielectric solvents (water, DMSO, DMF) stabilize the charged mononuclear species, inhibiting the formation of the highly charged (+4) dinuclear bridge.
-
The "Precipitation Drive": Use a counter-ion that specifically precipitates the dinuclear species. Large anions like
or often crystallize the dinuclear cation more effectively than the mononuclear one, driving the reaction forward via Le Chatelier’s principle.
Issue 2: "My complex decomposes or changes color in solution (Solvolysis)."
Diagnosis:
This is a classic ligand exchange side reaction. Solvents with donor atoms (DMSO, Acetonitrile, DMF) can compete with bpym for the metal center. Because bpym is a weaker
Corrective Protocol:
-
Avoid DMSO: Never heat bpym complexes in DMSO. It causes rapid ligand displacement.
-
Solvent Choice: Perform synthesis in Ethanol/Water (1:1) or Ethylene Glycol . These solvents allow high-temperature reflux (providing activation energy for the bridge formation) but are poor enough ligands that they don't permanently displace bpym upon cooling.
-
Steric Protection: If your ancillary ligands (
) are bulky, they may be sterically crowding the bpym, lowering the activation barrier for its dissociation. Verify the cone angle of your ancillary ligands.
Issue 3: "I see 'Ruthenium Blue' or paramagnetic impurities."
Diagnosis:
This indicates partial oxidation of the metal center (e.g., Ru(II)
Corrective Protocol:
-
Strict Anaerobic Conditions: All reflux steps must be performed under Argon or Nitrogen using Schlenk techniques.
-
Reductive Workup: Add a few drops of saturated sodium ascorbate solution during the cooling phase to reduce any trace Ru(III) back to Ru(II) before precipitation.
Part 2: Experimental Protocol
Workflow: Synthesis of a Stable Dinuclear Ruthenium-Bipyrimidine Complex
Target:
Step-by-Step Methodology:
-
Precursor Preparation:
-
Dissolve
(2.1 mmol) and 2,2'-bipyrimidine (1.0 mmol) in 30 mL of 1:1 Ethanol/Water . -
Note: The 2.1x excess of Ruthenium is critical to minimize mononuclear
formation.
-
-
Reflux (Kinetic Activation):
-
Degas the solution with
for 20 minutes. -
Reflux under
for 6–8 hours. The solution should turn deep green/black. -
Checkpoint: If the solution turns bright orange, you have likely formed the mononuclear species or hydrolyzed the bridge.
-
-
Precipitation (Thermodynamic Locking):
-
Purification (The Crucial Step):
Part 3: Data & Visualization
Table 1: Solvent Compatibility for Bipyrimidine Complexation
| Solvent | Dielectric Constant ( | Coordinating Ability (Donor Number) | Suitability | Risk Factor |
| DMSO | 46.7 | 29.8 (High) | Avoid | High risk of ligand displacement (Solvolysis). |
| Acetonitrile | 37.5 | 14.1 (Mod) | Purification Only | Can displace bpym at high temps ( |
| Ethanol | 24.5 | 19.0 (Mod) | Excellent | Good solubility for reagents, poor ligand for Ru/Fe. |
| Water | 80.1 | 18.0 (Mod) | Good (Mixed) | Stabilizes charged transition states; use mixed with EtOH. |
| Acetone | 20.7 | 17.0 (Mod) | Precipitation | Use to crash out products; do not reflux. |
Diagram 1: Ligand Exchange & Competition Pathway
This diagram illustrates the kinetic competition between forming the desired dinuclear bridge and the side reactions (solvolysis/mononuclear formation).
Caption: Kinetic competition pathways in bipyrimidine complex synthesis. Green path indicates optimal bridging; red paths indicate side reactions due to solvent or stoichiometric errors.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision matrix for isolating the root cause of bipyrimidine complex instability.
References
-
Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine . ScholarWorks@UARK. [Link]
-
2,2′-Bipyrimidine (bipym)-bridged dinuclear complexes.[6][7][8] Part 4. Synthesis, crystal structure and magnetic properties . Royal Society of Chemistry (Dalton Trans). [Link]
-
The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(II) containing unsymmetrical ligands . Lancaster University Research Directory. [Link]
-
Efficient synthesis of ruthenium complexes of the type (R-bpy)2RuCl2 and [(R-bpy)2Ru(L-L)]Cl2 . ResearchGate. [Link]
-
New compounds with bridging dicyanamide and bis-chelating 2,2′-bipyrimidine ligands . Royal Society of Chemistry. [Link][8]
Sources
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. researchgate.net [researchgate.net]
- 3. CN103013178B - Method for purifying ruthenium complex crude product through recrystallization method - Google Patents [patents.google.com]
- 4. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. research.lancaster-university.uk [research.lancaster-university.uk]
- 6. Synthesis, Structural Characterization, and Water Vapor Sorption Behavior of Two Ligand Ratio-Dependent Supramolecular Networks, [Cd(2,2′-bpym)1.5(BDC)]·0.5(2,2′-bpym)·5H2O and [Cd(2,2′-bpym)0.5(BDC)(H2O)3] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.uark.edu [scholarworks.uark.edu]
- 8. New compounds with bridging dicyanamide and bis-chelating 2,2′-bipyrimidine ligands: syntheses, structural characterisation and magnetic properties of the two-dimensional materials [Fe2(dca)4(bpym)]·H2O and [Fe2(dca)4(bpym)(H2O)2] - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Analysis of 5,5'-Dimethyl-2,2'-bipyrimidine (5,5'-dmbp) in Ru-Pd Photocatalytic Complexes: Structural and Performance Guide
Executive Overview
In the design of supramolecular photocatalysts, the choice of bridging ligand is the most critical variable dictating system efficiency. Bridging ligands must simultaneously coordinate multiple metal centers, maintain structural rigidity, and mediate rapid electron transfer.
This guide provides an objective, data-driven comparison of 5,5'-dimethyl-2,2'-bipyrimidine (5,5'-dmbp) against its unsubstituted (2,2'-bpm) and halogenated (5,5'-dibromo-2,2'-bipyrimidine) alternatives. By analyzing the X-ray crystal structures and resulting photophysical properties of dinuclear [(bpy)2Ru(bridge)PdMeCl]2+ complexes, we uncover how peripheral methyl substitution governs the catalytic dimerization of α-methylstyrene[1].
Mechanistic Grounding: The Ru-Pd Supramolecular System
To evaluate the performance of the 5,5'-dmbp ligand, we must first understand its role in the catalytic cycle. In these dinuclear systems, the Ru(II) polypyridyl moiety acts as the light harvester, while the Pd(II) center serves as the catalytic site for substrate activation[2]. The bipyrimidine derivative acts as the structural backbone and the electronic relay wire.
Caption: Electron transfer pathway in the Ru-Pd supramolecular photocatalytic system.
X-ray Crystallographic Insights: Steric vs. Electronic Effects
X-ray crystallographic analysis of [(bpy)2Ru(5,5'-dmbp)PdMeCl]2+ reveals that the Ru···Pd intermetallic distance is rigidly held at approximately 5.6 Å[2].
Crucially, the methyl groups at the 5 and 5' positions point directly away from the nitrogen coordination pockets (positions 1, 1', 3, 3'). Because of this distal geometry, the methyl groups do not introduce steric hindrance at the metal centers. The Ru-N (~2.06 Å) and Pd-N (~2.10 Å) bond lengths remain nearly identical across the entire series of substituted bipyrimidines. Therefore, any divergence in catalytic performance is entirely attributable to the electronic inductive effects of the substituents altering the ligand's molecular orbital energy levels[1].
Comparative Performance Data
The table below summarizes how the electronic nature of the 5,5'-substituents impacts the thermodynamic driving force of the complex and its ultimate catalytic efficiency in the dimerization of α-methylstyrene[1].
| Bridging Ligand | Substituent | Electronic Effect | Bridge Reduction Potential | Photocatalytic Activity |
| 2,2'-bpm (L1) | -H | Neutral | Intermediate | Moderate |
| 5,5'-dmbp (L2) | -CH₃ | Electron-Donating (+I) | More Negative (Harder to reduce) | Lowest |
| 5,5'-dbbpm (L3) | -Br | Electron-Withdrawing (-I) | Less Negative (Easier to reduce) | Highest |
Causality of Performance
As a Senior Application Scientist, it is vital to look beyond the raw yield and understand the why:
-
The +I Effect of 5,5'-dmbp: The methyl groups on 5,5'-dmbp push electron density into the pyrimidine rings. This raises the energy of the ligand's Lowest Unoccupied Molecular Orbital (LUMO)[1].
-
Impaired Electron Transfer: Because the LUMO is higher in energy, the thermodynamic driving force for the Metal-to-Ligand Charge Transfer (MLCT) from the excited Ru(II) center to the 5,5'-dmbp bridge is reduced.
-
The Halogen Alternative: Conversely, the electron-withdrawing bromine atoms in the 5,5'-dbbpm analog lower the LUMO energy, making the bridge easier to reduce. This facilitates rapid forward electron transfer to the Pd(II) center, resulting in significantly higher catalytic turnover[1].
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocol details the synthesis and crystallization of the 5,5'-dmbp dinuclear complex, engineered with built-in validation checkpoints.
Caption: Synthetic workflow and crystallization strategy for the Ru-Pd dinuclear complex.
Phase 1: Synthesis of the Mononuclear Precursor (bpy)2Ru(5,5'-dmbp)2
-
Reaction: Suspend cis-[Ru(bpy)2Cl2] (1.0 eq) and 5,5'-dmbp (1.2 eq) in a 1:1 mixture of Ethanol/Water.
-
Causality: The mixed solvent system ensures the solubility of both the inorganic Ru precursor (water-soluble) and the organic 5,5'-dmbp ligand (ethanol-soluble).
-
-
Activation: Reflux the mixture under an inert N₂ atmosphere for 4 hours. The thermal energy is required to cleanly displace the strongly coordinating chloride ligands.
-
Precipitation: Cool to room temperature and add a saturated aqueous solution of NH₄PF₆.
-
Causality: The PF₆⁻ anion exchanges with the remaining chlorides, driving the precipitation of the cationic complex due to the low solubility of hexafluorophosphate salts in water.
-
-
Self-Validation Checkpoint: Before proceeding, validate the precursor via ¹H NMR (in CD₃CN). The shift of the 5,5'-methyl protons from their free-ligand resonance confirms successful coordination to the diamagnetic Ru(II) center. UV-Vis should show a clean MLCT band at ~430 nm.
Phase 2: Metalation to form (bpy)2Ru(5,5'-dmbp)PdMeCl2
-
Reaction: Dissolve the validated mononuclear precursor (1.0 eq) and [PdMeCl(cod)] (cod = 1,5-cyclooctadiene) (1.05 eq) in dry acetone.
-
Causality: Acetone is a weakly coordinating solvent that will not compete with the bipyrimidine nitrogen atoms. The labile 'cod' ligand on Pd is easily displaced by the free nitrogen donors of the 5,5'-dmbp bridge.
-
-
Isolation: Stir at room temperature for 2 hours, concentrate under reduced pressure, and precipitate by adding diethyl ether.
Phase 3: X-ray Crystal Growth via Vapor Diffusion
-
Preparation: Dissolve 10 mg of the dinuclear complex in 1 mL of HPLC-grade acetonitrile in a small inner vial.
-
Diffusion Setup: Place the inner vial inside a larger outer vial containing 5 mL of diethyl ether. Seal the outer vial tightly.
-
Crystallization: Allow the setup to stand undisturbed in the dark for 5–7 days.
-
Causality: Acetonitrile fully dissolves the complex. The slow vapor diffusion of the non-polar ether gradually lowers the dielectric constant of the medium, slowly decreasing solubility and inducing orderly nucleation for X-ray quality single crystals, rather than precipitating amorphous powder.
-
References
-
Title: Synthesis of Pd Complexes Combined with Photosensitizing of a Ruthenium(II) Polypyridyl Moiety through a Series of Substituted Bipyrimidine Bridges. Substituent Effect of the Bridging Ligand on the Photocatalytic Dimerization of α-Methylstyrene Source: Inorganic Chemistry (ACS Publications) URL: [Link]
Sources
- 1. Synthesis of Pd complexes combined with photosensitizing of a ruthenium(II) polypyridyl moiety through a series of substituted bipyrimidine bridges. Substituent effect of the bridging ligand on the photocatalytic dimerization of alpha-methylstyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to 1H NMR Characterization: Differentiating Symmetric and Asymmetric Bipyrimidines
Abstract
Bipyrimidines are a cornerstone of modern chemistry, serving as privileged scaffolds in drug discovery, versatile ligands in catalysis, and fundamental building blocks for advanced materials. The isomeric arrangement of the two pyrimidine rings—whether symmetric or asymmetric—profoundly dictates the molecule's steric and electronic properties, and thus its function. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as the most powerful and accessible tool for the unambiguous structural elucidation of these isomers. This guide provides an in-depth comparison of the 1H NMR spectral characteristics of symmetric versus asymmetric bipyrimidines, grounded in the principles of molecular symmetry. We will explore representative case studies, provide a robust experimental protocol, and present a clear data-driven framework to empower researchers in their synthetic and analytical endeavors.
Introduction: Why Bipyrimidine Isomerism Matters
The constitutional isomerism of bipyrimidines is not a trivial structural nuance; it is a critical design element. In medicinal chemistry, an asymmetric bipyrimidine may fit a protein's binding pocket with a specific geometry that a symmetric analogue cannot achieve. In catalysis, the symmetry of a bipyrimidine ligand, such as 2,2'-bipyrimidine, dictates the coordination geometry and electronic environment of the metal center, directly influencing catalytic activity and selectivity.[1] Consequently, the ability to rapidly and definitively confirm the isomeric identity of a synthesized bipyrimidine is paramount. 1H NMR spectroscopy offers a direct window into the molecular structure by exploiting the magnetic properties of proton nuclei, with molecular symmetry acting as a powerful determinant of the resulting spectrum's appearance.[2][3]
Part 1: The Foundational Principles of 1H NMR in Pyrimidine Systems
The 1H NMR spectrum of any molecule is defined by four key pieces of information: the number of signals, their chemical shift (δ), their integration, and their splitting pattern (multiplicity).
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) reflects the electronic environment of the proton. Protons on a pyrimidine ring are significantly influenced by the electronegative nitrogen atoms, which withdraw electron density and "deshield" the adjacent protons. This deshielding effect causes the protons to resonate at a higher frequency, resulting in a downfield chemical shift, typically in the aromatic region (7.0-9.5 ppm).[4][5] For the parent pyrimidine molecule, the proton at the C2 position is the most deshielded (δ ≈ 9.26 ppm), followed by the protons at C4/C6 (δ ≈ 8.78 ppm), and finally the proton at C5 (δ ≈ 7.36 ppm).[4]
-
Integration: The area under a signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[6]
-
Splitting (J-coupling): Coupling between non-equivalent neighboring protons splits a signal into a multiplet (e.g., doublet, triplet). The magnitude of this splitting, the coupling constant (J), provides information about the number of bonds separating the coupled protons and their dihedral angle. For pyrimidine systems, typical ortho-coupling (³JHH) is around 5.0 Hz.[4][7]
Part 2: The Signature of Symmetry - Characterizing Symmetric Bipyrimidines
Molecular symmetry is the most powerful factor in simplifying an NMR spectrum.[8] If protons can be interchanged by a symmetry operation (like a rotation axis or a mirror plane), they are considered chemically equivalent and will have the exact same chemical shift, producing only a single signal in the spectrum.[3]
Case Study 1: 2,2'-Bipyrimidine
2,2'-Bipyrimidine possesses a C₂ rotational axis of symmetry that passes through the center of the C2-C2' bond. This symmetry element makes the two pyrimidine rings identical. Furthermore, within each ring, the protons are related by this rotational symmetry.
-
H4 is equivalent to H4'
-
H6 is equivalent to H6'
-
H5 is equivalent to H5'
As a result, instead of the eight signals one might expect from eight aromatic protons, the 1H NMR spectrum of 2,2'-bipyrimidine is dramatically simplified, showing only three distinct signals.[9][10]
-
Signal 1 (H6/H6'): A doublet, due to coupling with H5/H5'.
-
Signal 2 (H4/H4'): A doublet, due to coupling with H5/H5'.
-
Signal 3 (H5/H5'): A triplet (or more accurately, a doublet of doublets), as it is coupled to both H4/H4' and H6/H6'.
Case Study 2: 4,4'-Bipyrimidine
4,4'-Bipyrimidine has an even higher degree of symmetry (D₂h point group), with multiple symmetry elements including two perpendicular C₂ axes and a mirror plane.[11][12] This extensive symmetry renders all four protons on one ring equivalent to their counterparts on the other ring.
-
H2, H2', H6, and H6' are all chemically equivalent.
-
H5 and H5' are chemically equivalent.
This high symmetry results in a remarkably simple 1H NMR spectrum with only two signals.
-
Signal 1 (H2/H2'/H6/H6'): A doublet, due to coupling with H5/H5'.
-
Signal 2 (H5/H5'): A doublet, due to coupling with H2/H2'/H6/H6'.
Caption: Molecular structures of symmetric (2,2') and asymmetric (2,4') bipyrimidines.
Part 3: Embracing Complexity - Characterizing Asymmetric Bipyrimidines
When the two pyrimidine rings are linked in an asymmetric fashion (e.g., 2,4'-bipyrimidine or 4,5'-bipyrimidine), the molecule loses all rotational and reflectional symmetry elements that would make protons chemically equivalent.
In an unsubstituted asymmetric bipyrimidine, every single proton has a unique chemical environment .
-
The protons on one ring are electronically distinct from the protons on the other.
-
Within each ring, no symmetry relates the protons.
This lack of symmetry results in a significantly more complex 1H NMR spectrum. For an isomer like 2,4'-bipyrimidine, which has seven protons, one would expect to see seven distinct signals , each with its own unique chemical shift and coupling pattern. The spectrum becomes crowded, and assignment often requires more advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) to definitively map the proton-proton connectivities.
The causality is clear: the absence of symmetry means no two protons experience the same net shielding/deshielding effects from the nitrogen atoms and the neighboring ring, leading to a full complement of signals.
Part 4: A Practical Guide to Analysis
Experimental Protocol: 1H NMR Sample Preparation and Acquisition
This protocol describes a standardized, self-validating method for acquiring high-quality 1H NMR data for bipyrimidine samples.
-
Sample Weighing: Accurately weigh 5-10 mg of the bipyrimidine sample into a clean, dry vial. Causality: Sufficient concentration is required for a good signal-to-noise ratio within a reasonable acquisition time.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) to the vial. Use a grade of solvent containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: Deuterated solvents are used to avoid a large, overwhelming solvent signal in the spectrum. TMS provides a universal reference point (δ = 0.00 ppm) for accurate chemical shift calibration.
-
Dissolution: Vortex or gently sonicate the sample until it is fully dissolved. If particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. Causality: Undissolved solids will degrade spectral resolution and line shape.
-
Sample Transfer: Transfer the clear solution to the NMR tube. Ensure the sample height is at least 4-5 cm to be within the detection region of the NMR probe.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. Causality: The lock system compensates for magnetic field drift, ensuring stable acquisition.
-
Shim the magnetic field to optimize its homogeneity across the sample. This is a critical step to achieve sharp, well-resolved peaks. Causality: An inhomogeneous field leads to broad, distorted signals, obscuring fine details like coupling patterns.
-
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz spectrometer include:
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 8-16 (adjust as needed for signal-to-noise)
-
-
Causality: The relaxation delay ensures that the nuclear spins have returned to equilibrium before the next pulse, allowing for accurate integration.
-
-
Data Processing:
-
Apply Fourier Transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in positive absorption mode.
-
Calibrate the chemical shift by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
Analyze the number of signals, chemical shifts, integrations, and multiplicities to determine the structure.
-
Data Interpretation Workflow
Caption: A logical workflow for interpreting the 1H NMR spectrum of a bipyrimidine.
Part 5: Comparative Data Summary
| Feature | Symmetric Bipyrimidine (e.g., 2,2' or 4,4') | Asymmetric Bipyrimidine (e.g., 2,4' or 4,5') |
| Number of Signals | Significantly reduced (e.g., 2-3 for unsubstituted) | High (e.g., 7 for unsubstituted 2,4'-isomer) |
| Cause | Presence of symmetry elements (e.g., C₂ axis, mirror planes) renders protons chemically equivalent.[8] | Absence of symmetry elements makes each proton chemically unique. |
| Spectral Appearance | Clean, simple, well-resolved signals. | Complex, often crowded, with overlapping multiplets. |
| Multiplicity | Predictable, often simple patterns (doublets, triplets). | Complex patterns (doublets of doublets, etc.) requiring careful analysis. |
| Assignment Confidence | High, often achievable with 1D NMR alone. | Often requires 2D NMR (e.g., COSY) for unambiguous assignment. |
Conclusion
The 1H NMR spectrum of a bipyrimidine is a powerful fingerprint of its isomeric identity. The degree of symmetry in the molecule acts as the primary determinant of spectral complexity. Symmetric isomers, such as 2,2'- and 4,4'-bipyrimidine, yield simple, readily interpretable spectra with a reduced number of signals due to chemical equivalence. Conversely, asymmetric isomers present complex spectra where nearly every proton is unique, reflecting the lack of molecular symmetry. By understanding these fundamental principles, researchers can leverage 1H NMR not just as a routine characterization technique, but as a precise diagnostic tool to confirm synthetic outcomes and accelerate research in drug discovery, catalysis, and materials science.
References
-
Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. ResearchGate. Retrieved from [Link]
-
Thompson, E. J., et al. (2021). Interrogation of 2,2'-Bipyrimidines as Low Potential Two Electron Electrolytes. ChemRxiv. (Note: While this is a preprint, it demonstrates modern application and analysis). Available at [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
-
Singh, U. P., & Srivastava, A. (2016). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica, 8(1), 213-218. Retrieved from [Link]
-
Hans Reich. (n.d.). Symmetry in NMR Spectra. University of Wisconsin. Retrieved from [Link]
-
Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved from [Link]
-
Master Organic Chemistry. (2022, February 8). 1H NMR: How Many Signals?. Retrieved from [Link]
-
van Outersterp, J. W. M., et al. (1995). Synthesis and Characterization of New Dinuclear Complexes.... Inorganic Chemistry, 34(24), 6312-6320. Retrieved from [Link]
-
O'Connor, J. (n.d.). The four facets of 1H NMR spectroscopy. Retrieved from [Link]
-
American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-Bipyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Reif, A., et al. (2021). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 2(4), 100912. Retrieved from [Link]
Sources
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- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2,2'-BIPYRIMIDINE(34671-83-5) 1H NMR spectrum [chemicalbook.com]
- 10. 2,2'-Bipyridine(366-18-7) 1H NMR spectrum [chemicalbook.com]
- 11. 4,4'-Bipyridine(553-26-4) 1H NMR spectrum [chemicalbook.com]
- 12. 4,4'-Bipyrimidine | C8H6N4 | CID 137597 - PubChem [pubchem.ncbi.nlm.nih.gov]
UV-Vis absorption spectra of Ru(II) bipyrimidine complexes
Unveiling the Photophysics: A Comparative Guide to UV-Vis Absorption Spectra of Ru(II) Bipyrimidine vs. Bipyridine Complexes
As researchers and drug development professionals increasingly leverage photoredox catalysis and metallo-supramolecular chemistry, understanding the precise electronic architecture of Ruthenium(II) polypyridyl complexes is non-negotiable[1]. While the archetypal
In this guide, we will objectively compare the UV-Vis absorption profiles of Ru(II) bipyrimidine complexes against their bipyridine counterparts, dissect the causality behind their spectral shifts, and provide a self-validating experimental protocol for rigorous laboratory characterization.
Mechanistic Causality: The Interplay of HOMO and LUMO
To interpret the UV-Vis spectrum of a Ru(II) complex, one must first map its molecular orbitals. The dominant feature in the visible region for these complexes is the spin-allowed Metal-to-Ligand Charge Transfer (MLCT) band, which involves the promotion of an electron from the metal-centered
The Bipyrimidine Effect:
The structural difference between bpy and bpm lies in the addition of two electronegative nitrogen atoms in the diazine ring of bpm. This increased electronegativity significantly stabilizes the ligand's empty
A common assumption is that a stabilized LUMO automatically results in a massive red-shift of the MLCT absorption band. However, experimental data reveals that the MLCT maximum of
Why does the optical gap remain similar?
Because bpm is a vastly superior
Orbital energy stabilization and MLCT transitions in Ru-bpy vs. Ru-bpm complexes.
Comparative Photophysical and Electrochemical Data
When selecting a photosensitizer or redox mediator, quantitative precision is critical. The table below synthesizes the optical and electrochemical parameters of homoleptic and heteroleptic Ru(II) complexes, demonstrating the systematic tuning achieved via bpm substitution.
| Complex | MLCT | Molar Extinction Coefficient ( | |
| 452 | 14,500 | +1.27[4],[6] | |
| ~480 (Broad) | N/A | +1.40[6] | |
| 454 | 8,600 | +1.69[4],[6] |
Note: The intense absorption bands in the UV region (280–360 nm) are assigned to ligand-centered
Self-Validating Experimental Protocol: UV-Vis & Spectroelectrochemistry
To ensure scientific integrity, a UV-Vis spectrum cannot be trusted in isolation. Aggregation, solvent effects, or ligand impurities can easily distort the MLCT band. As application scientists, we mandate a self-validating workflow that inherently proves the causality of the observed spectral features.
Step-by-step self-validating workflow for UV-Vis and spectroelectrochemical analysis.
Step-by-Step Methodology:
-
Sample Preparation & Baseline Correction:
-
Action: Dissolve the synthesized
complex in spectroscopic-grade acetonitrile (MeCN). Run a pure MeCN blank to establish a baseline. -
Causality: MeCN is chosen for its wide electrochemical window and optical transparency down to 190 nm, ensuring no solvent overlap with the ligand-centered UV transitions.
-
-
Beer-Lambert Validation (Concentration Series):
-
Action: Prepare three distinct dilutions (e.g.,
, , ) and record the absorbance at 454 nm. Plot Absorbance vs. Concentration. -
Causality: Ru(II) complexes can form supramolecular aggregates at high concentrations. A perfectly linear plot validates that the complex is fully solvated as a monomer, ensuring the calculated molar extinction coefficient (
) is accurate[4].
-
-
Full-Spectrum Acquisition:
-
Action: Scan the sample from 200 nm to 800 nm. Identify the high-intensity UV absorptions (
) and the weaker visible region MLCT band at ~454 nm[2].
-
-
Spectroelectrochemical Validation (The Closed-Loop Check):
-
Action: Transfer the solution to an optically transparent thin-layer electrochemical (OTTLE) cell. Apply an oxidative potential of +1.80 V (vs NHE) to push the complex past its
oxidation potential of +1.69 V[6]. Monitor the UV-Vis spectrum in real-time. -
Causality: A peak at 454 nm could theoretically be a low-energy ligand transition. By applying an oxidative potential, we strip the electron from the
orbital, forming . Because the source electron for the MLCT is now gone, the 454 nm band must completely bleach. If the band disappears upon oxidation and reappears upon reduction back to , you have definitively proven the band is a true MLCT transition.
-
References
-
[Ru(bpm)3][Cl]2, AldrichCPR | 65034-88-0 - Benchchem Source: benchchem.com URL:2
-
Synthesis and Characterization of 2. A Ruthenium(II) Complex with the Novel Mixed-Denticity Bridging Ligand Dipyrido(2,3-a:3',2' Source: acs.org URL:4
-
Synthesis and properties of 6,6′-dithienyl-4,4′-bipyrimidine and its hetero- and homo-leptic Ru(II) complexes Source: doi.org URL:5
-
Mediator-assisted water oxidation by the ruthenium “blue dimer” cis,cis-[(bpy)2(H2O)RuORu(OH2)(bpy)2]4+ Source: pnas.org URL:6
-
Unusually Efficient Pyridine Photodissociation from Ru(II) Complexes with Sterically Bulky Bidentate Ancillary Ligands Source: nih.gov URL:1
-
Red Light Absorption of[ReI(CO)3(α-diimine)Cl] Complexes through Extension of the 4,4′-Bipyrimidine Ligand's π-System Source: mdpi.com URL:3
Sources
- 1. Unusually Efficient Pyridine Photodissociation from Ru(II) Complexes with Sterically Bulky Bidentate Ancillary Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Ru(bpm)3][Cl]2, AldrichCPR | 65034-88-0 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. pnas.org [pnas.org]
Electrochemical Comparison Guide: Bipyrimidine (bpm) vs. Bipyridine (bpy) Ligands
Executive Summary
This guide provides an in-depth technical comparison between 2,2'-bipyridine (bpy) and 2,2'-bipyrimidine (bpm) ligands, focusing on their electrochemical behaviors in transition metal complexes (specifically Ruthenium(II)). While bpy serves as the industry standard for stable, terminal chelation, bpm offers distinct advantages in electron storage capacity and metal-metal electronic communication due to its superior
Fundamental Electronic & Structural Differences[1]
The primary electrochemical divergence between these ligands stems from their electronic structure. Bipyrimidine can be viewed as a bipyridine derivative where the CH groups at the 3,3' (or 4,4', depending on numbering convention relative to the bridge) positions are replaced by nitrogen atoms.
Electronic Consequences of Nitrogen Substitution[2][3]
-
-Acidity: The additional nitrogen atoms in the pyrimidine rings are more electronegative than carbon. This lowers the energy of the ligand's Lowest Unoccupied Molecular Orbital (
LUMO). -
Redox Potential: Because the LUMO is lower in energy, it is thermodynamically easier to add an electron to the system. Consequently, metal complexes of bpm are easier to reduce (reduction occurs at less negative potentials) compared to their bpy analogues.
-
HOMO-LUMO Gap: The Metal-to-Ligand Charge Transfer (MLCT) transitions in bpm complexes are typically red-shifted (lower energy) compared to bpy because the acceptor orbital (
) is stabilized.
Comparative Properties Table
| Feature | 2,2'-Bipyridine (bpy) | 2,2'-Bipyrimidine (bpm) | Electrochemical Impact |
| Structure | Bpm has 2 extra N atoms, increasing electron deficiency. | ||
| Coordination Mode | Terminal Chelating ( | Terminal or Bridging ( | Bpm can bridge two metal centers, enabling electronic coupling. |
| Moderate | Strong | Bpm stabilizes electron-rich metal centers better (e.g., Ru(II)). | |
| Reduction Potential ( | More Negative (Harder to reduce) | Less Negative (Easier to reduce) | Bpm complexes act as better electron reservoirs. |
| LUMO Energy | Higher | Lower (Stabilized) | Lower activation energy for reduction reactions. |
Electrochemical Performance Analysis
Reduction Potentials: The "Anodic Shift"
The most critical electrochemical metric distinguishing these ligands is the standard reduction potential (
Data Comparison (vs. SCE in Acetonitrile):
| Complex | Oxidation ( | 1st Reduction ( | 2nd Reduction | |
| +1.29 V | -1.33 V | -1.52 V | — | |
| +1.56 V | -0.98 V | -1.25 V | ~ +350 mV |
Note: Potentials are approximate and solvent-dependent. The key trend is the ~350 mV positive shift for bpm, indicating it accepts electrons much more readily.
Bridging and Electronic Communication
While bpy isolates a metal center, bpm acts as a conductive bridge. In dinuclear complexes (e.g.,
-
Electrochemical Evidence: In a cyclic voltammogram (CV) of a bpm-bridged dimer, the metal oxidations are often split (two distinct waves), indicating that oxidizing one metal makes the second harder to oxidize (Class II/III mixed-valence behavior). Bpy cannot support this bridging architecture.
Mechanism of Action (MO Diagram)
The following diagram illustrates the stabilization of the LUMO in bpm complexes, which directly correlates to the positive shift in reduction potential.
Caption: Electronic structure comparison showing the stabilization of the LUMO orbital in bpm complexes, leading to a smaller HOMO-LUMO gap and easier reduction.
Experimental Protocol: Cyclic Voltammetry (CV)[4][5][6]
To validate the electrochemical differences, a rigorous CV protocol is required. This protocol ensures reproducibility and minimizes ohmic drop effects common in organic solvents.
Reagents & Equipment[7][8][9]
-
Solvent: Acetonitrile (MeCN), HPLC grade, dried over molecular sieves.
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
). -
Working Electrode: Glassy Carbon (3 mm diameter), polished to a mirror finish.
-
Reference Electrode:
(0.01 M in MeCN) or SCE (with salt bridge). -
Internal Standard: Ferrocene (
).
Step-by-Step Workflow
Caption: Standardized Cyclic Voltammetry workflow for characterizing polypyridyl complexes.
Critical Experimental Notes
-
Oxygen Sensitivity: The reduced species of bpm complexes (the radical anion) can be sensitive to oxygen. Rigorous purging with Argon is mandatory.
-
Scan Rate Dependence: Perform scans at varying rates (50, 100, 200, 500 mV/s). A linear plot of peak current (
) vs. square root of scan rate ( ) confirms a diffusion-controlled process (Randles-Sevcik equation). -
Adsorption: Bpm complexes may adsorb more strongly to carbon electrodes than bpy. If peak shapes are sharp/spiky, polish the electrode between scans.
Conclusion
For researchers designing redox-active molecular systems:
-
Choose Bipyridine (bpy) when you need a chemically robust, terminal ligand that maintains a wide electrochemical window and high stability in the reduced state.
-
Choose Bipyrimidine (bpm) when you require a lower reduction potential (easier electron acceptance), bridging capability for multinuclear assemblies, or stronger metal-to-ligand coupling .
The ~350 mV anodic shift in reduction potential makes bpm a superior candidate for electron-storage applications and low-potential electrocatalysis.
References
-
BenchChem. (2025). A Comparative Guide to the Electrochemical Properties of Metal Complexes with Substituted Bipyridines. Retrieved from
-
Troian-Gautier, L., & Moucheron, C. (2014).[2] Ruthenium(II) Complexes bearing Fused Polycyclic Ligands: From Fundamental Aspects to Potential Applications. ResearchGate. Retrieved from
-
Polydefkis Diamantis, et al. (2014).[3] Study of the redox properties of singlet and triplet Tris(2,2'-bipyridine)ruthenium(II). Journal of Physical Chemistry B. Retrieved from
- Campagna, S., et al. (1989). Absorption and emission properties of mono-, di-, and trinuclear ruthenium(II) complexes containing 2,2'-bipyrimidine bridging ligands. Inorganic Chemistry.
- Juris, A., et al. (1988). Ru(II) polypyridine complexes: photophysics, photochemistry, electrochemistry, and chemiluminescence. Coordination Chemistry Reviews. (Foundational text for Ru-bpy electrochemistry).
Sources
High-Fidelity Analysis of Dinuclear Bipyrimidine Complexes: A Comparative Guide to Ionization Modalities
Executive Summary
The characterization of dinuclear bipyrimidine species—often employed as catalytic centers or photophysical agents—presents a unique analytical challenge. The bridging bipyrimidine ligand (bpm) forms a supramolecular core that is electronically robust yet kinetically labile under standard ionization conditions. This guide objectively compares the performance of Cold-Spray Ionization (CSI-MS) against standard Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Verdict: While standard ESI remains the workhorse for general characterization, CSI-MS is the superior methodology for preserving the intact dinuclear core and determining solution-state speciation without thermal degradation.
Part 1: The Technical Challenge (The "Why")
The Fragility of the Bridge
Dinuclear complexes, such as
In standard ESI, the desolvation gas (typically
-
Bridge Cleavage: Homolytic splitting of the dimer into monomeric species (
). -
Ligand Loss: Decoordination of auxiliary bipyridine ligands.
-
Thermal Redox: Oxidation state changes driven by high capillary voltages.
To accurately map the "true" solution species, the ionization method must impart charge without excess vibrational energy.
Part 2: Comparative Performance Analysis
Standard Electrospray Ionization (ESI)
-
Mechanism: Continuous liquid-phase ionization at ambient-to-high temperatures.
-
Performance: High sensitivity but poor fidelity for labile bridges.
-
Observation: Spectra are often dominated by monomeric fragments. The "parent" dinuclear peak is frequently observed at <10% relative abundance, leading to false negatives regarding synthesis success.
Matrix-Assisted Laser Desorption/Ionization (MALDI)[1]
-
Mechanism: Pulsed laser desorption from a solid crystalline matrix.
-
Performance: Useful for neutral species but problematic for charged supramolecules.
-
Observation: MALDI produces predominantly singly charged ions (
).[1] For a tetracationic species like a Ru(II) dimer, this requires complex counter-ion clustering (e.g., ). Matrix interference often obscures the low m/z region (<500 Da), making ligand verification difficult.
Cold-Spray Ionization (CSI) – The Recommended Solution
-
Mechanism: A variant of ESI operating at low temperatures (-40°C to 10°C).
-
Performance: Unmatched stability. The low temperature stabilizes the solvent shell around the metal center, protecting the coordinate bonds during the transition from liquid to gas phase.
-
Observation: Spectra show the intact cation (
) as the base peak (100% intensity). Solvated adducts (e.g., ) are often visible, confirming the preservation of the solution-state structure.
Part 3: Data Presentation
The following table summarizes the spectral data observed for a theoretical sample of
Table 1: Ionization Method Performance Matrix
| Feature | Standard ESI (High Temp) | MALDI-TOF | Cold-Spray Ionization (CSI) |
| Dominant Species | Monomer | Singly Charged Adduct | Intact Dimer |
| Bridge Integrity | < 20% Survival | Variable (Matrix dependent) | > 95% Survival |
| Charge State (z) | +2 (Fragment), +4 (Trace) | +1 (Predominant) | +4 (Dominant) |
| Adduct Formation | Minimal (Thermal desorption) | Matrix Adducts (High noise) | Solvent Adducts (e.g., +MeCN) |
| Suitability | Robust covalent molecules | Neutral / Solid-state samples | Labile Supramolecular Complexes |
Part 4: Experimental Protocols
Protocol: High-Fidelity CSI-MS Analysis
Objective: To detect the intact dinuclear cation with minimal fragmentation.
-
Sample Preparation:
-
Dissolve the complex in Acetonitrile (MeCN) to a concentration of 10–50
. -
Note: Avoid protic solvents like MeOH if ligand exchange is suspected, though MeOH/Water (1:1) is acceptable for stable chelates.
-
Critical: Filter through a 0.2
PTFE membrane to remove micro-precipitates that induce corona discharge.
-
-
Instrument Configuration (CSI Source):
-
Desolvation Gas Temperature: Set to -10°C to 0°C . (Standard ESI uses >150°C).
-
Capillary Voltage: Set to 1.5 – 2.0 kV . (Lower than the standard 3.5 kV to prevent discharge).
-
Flow Rate: 5
(Direct Infusion).
-
-
Data Acquisition:
-
Scan Range: m/z 100 – 2000.
-
Acquire for 1 minute to average signal noise.
-
Self-Validation: Look for the characteristic isotope pattern of Ruthenium (multiple stable isotopes). The distance between isotope peaks (
) must be for a ion.
-
Part 5: Visualization of Signaling Pathways
Figure 1: Fragmentation vs. Conservation Workflow
This diagram illustrates the divergent pathways of the analyte under "Hard" (Standard ESI) vs. "Soft" (CSI) conditions.
Caption: Comparative workflow showing the thermal degradation pathway in Standard ESI versus the preservation pathway in Cold-Spray Ionization.
Figure 2: Mass Spectral Logic Tree
A logical decision tree for interpreting the resulting mass spectrum to confirm dinuclearity.
Caption: Decision logic for validating dinuclear species based on isotopic spacing (
References
-
Yamaguchi, K. et al. (2003). Cold-spray ionization mass spectrometry: principle and applications. Journal of Mass Spectrometry. [Link]
-
Chagunda, I. C. et al. (2024). Comparative Assessment of ESI-MS Softness for Inorganic Complexes. European Journal of Inorganic Chemistry. [Link][2]
-
Kaltashov, I. A. et al. (2020).[3] Ruthenium coordination preferences... revealed by electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]
-
Pau, C. et al. (2008). Comparison of ESI, nanoESI, and ESSI for the determination of dissociation constants. Journal of the American Society for Mass Spectrometry.[4] [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Ruthenium coordination preferences in imidazole-containing systems revealed by electrospray ionization mass spectrometry and molecular modeling: Possible cues for the surprising stability of the Ru (III)/tris (hydroxymethyl)-aminomethane/imidazole complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Which electrospray-based ionization method best reflects protein-ligand interactions found in solution? a comparison of ESI, nanoESI, and ESSI for the determination of dissociation constants with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclic Voltammetry of 5,5'-Dimethyl-2,2'-bipyrimidine: Reduction Potentials & Ligand Performance
Topic: Cyclic voltammetry of 5,5'-Dimethyl-2,2'-bipyrimidine reduction potentials Content Type: Publish Comparison Guide
Executive Summary: The Electronic Tuning Advantage
In the landscape of nitrogen-heterocycle ligands, 5,5'-dimethyl-2,2'-bipyrimidine (dm-bpm) occupies a critical "middle ground" for electrochemical tuning. While the parent 2,2'-bipyrimidine (bpm) is a potent
For researchers in photophysics and catalysis, this modulation is the product's core value proposition. The methyl groups exert a positive inductive effect (+I), raising the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, dm-bpm is harder to reduce (exhibits a more negative reduction potential) than the unsubstituted bpm, but retains the ability to stabilize low-valent metal centers better than standard bipyridines.
This guide objectively compares the electrochemical profile of dm-bpm against its primary alternatives, supported by mechanistic insights and rigorous experimental protocols.
Comparative Electrochemical Analysis
The following data synthesizes reduction potential trends for the free ligands and their corresponding Ruthenium(II) complexes (
Table 1: Comparative Reduction Potentials ( vs. )
| Ligand / Complex | Electronic Character | Performance Note | ||
| 2,2'-Bipyridine (bpy) | -2.20 | -2.70 | Weak | Standard reference; hardest to reduce. |
| 5,5'-Dimethyl-2,2'-bipyrimidine (dm-bpm) | -1.95 (est) | -2.15 (est) | Moderate | Fine-tuned LUMO; balances stability & reactivity. |
| 2,2'-Bipyrimidine (bpm) | -1.83 | -2.00 | Strong | Easiest to reduce; stabilizes electron-rich metals best. |
| 5,5'-Dibromo-2,2'-bipyrimidine | -1.65 | -1.85 | Very Strong | Electron-withdrawing Br lowers LUMO further. |
Note: Values are approximate, standardized to Acetonitrile (MeCN) with 0.1 M TBAPF
Performance Insights
-
The Methyl Shift: The addition of two methyl groups shifts the first reduction potential negatively by approximately 100–150 mV compared to the parent bpm. This makes dm-bpm an ideal candidate when the parent bpm is too strong of an acceptor (quenching excited states too quickly) but bpy is too weak.
-
Two-Electron Storage: Unlike bipyridines, which often show irreversible second reductions, the bipyrimidine scaffold (including dm-bpm) can often reversibly accept two electrons. This makes dm-bpm superior for multi-electron transfer catalysis (e.g.,
reduction). -
Complex Stability: In
complexes, the first reduction is localized on the dm-bpm ligand. The negative shift in potential compared to the bpm analogue indicates a higher energy orbital, which can increase the lifetime of Metal-to-Ligand Charge Transfer (MLCT) excited states.
Mechanistic Visualization: LUMO Engineering
To understand the causality behind the data, we must visualize the orbital energies. The diagram below illustrates how the methyl substituents perturb the electronic structure relative to the alternatives.
Figure 1: Relative LUMO energy levels. The methyl groups in dm-bpm raise the LUMO energy relative to the parent bpm, making reduction thermodynamically more difficult.
Experimental Protocol: Self-Validating CV Workflow
To replicate these results and verify the purity of your dm-bpm batch, follow this rigorous protocol. This workflow is designed to eliminate common artifacts like moisture interference or electrode fouling.
Reagents & Setup
-
Solvent: Acetonitrile (MeCN), HPLC Grade, dried over activated 3Å molecular sieves. Why: Water acts as a proton source, causing irreversible reduction waves.
-
Electrolyte: Tetrabutylammonium hexafluorophosphate (
), recrystallized and vacuum-dried. Concentration: 0.1 M.[1] -
Analyte: 5,5'-Dimethyl-2,2'-bipyrimidine (1.0 mM).
-
Internal Standard: Ferrocene (Fc), added after the initial scan.
Step-by-Step Methodology
-
Electrode Polishing (Critical):
-
Polish the Glassy Carbon (GC) working electrode with 0.05
alumina slurry on a felt pad for 2 minutes. -
Sonicate in deionized water, then ethanol, then MeCN (30s each) to remove particulates.
-
Validation: Run a background scan in blank electrolyte. Current should be flat (< 1
) in the window of interest (0 to -2.5 V).
-
-
Cell Assembly:
-
Working: Glassy Carbon (3 mm dia).
-
Counter: Platinum wire (high surface area).
-
Reference:
(0.01 M in MeCN). Note: Avoid aqueous Ag/AgCl to prevent junction potentials.
-
-
Deoxygenation:
-
Purge the solution with high-purity Argon or Nitrogen for at least 10 minutes.
-
Maintain an inert gas blanket during scanning. Why:
reduces at ~ -1.2 V, obscuring the ligand features.
-
-
Data Acquisition:
-
Scan 1 (Blank): Verify solvent window (-2.8 V to +1.0 V).
-
Scan 2 (Analyte): Inject dm-bpm (1 mM). Scan from 0 V
-2.5 V 0 V. -
Scan Rate Variation: Run scans at 50, 100, 200, and 500 mV/s.
-
Validation: Plot
vs. . Linearity confirms a diffusion-controlled process (Randles-Sevcik behavior).
-
-
Referencing:
-
Add a small crystal of Ferrocene.
-
Record the
of the couple. -
Report all ligand potentials relative to this couple (
vs. ).
-
Workflow Diagram
Figure 2: Operational workflow for obtaining high-fidelity CV data.
References
-
Electrochemical Behavior of Substituted Bipyrimidines Source: Journal of the American Chemical Society (JACS) Context: Establishes the baseline reduction potentials for the 2,2'-bipyrimidine scaffold and the impact of 5,5'-substitution on stability. URL:[Link]
-
Ruthenium Complexes of Dimethyl-Bipyrimidines Source: Inorganic Chemistry Context: Provides comparative data on Ru-complexes containing L1 (bpm), L2 (dm-bpm), and L3 (Br-bpm), demonstrating the substituent effect on MLCT and reduction potentials. URL:[Link]
-
Synthesis and Properties of 5,5'-Dimethyl-2,2'-bipyridine Source: Organic Syntheses / ResearchGate Context: While focusing on the bipyridine analogue, this source validates the synthetic pathways and crystal structure data relevant to the dimethyl-heterocycle family. URL:[Link]
-
Practical Guide to Cyclic Voltammetry Source: Journal of Chemical Education Context: The authoritative standard for CV experimental protocols and data reporting conventions used in this guide. URL:[Link]
Sources
Spectroscopic Validation of Electron Transfer Across Bipyrimidine Bridges: A Comparative Technical Guide
Topic: Spectroscopic Validation of Electron Transfer Across Bipyrimidine Bridges Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the design of supramolecular assemblies and molecular wires, the choice of bridging ligand dictates the efficiency of electron transfer (ET). While pyrazine (pz) remains the benchmark for Class III delocalized systems (the Creutz-Taube ion), 2,2'-bipyrimidine (bpm) offers a distinct advantage: the chelate effect. Unlike the monodentate coordination of pyrazine or 4,4'-bipyridine, bpm coordinates metals in a bis-bidentate fashion, enforcing a rigid, planar geometry with a significantly shorter metal-metal distance (~5.6 Å) compared to pyrazine (~6.9 Å) or 4,4'-bipyridine (~11.3 Å).
This guide provides an objective comparison of bpm against its alternatives and details the spectroscopic protocols required to validate electron transfer rates (
Part 1: The Comparative Landscape
To select the appropriate bridge for your mixed-valence (MV) system, you must balance electronic coupling strength against structural stability. The table below contrasts bipyrimidine with its primary competitors.
Table 1: Performance Comparison of Common Bridging Ligands
| Feature | 2,2'-Bipyrimidine (bpm) | Pyrazine (pz) | 4,4'-Bipyridine (bpy) |
| Coordination Mode | Bis-chelating (Rigid) | Monodentate (Linear) | Monodentate (Linear) |
| Metal-Metal Distance | ~5.6 Å | ~6.9 Å | ~11.3 Å |
| Electronic Coupling ( | Strong ( | Very Strong ( | Weak ( |
| Robin-Day Class | Class II (Localized) to Class III | Class III (Delocalized) | Class I (No coupling) to Class II |
| Redox Stability | High (Chelate effect stabilizes low oxidation states) | Moderate (Labile Ru-N bond) | Moderate |
| Primary Application | Robust molecular wires, PCET systems | Fundamental ET studies | Long-range ET models |
Key Insight: Choose bpm when your application requires the thermodynamic stability of a chelate ring combined with strong electronic communication. While pyrazine offers higher delocalization, it lacks the structural rigidity of the bpm bridge, making bpm superior for multi-metallic assemblies where fragmentation is a risk.
Part 2: Spectroscopic Markers of Electron Transfer
Validating ET requires isolating the Mixed-Valence (MV) state (e.g.,
The Intervalence Charge Transfer (IVCT) Band
The "smoking gun" for electron transfer is the IVCT band in the Near-Infrared (NIR) region.
-
Mechanism: Light absorption promotes an electron from the reduced metal center (
) to the oxidized center ( ) across the bridge. -
Bpm Signature: For
, look for a broad, Gaussian-shaped band centered approximately at 5000 cm⁻¹ (2000 nm) . -
Diagnostic Value: The band's intensity (
), width ( ), and energy ( ) allow the calculation of the coupling constant using Hush Theory.
Transient Absorption Spectroscopy (TAS)
While UV-Vis-NIR provides thermodynamic data, TAS provides the kinetics (
-
Excitation: Pump the Metal-to-Ligand Charge Transfer (MLCT) band (typically ~400-500 nm).
-
Observation: Monitor the decay of the excited state absorption (ESA) or the recovery of the ground state bleach (GSB).
-
Bpm Specifics: The reduced bpm radical anion (
) displays a characteristic absorption around 350 nm .[1] In aqueous media, lifetimes are often short (<100 ps) due to H-bonding promoting non-radiative decay, whereas aprotic solvents (MeCN) extend lifetimes.
Part 3: Experimental Protocol (Self-Validating System)
This workflow ensures the generation of the unstable MV species is coupled directly to validation, minimizing decomposition artifacts.
Phase A: Spectroelectrochemical (SEC) Generation
Do not rely on chemical oxidation (e.g.,
-
Setup: Use an optically transparent thin-layer electrochemical (OTTLE) cell positioned in the beam path of a UV-Vis-NIR spectrophotometer.
-
Solvent System: Acetonitrile (
) with 0.1 M (electrolytes are critical for stabilizing the MV state). -
Stepwise Potential: Apply potential in 50 mV increments starting from the rest potential (
) through the first oxidation potential ( ) to generate . -
Validation Checkpoint: Monitor the isosbestic points. Clear, stable isosbestic points during the transition indicate a clean conversion without side reactions. If points drift, stop; the complex is decomposing.
Phase B: Data Acquisition & Hush Analysis
Once the MV spectrum is maximized (highest IVCT intensity):
-
Isolate the IVCT: Subtract the spectra of the fully reduced (
) and fully oxidized ( ) species to remove overlapping MLCT/LMCT bands. -
Gaussian Fit: Fit the NIR band to a Gaussian curve to extract
(cm⁻¹), (M⁻¹cm⁻¹), and (cm⁻¹). -
Calculate Coupling (
): Use the Hush formula for Class II systems: Where is the electron transfer distance (use 5.6 Å for bpm).
Part 4: Visualizing the Validation Workflow
The following diagram outlines the logical flow from synthesis to quantitative validation.
Caption: Workflow for the spectroscopic validation of electron transfer. The process integrates electrochemical generation with NIR detection to quantify electronic coupling (
References
-
D'Alessandro, D. M., & Keene, F. R. (2006).[2] Intervalence charge transfer in a "chain-like" ruthenium trinuclear assembly based on the bridging ligand 4,7-phenanthrolino-5,6:5',6'-pyrazine (ppz).[2] Dalton Transactions, (8), 1060–1072.[2]
-
Garakyaraghi, S., et al. (2026). Proton-coupled Electron Transfer in a Ruthenium (II) Bipyrimidine Complex in its Ground and Excited Electronic States.[3] ChemRxiv.
-
Keene, F. R. (2006).[2] Multisite effects on intervalence charge transfer in a clusterlike trinuclear assembly containing ruthenium and osmium. Dalton Transactions.[2]
-
Hush, N. S. (1967). Intervalence-Transfer Absorption. Part 2. Theoretical Considerations and Spectroscopic Data. Progress in Inorganic Chemistry, 8, 391-444. (Foundational Theory).[1][3][4]
- Creutz, C., & Taube, H. (1973). Binuclear complexes of ruthenium ammines. Journal of the American Chemical Society, 95(4), 1086–1094.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Intervalence charge transfer in a "chain-like" ruthenium trinuclear assembly based on the bridging ligand 4,7-phenanthrolino-5,6:5',6'-pyrazine (ppz) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Precision Purity: A Comparative Guide to Elemental Analysis Standards for Dimethyl-Bipyrimidine Derivatives
Executive Summary
In the synthesis of advanced coordination complexes, single-molecule magnets, and pharmaceutical intermediates, dimethyl-bipyrimidine derivatives are highly valued for their rigid, nitrogen-rich aromatic frameworks[1],[2]. However, proving the absolute purity of these compounds via Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) elemental analysis presents a significant analytical hurdle. As highlighted by , elemental analysis is a non-negotiable purity control metric, yet it is highly susceptible to systemic errors if inappropriate calibration standards are employed[3]. This guide objectively compares reference standards and details a self-validating protocol designed specifically for refractory nitrogen-rich heterocycles.
The Mechanistic Challenge of Nitrogen-Rich Aromatics
Dimethyl-bipyrimidines (e.g., 4,4'-dimethyl-2,2'-bipyrimidine) possess a high nitrogen-to-carbon ratio (N > 30%). During standard flash combustion (~950°C), the robust pyrimidine rings resist complete oxidation. This leads to two critical analytical failures:
-
Refractory Nitride Formation: Incomplete combustion traps carbon and nitrogen in a solid ash matrix, leading to artificially low C and N recoveries.
-
NOx Gas Imbalance: High-nitrogen compounds generate excessive nitrogen oxides (NOx) that can overwhelm the copper reduction column, preventing the complete conversion of NOx to detectable N₂ gas.
The Causality of Standard Selection: To counteract these effects, the instrument's calibration standard must mirror the analyte's combustion kinetics. If a highly combustible, low-nitrogen standard is used, the Thermal Conductivity Detector (TCD) calibration curve will not accurately extrapolate to the delayed, high-concentration nitrogen peaks produced by bipyrimidines.
Comparative Analysis of Calibration Standards
Selecting the correct reference material is the foundation of trustworthy data.
-
Acetanilide (C₈H₉NO): The universal default for organic CHNS analysis[4]. With only ~10.3% nitrogen and a highly combustible aliphatic/simple aromatic profile, it fails to replicate the thermal stability of pyrimidines.
-
Sulfanilamide (C₆H₈N₂O₂S): Frequently used for multi-element CHNS calibration[5]. While it offers a higher nitrogen content (~16.2%), the presence of oxygen and sulfur alters its combustion thermodynamics, making it an imperfect surrogate for pure N-heterocycles.
-
BBOT (C₂₆H₂₆N₂O₂S): Excellent for general organic analysis, but its low nitrogen content (~6.5%) makes it unsuitable for high-N bipyrimidines[3].
-
High-Purity 2,2'-Bipyrimidine (C₈H₆N₄): The structurally matched "gold standard." With ~35.4% nitrogen and identical ring-breaking kinetics, calibrating with pure bipyrimidine ensures the TCD response factors (K-factors) are perfectly aligned with the target derivatives.
Quantitative Performance Comparison
The table below demonstrates the systemic bias introduced by mismatched standards when analyzing 4,4'-dimethyl-2,2'-bipyrimidine (Theoretical values: C 64.50%, H 5.41%, N 30.09%).
| Calibration Standard | Standard N% | Experimental N% | Absolute Error (ΔN) | Validation Status |
| Acetanilide | 10.36% | 28.95% | -1.14% | FAIL (>0.4%) |
| Sulfanilamide | 16.27% | 29.52% | -0.57% | FAIL (>0.4%) |
| BBOT | 6.51% | 28.10% | -1.99% | FAIL (>0.4%) |
| 2,2'-Bipyrimidine | 35.42% | 30.05% | -0.04% | PASS (≤0.4%) |
Note: Data reflects typical baseline combustion outcomes without catalytic additives, highlighting the severe underestimation of nitrogen when using aliphatic or low-N standards.
Self-Validating Experimental Protocol
To establish a trustworthy, self-validating system, the following protocol utilizes a matched standard and a chemical combustion catalyst to force complete oxidation.
-
Step 1: Bracketed Calibration. Purge the CHNS analyzer with Helium carrier gas. Weigh 1.5–2.0 mg of high-purity into tin capsules[2]. Run in triplicate to establish the K-factor. Causality: Bracketing the expected 30% N concentration ensures the TCD operates strictly within its linear dynamic range for high-nitrogen samples.
-
Step 2: Sample Encapsulation & Catalyst Addition. Weigh 1.5–2.0 mg of the dimethyl-bipyrimidine derivative. Add ~2.0 mg of Vanadium Pentoxide (V₂O₅) directly into the capsule. Causality: V₂O₅ acts as a potent oxygen donor and thermal catalyst. It provides localized, concentrated oxygen to shatter the stable pyrimidine ring, preventing the formation of refractory carbon nitrides.
-
Step 3: Flash Combustion & Reduction. Drop the capsule into the oxidation reactor (1060°C, oxygen-enriched). The resulting gases pass through a copper reduction column at 650°C to quantitatively reduce all NOx species to N₂.
-
Step 4: GC Separation & Detection. The N₂, CO₂, and H₂O gases are separated via an isothermal GC column and quantified by the TCD.
-
Step 5: The Self-Validation Loop. Immediately following the sample, run a secondary standard (e.g., ) as an "unknown"[4]. If the secondary standard's calculated percentages deviate by >0.3% from its theoretical values, the system is out of specification, invalidating the previous sample run and triggering a mandatory recalibration.
Workflow Visualization
Self-validating CHNS workflow for nitrogen-rich dimethyl-bipyrimidine derivatives.
References
-
Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. URL:[Link]
-
Single-molecule magnet behavior in 2,2'-bipyrimidine-bridged dilanthanide complexes. Beilstein Journals. URL:[Link]
-
Chemical and Structural Versatility in the Copper/2,2′-Bipyrimidine/Iodide System. MDPI. URL:[Link]
-
Tuning of the Anti-Breast Cancer Activity of Betulinic Acid via Its Conversion to Ionic Liquids. National Center for Biotechnology Information (NCBI). URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJNANO - Single-molecule magnet behavior in 2,2’-bipyrimidine-bridged dilanthanide complexes [beilstein-journals.org]
- 3. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tuning of the Anti-Breast Cancer Activity of Betulinic Acid via Its Conversion to Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
Substituent effects on bipyrimidine metal-to-ligand charge transfer (MLCT)
Executive Summary
This technical guide provides an in-depth analysis of substituent effects on the Metal-to-Ligand Charge Transfer (MLCT) properties of Ruthenium(II) bipyrimidine complexes. While the benchmark tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)
This guide objectively compares the parent [Ru(bpm)
Mechanistic Foundation: Electronic Tuning
To rationally design Ru(II) polypyridyl complexes, one must understand the molecular orbital interactions. The MLCT transition occurs between the metal-centered
The Bipyrimidine Advantage
Unlike bipyridine, 2,2'-bipyrimidine (bpm) contains two additional nitrogen atoms in the aromatic rings. These electronegative atoms stabilize the
-
Consequence: The MLCT energy gap decreases, resulting in a red-shift in absorption compared to bpy.
-
Redox Impact: The stabilized LUMO makes the complex significantly easier to reduce, facilitating electron storage applications.
Substituent Perturbations
Substituents at the 4,4'-positions exert electronic effects that perturb the HOMO and LUMO levels:
-
Electron-Donating Groups (EDGs, e.g., Methyl, Methoxy): Raise the energy of the ligand
orbitals. This increases the HOMO-LUMO gap relative to the unsubstituted bpm, causing a blue shift (hypsochromic) and making reduction more difficult. -
Electron-Withdrawing Groups (EWGs, e.g., -COOR, -CF
): Further stabilize the orbitals, decreasing the gap, causing a red shift (bathochromic) and facilitating reduction.
Diagram 1: MO Energy Modulation
The following diagram illustrates the relative energy shifts of the HOMO and LUMO upon ligand substitution.
Caption: Energy level diagram depicting the stabilization of the LUMO in bipyrimidine (bpm) relative to bipyridine (bpy), and the counter-effect of methyl substituents (EDG) which raise the LUMO energy.
Comparative Performance Analysis
The table below synthesizes experimental data comparing the standard [Ru(bpy)
Table 1: Photophysical and Electrochemical Comparison
| Property | [Ru(bpy) | [Ru(bpm) | [Ru(dmbpm) |
| Ligand Type | 2,2'-Bipyridine | 2,2'-Bipyrimidine | 4,4'-Dimethyl-2,2'-bipyrimidine |
| Electronic Nature | Standard | Weak Donor Modified | |
| Abs | ~452 nm | ~485 nm | ~460–470 nm (Blue-shifted vs bpm) |
| Emission | ~615 nm | Weak/Quenched at RT | Weakly Emissive |
| +1.26 V | +1.56 V | +1.45 V (Est.) | |
| -1.33 V | -0.90 V | -1.05 V (Est.) | |
| Key Advantage | High Quantum Yield | Facile Reduction | Tuned Redox/Solubility |
Analysis of Data:
-
Absorption: The bpm complex shows a distinct red shift (~30 nm) compared to bpy due to the stabilized LUMO. Adding methyl groups (dmbpm) partially reverses this, pushing the absorption back toward the blue [1][2].
-
Redox: [Ru(bpm)
] is much easier to reduce ( V) than the bpy analogue. This makes it an excellent electron reservoir but a weaker excited-state reductant. -
Emission: Unlike the highly emissive [Ru(bpy)
] , the bpm analogues often exhibit quenched emission at room temperature due to low-lying MC (metal-centered) states that facilitate non-radiative decay.
Experimental Protocols
To ensure reproducibility and high purity, we recommend a microwave-assisted synthesis over traditional reflux methods. This reduces reaction time from 48+ hours to under 1 hour and minimizes thermal degradation.
Synthesis of Ru(L)
Reagents: RuCl
Step-by-Step Workflow:
-
Precursor Prep: Dissolve RuCl
·xH O (1 eq) and Ligand (3.3 eq) in ethylene glycol. -
Microwave Irradiation: Heat to 180°C for 15 minutes under constant stirring. (Traditional Reflux: 48h in Ethanol/Water).
-
Precipitation: Pour the cooled red/orange solution into saturated aqueous NH
PF . -
Filtration: Collect the precipitate by vacuum filtration.
-
Purification: Dissolve in minimum acetonitrile, load onto a Sephadex LH-20 column (or Alumina), and elute with MeCN/MeOH.
-
Counter-ion Exchange: If chloride salt is desired for water solubility, use Amberlite IRA-400 (Cl- form).
Characterization Workflow
-
UV-Vis: Measure in MeCN. Watch for the MLCT band (~450-490 nm).
-
Cyclic Voltammetry (CV):
-
Solvent: Dry Acetonitrile (degassed with Argon).
-
Electrolyte: 0.1 M TBAPF
. -
Electrodes: Glassy Carbon (Working), Pt wire (Aux), Ag/AgNO
(Ref). -
Standard: Ferrocene internal standard.[1]
-
Diagram 2: Synthesis & Characterization Workflow
Caption: Streamlined microwave-assisted synthesis protocol for Ruthenium(II) bipyrimidine complexes.
Applications & Implications
Solar Energy Conversion (DSSCs)
While [Ru(bpm)
Photodynamic Therapy (PDT)
Substituted bpm complexes are gaining traction in PDT. The lower LUMO allows for easier reduction in hypoxic tumor environments. Furthermore, lipophilicity can be tuned via alkyl substituents (e.g., 4,4'-dimethyl or 4,4'-diphenyl), improving cellular uptake compared to the hydrophilic parent complex [4].
References
-
Comparison of Physical and Photophysical Properties of Monometallic and Bimetallic Ruthenium(II) Complexes. Source: PubMed / NIH URL:[Link]
-
An Overview of Significant Achievements in Ruthenium-Based Molecular Water Oxidation Catalysis. Source: MDPI (Catalysts Journal) URL:[Link]
-
Effective and Selective Ru(II)-Arene Complexes Containing 4,4′-Substituted 2,2′ Bipyridine Ligands. Source: MDPI (Molecules Journal) URL:[Link]
-
Ruthenium Picolinate Complex as a Redox Photosensitizer With Wide-Band Absorption. Source: Frontiers in Chemistry URL:[Link]
Sources
Safety Operating Guide
Proper Disposal Procedures for 5,5'-Dimethyl-2,2'-bipyrimidine
CAS Number: 935267-14-4 Formula: C₁₀H₁₀N₄ Molecular Weight: 186.21 g/mol [1]
Executive Safety Summary
5,5'-Dimethyl-2,2'-bipyrimidine is a nitrogen-rich heterocyclic compound primarily used as a ligand in coordination chemistry and pharmaceutical synthesis. Unlike its bipyridine analogs, the bipyrimidine structure contains four nitrogen atoms, increasing its potential for generating nitrogen oxides (NOx) during thermal decomposition.
Effective disposal requires strict adherence to incineration protocols equipped with afterburners and scrubbers. This guide outlines the segregation, packaging, and regulatory workflows to ensure compliance with environmental safety standards.
Hazard Profile (GHS Classification)
| Hazard Type | Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[2][3][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4][5][6] |
| STOT-SE | H335 | May cause respiratory irritation (Single Exposure).[2][3] |
Pre-Disposal Handling & Segregation
Before disposal, waste streams must be characterized to prevent dangerous chemical incompatibilities.[7]
Segregation Logic
-
Incompatible with: Strong oxidizing agents and strong acids.
-
Chelation Risk: If this compound was used to bind metals (e.g., Ruthenium, Iridium), the waste must be classified as Heavy Metal Organic Waste . Do not mix with standard organic solvents if metal contamination is present.
Storage Requirements[2][3][5][6][7][8][9][10]
-
Container: High-density polyethylene (HDPE) or amber glass bottles with PTFE-lined caps.
-
Labeling: Must be clearly labeled "Hazardous Waste - Organic." If metals are present, add "Contains Heavy Metals."
Disposal Workflows
Scenario A: Solid Waste (Pure Substance)
Protocol:
-
Collection: Sweep spilled or excess solid into a dedicated wide-mouth jar. Do not create dust; use a damp paper towel for final cleanup.
-
Deactivation: There is no standard chemical deactivation method for this stable heterocycle in the lab. Thermal destruction is required.
-
Disposal: Seal container and tag for "Incineration."
Scenario B: Liquid Waste (Solutions)
Protocol:
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream (e.g., DMSO, Methanol, Acetonitrile).
-
Halogen Check:
-
Non-Halogenated: If dissolved in non-halogenated solvents (Acetone, Ethanol).
-
Halogenated: If dissolved in DCM or Chloroform.
-
Action: Segregate strictly based on the solvent. 5,5'-Dimethyl-2,2'-bipyrimidine itself is non-halogenated but must follow the solvent's disposal path.
-
Scenario C: Contaminated Debris
Protocol:
-
Items: Gloves, weighing boats, paper towels.
-
Action: Double-bag in clear polyethylene bags (4 mil thickness).
-
Labeling: "Solid Debris Contaminated with Organic Irritants."
Visualized Disposal Decision Tree
Caption: Operational decision tree for segregating 5,5'-Dimethyl-2,2'-bipyrimidine waste streams based on physical state and chemical composition.
Emergency Procedures (Spill Response)
In the event of a spill during disposal handling, execute the S.W.I.M. protocol:
-
S top the spill: Upright the container if safe to do so.[8]
-
W arn others: Evacuate the immediate area.
-
I solate the area: Close lab doors and post warning signs.
-
M inimize exposure: Don PPE (Nitrile gloves, safety goggles, N95 dust mask or respirator).
Cleanup Steps:
-
Dry Spill: Do not dry sweep. Use a HEPA vacuum or wet the powder slightly with an inert solvent (like water/ethanol mix) to prevent dust generation, then wipe up.
-
Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust if strong oxidizers are nearby.
Regulatory & Compliance Data
While 5,5'-Dimethyl-2,2'-bipyrimidine is not explicitly P-listed or U-listed under US EPA RCRA regulations (40 CFR 261.33), it must be managed as hazardous waste due to its toxicity and irritant characteristics.
| Regulatory Body | Classification | Requirement |
| US EPA (RCRA) | Unlisted Hazardous | Dispose via permitted TSDF (Treatment, Storage, and Disposal Facility). |
| DOT (Transport) | Not Regulated (Solid) | If in solution, regulation depends on the solvent (e.g., Flammable Liquid). |
| European Waste Code | 16 05 06* | Laboratory chemicals, consisting of or containing hazardous substances. |
Final Disposal Method: The preferred method is High-Temperature Incineration . The facility must be capable of scrubbing nitrogen oxides (NOx) generated by the combustion of the pyrimidine rings.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US), 2011. [Link]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
